Cyclo(prolyltyrosyl)
Beschreibung
3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been reported in Microdochium nivale and Alternaria alternata with data available.
Eigenschaften
IUPAC Name |
3-[(4-hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-10-5-3-9(4-6-10)8-11-14(19)16-7-1-2-12(16)13(18)15-11/h3-6,11-12,17H,1-2,7-8H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGOTAXPWMCUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157236 | |
| Record name | Hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5654-84-2 | |
| Record name | Hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5654-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cyclo(prolyltyrosyl): A Comprehensive Technical Guide on its Core Properties and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(prolyltyrosyl), also known as Cyclo(Pro-Tyr) or Maculosin, is a naturally occurring cyclic dipeptide with a growing body of research highlighting its diverse biological activities. This technical guide provides an in-depth overview of its chemical properties, natural origins, and significant bioactivities, with a focus on its antibacterial and quorum sensing inhibitory effects. Detailed experimental protocols for its isolation and characterization are presented, alongside a quantitative summary of its bioactivity. Furthermore, this guide elucidates the signaling pathway involved in its quorum sensing inhibition through a detailed diagrammatic representation.
Introduction
Cyclo(prolyltyrosyl) is a member of the diketopiperazine class of cyclic peptides, formed from the condensation of L-proline and L-tyrosine residues.[1] Its constrained cyclic structure confers significant stability and oral bioavailability compared to its linear counterparts, making it an attractive scaffold for drug discovery and development. This molecule has been isolated from a variety of natural sources, including bacteria, fungi, and marine organisms, and has been shown to exhibit a range of biological effects, including antibacterial, antifungal, phytotoxic, cytotoxic, and quorum sensing inhibitory activities.[2][3][4] This guide aims to consolidate the current technical knowledge on Cyclo(prolyltyrosyl) for researchers and professionals in the field of natural product chemistry and drug development.
Chemical and Physical Properties
Cyclo(prolyltyrosyl) is a homodetic cyclic peptide with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol .[1]
Table 1: Chemical and Physical Properties of Cyclo(prolyltyrosyl)
| Property | Value | Reference |
| IUPAC Name | (3S,8aS)-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione | [1] |
| Synonyms | Cyclo(Pro-Tyr), Maculosin, Cyclo(L-prolyl-L-tyrosyl) | [1] |
| Molecular Formula | C14H16N2O3 | [1] |
| Molecular Weight | 260.29 g/mol | [1] |
| CAS Number | 4549-02-4 | [1] |
Natural Sources and Yield
Cyclo(prolyltyrosyl) has been identified in a diverse range of microorganisms. While precise yield data is often not reported in the literature, some studies provide insights into its production levels.
Table 2: Natural Sources of Cyclo(prolyltyrosyl)
| Organism | Type | Habitat/Source | Reported Concentration/Yield | Reference(s) |
| Streptomyces sp. strain 22-4 | Bacterium | Soil | Not specified | [5] |
| Streptomyces sp. 150 | Bacterium | Soil | Not specified | [6] |
| Pseudomonas fluorescens | Bacterium | Pine wood nematode | Not specified | [7] |
| Corynebacterium tuberculostearicum | Bacterium | Human skin commensal | >36 mM in ethyl acetate (B1210297) extract | [8][9] |
| Penicillium chrysogenum DXY-1 | Fungus | Marine | Not specified | [2] |
| Alternaria alternata | Fungus | Plant pathogen | Not specified | [3] |
| Marine Sponges | Animal | Marine | Not specified | [2] |
Experimental Protocols
Isolation and Purification of Cyclo(prolyltyrosyl) from Streptomyces sp.
The following protocol is a composite methodology based on established procedures for isolating cyclic dipeptides from Streptomyces cultures.[6][10]
4.1.1. Fermentation
-
Inoculum Preparation: Aseptically transfer a loopful of a mature Streptomyces sp. 150 culture from an agar (B569324) plate to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP2 medium).
-
Incubate at 28°C on a rotary shaker at 180 rpm for 48-72 hours.
-
Production Fermentation: Inoculate a 2 L production flask containing 500 mL of production medium with 5% (v/v) of the seed culture.
-
Incubate at 28°C on a rotary shaker at 180 rpm for 10-15 days.
4.1.2. Extraction
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to yield the crude extract.
4.1.3. Purification
-
Column Chromatography: Subject the crude extract to silica (B1680970) gel column chromatography. Elute with a gradient of chloroform (B151607) and methanol.
-
Thin Layer Chromatography (TLC): Monitor the fractions by TLC and pool the fractions containing the compound of interest.
-
Preparative HPLC: Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), to obtain pure Cyclo(prolyltyrosyl).[10]
Quorum Sensing Inhibition Assay using Chromobacterium violaceum
This protocol is adapted from established methods for assessing quorum sensing inhibition.
-
Grow a 5 mL culture of Chromobacterium violaceum ATCC 12472 in Luria Bertani (LB) broth at 30°C in a shaking incubator (220 rpm) for 24 hours.
-
Adjust the culture to an optical density at 595 nm (OD595) of 0.1 in fresh LB broth.
-
In a 96-well microplate, add 20 µL of Cyclo(prolyltyrosyl) solution at various concentrations to the wells.
-
Add 180 µL of the standardized C. violaceum culture to each well.
-
Incubate the microplate at 30°C for 24 hours.
-
Quantify violacein (B1683560) production by lysing the cells with DMSO and measuring the absorbance at 595 nm. A reduction in violacein production without significant inhibition of bacterial growth indicates quorum sensing inhibitory activity.
Biological Activities and Quantitative Data
Cyclo(prolyltyrosyl) exhibits a range of biological activities. The following tables summarize the available quantitative data.
Table 3: Antibacterial Activity of Cyclo(prolyltyrosyl) (Minimum Inhibitory Concentration - MIC)
| Target Organism | MIC (µg/mL) | Reference |
| Xanthomonas axonopodis pv. citri | 31.25 | [5] |
| Ralstonia solanacearum | 31.25 | [5] |
| Listeria monocytogenes ATCC 19166 | 15.6 | [6] |
| Staphylococcus aureus ATCC 25923 | 62.5 | [6] |
| Bacillus subtilis ATCC 6633 | 31.2 | [6] |
| Salmonella Typhimurium ATCC 14028 | 31.2 | [6] |
| Escherichia coli O157:H7 | 62.5 | [6] |
Table 4: Quorum Sensing Inhibitory Activity of Cyclo(prolyltyrosyl) against Pseudomonas aeruginosa PAO1
| Virulence Factor/Gene | Inhibition (%) at 1.8 mM | Reference |
| Pyocyanin Production | 41 | [1] |
| Protease Activity | 20 | [1] |
| Elastase Activity | 32 | [1] |
| Biofilm Formation | Not specified | [1] |
| lasI gene expression | 43 | [2] |
| lasR gene expression | 46 | [2] |
| rhlI gene expression | 54 | [2] |
| rhlR gene expression | 64 | [2] |
Table 5: Other Reported Biological Activities of Cyclo(prolyltyrosyl)
| Activity | Target | IC50/Effective Concentration | Reference |
| Tyrosinase Inhibition | Mushroom Tyrosinase | Inhibits activity in a concentration-dependent manner (specific IC50 not reported) | [9] |
| Cytotoxicity | Various cancer cell lines | Data not available for Cyclo(prolyltyrosyl) | - |
Signaling Pathways and Mechanisms of Action
Quorum Sensing Inhibition in Pseudomonas aeruginosa
Cyclo(prolyltyrosyl) has been shown to interfere with the quorum-sensing (QS) systems of Pseudomonas aeruginosa, a key mechanism for regulating virulence factor production and biofilm formation. The primary targets are the las and rhl systems. Molecular docking studies have indicated that Cyclo(prolyltyrosyl) can bind to the LasR receptor, a transcriptional activator that, upon binding its autoinducer (3-oxo-C12-HSL), initiates a signaling cascade.[1][11] By binding to LasR, Cyclo(prolyltyrosyl) likely acts as a competitive antagonist, preventing the binding of the natural autoinducer and subsequently downregulating the expression of QS-controlled genes.
References
- 1. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Variations in IC50 Values with Purity of Mushroom Tyrosinase | Semantic Scholar [semanticscholar.org]
- 8. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and Isolation of Cyclo(prolyltyrosyl)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(prolyltyrosyl), a naturally occurring cyclic dipeptide, has garnered significant attention within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this promising molecule. It details the experimental protocols for its extraction from microbial sources, purification, and structural elucidation. Furthermore, this document summarizes the quantitative data related to its bioactivities, including antimicrobial, anti-quorum sensing, and enzyme inhibitory effects. The underlying signaling pathways affected by Cyclo(prolyltyrosyl) are also elucidated and visualized. This guide is intended to be a valuable resource for researchers and professionals involved in natural product chemistry, microbiology, and drug development.
Introduction
Cyclo(prolyltyrosyl), also known as maculosin-1, is a member of the 2,5-diketopiperazine class of compounds, formed from the condensation of L-proline and L-tyrosine residues.[1] It is a secondary metabolite produced by a wide array of microorganisms, including bacteria such as Streptomyces, Bacillus, Pseudomonas, and Corynebacterium species, as well as fungi like Alternaria alternata.[1][2][3] This cyclic dipeptide has been the subject of numerous studies due to its interesting pharmacological properties, which include antibacterial, antifungal, phytotoxic, cytotoxic, and tyrosinase inhibitory activities.[1][2] Its relatively simple and stable structure, combined with its potent bioactivities, makes it an attractive scaffold for the development of novel therapeutic agents.
Discovery and Natural Sources
The discovery of Cyclo(prolyltyrosyl) is rooted in the systematic screening of microbial metabolites for biological activity. It has been isolated from various natural sources, demonstrating its widespread distribution in the microbial world.
Table 1: Natural Sources of Cyclo(prolyltyrosyl)
| Microorganism | Source Type | Reference |
| Streptomyces sp. strain 22-4 | Bacterium | [4] |
| Corynebacterium tuberculostearicum | Human Skin Commensal Bacterium | [1] |
| Alternaria alternata | Phytopathogenic Fungus | [1] |
| Bacillus sp. | Bacterium | [3] |
| Pseudomonas sp. | Bacterium | [1] |
| Various Marine Sponges | Marine Invertebrate | [2] |
Isolation and Purification
The isolation of Cyclo(prolyltyrosyl) from microbial cultures typically involves a multi-step process encompassing fermentation, extraction, and chromatography.
Fermentation and Extraction
Microbial strains are cultured in a suitable liquid medium to promote the production of secondary metabolites. Following an adequate incubation period, the culture broth is separated from the microbial biomass by centrifugation. The supernatant, containing the secreted metabolites, is then subjected to solvent extraction, most commonly with ethyl acetate, to partition the organic compounds from the aqueous medium.
Chromatographic Purification
The crude extract obtained from the solvent extraction is a complex mixture of compounds and requires further purification. This is typically achieved through a series of chromatographic techniques.
-
Column Chromatography: The crude extract is often first fractionated using open column chromatography with a stationary phase like silica (B1680970) gel or Sephadex LH-20. A gradient elution with a solvent system such as chloroform (B151607) and methanol (B129727) is employed to separate the compounds based on their polarity.
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process and to identify the fractions containing the compound of interest. A common mobile phase for the TLC of Cyclo(prolyltyrosyl) is a mixture of chloroform and methanol.
-
High-Performance Liquid Chromatography (HPLC): The final purification step usually involves preparative HPLC to obtain Cyclo(prolyltyrosyl) in high purity.
Structural Elucidation
The definitive identification of the purified compound as Cyclo(prolyltyrosyl) is accomplished through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and stereochemistry of the molecule.
Experimental Protocols
General Isolation Protocol from Streptomyces sp.
-
Fermentation: Inoculate Streptomyces sp. into a suitable production medium and incubate with shaking for several days.
-
Extraction: Centrifuge the culture to separate the supernatant. Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Column Chromatography: Dissolve the crude extract in a minimal amount of methanol and load it onto a silica gel column. Elute the column with a stepwise gradient of chloroform-methanol.
-
TLC Analysis: Monitor the fractions by TLC using a chloroform:methanol (10:1) mobile phase. Visualize the spots under UV light.
-
HPLC Purification: Pool the fractions containing Cyclo(prolyltyrosyl) and concentrate them. Perform preparative HPLC on a C18 column with a suitable mobile phase to obtain the pure compound.
Chemical Synthesis (Solution-Phase)
While Cyclo(prolyltyrosyl) is a natural product, it can also be synthesized chemically. Solution-phase synthesis is a common method for preparing cyclic dipeptides.
-
Dipeptide Formation: Couple N-Boc-L-proline with L-tyrosine methyl ester using a coupling agent like EDC/HOBt in an organic solvent.
-
Boc Deprotection: Remove the Boc protecting group from the dipeptide using an acid such as trifluoroacetic acid (TFA).
-
Cyclization: Induce intramolecular cyclization of the deprotected dipeptide by heating in a suitable solvent like 1,4-dioxane/water. The cyclic dipeptide, Cyclo(prolyltyrosyl), will precipitate out of the solution upon cooling.
-
Purification: Wash the resulting solid with water, ethanol, and dichloromethane (B109758) to obtain the purified product.
Quantitative Data
Table 2: Antimicrobial Activity of Cyclo(prolyltyrosyl)
| Organism | Type | MIC (µg/mL) | Reference |
| Xanthomonas axonopodis pv. citri | Gram-negative Bacterium | 31.25 | [4] |
| Ralstonia solanacearum | Gram-negative Bacterium | 31.25 | [4] |
| Clavibacter michiganensis | Gram-positive Bacterium | No activity | [4] |
Table 3: Enzyme Inhibition by Cyclo(l-Pro-l-Tyr)
| Enzyme | Source | Inhibition Parameter | Value | Reference |
| Tyrosinase | Mushroom | Ki | 9.86 mM | [4] |
Table 4: Inhibition of Pseudomonas aeruginosa Virulence Factors by Cyclo(l-Pro-l-Tyr) at 1.8 mM
| Virulence Factor | % Inhibition | Reference |
| Pyocyanin (B1662382) Production | 41% | |
| Protease Activity | 20% | |
| Elastase Activity | 32% |
Signaling Pathways and Mechanisms of Action
Anti-Quorum Sensing Activity in Pseudomonas aeruginosa
Cyclo(prolyltyrosyl) has been shown to interfere with the quorum sensing (QS) systems of Pseudomonas aeruginosa, a key mechanism for regulating its virulence. It suppresses genes in both the las and rhl QS systems, leading to a reduction in the production of virulence factors such as pyocyanin and elastase.
Caption: Inhibition of P. aeruginosa quorum sensing by Cyclo(prolyltyrosyl).
Antifungal Mechanism of Action
Cyclo(prolyltyrosyl) exhibits antifungal activity by targeting the plasma membrane of fungal cells. It is believed to inhibit the proton-pumping activity of the H+-ATPase Pma1, leading to a cascade of detrimental effects.
Caption: Antifungal mechanism of Cyclo(prolyltyrosyl) via Pma1 inhibition.
Experimental Workflows
Caption: General experimental workflow for Cyclo(prolyltyrosyl) research.
Conclusion
Cyclo(prolyltyrosyl) is a versatile natural product with a range of promising biological activities. Its discovery and isolation from various microbial sources have paved the way for detailed investigations into its mechanisms of action. This technical guide has provided a comprehensive overview of the key methodologies for its study, from initial extraction to the elucidation of its effects on complex biological systems. The quantitative data and pathway visualizations presented herein serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this intriguing cyclic dipeptide. Future research may focus on optimizing its synthesis, exploring its full spectrum of biological activities, and developing analogs with enhanced potency and specificity for various therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of cyclic dipeptides from cultures of Lactobacillus brevis R2Δ by HRGC/MS using stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
biological activities of Cyclo(prolyltyrosyl) including antibacterial and cytotoxic properties
An In-depth Technical Guide on the Biological Activities of Cyclo(prolyltyrosyl)
Introduction
Cyclo(prolyltyrosyl), also known as cyclo(Pro-Tyr), is a naturally occurring cyclic dipeptide (CDP) or 2,5-diketopiperazine (DKP). These compounds are prevalent in nature, synthesized by a wide range of organisms including bacteria, fungi, marine sponges, and mammals.[1][2] Cyclo(prolyltyrosyl) has garnered significant attention within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of its antibacterial and cytotoxic properties, detailing quantitative data, experimental methodologies, and associated mechanisms of action to support further research and drug development initiatives.
Antibacterial Activity
Cyclo(prolyltyrosyl) exhibits a notable spectrum of antibacterial activity against various bacterial species, including phytopathogens.[3][4] Its efficacy can be influenced by its chemical form, such as stereochemistry and encapsulation.
Quantitative Antibacterial Data
The antibacterial potency of Cyclo(prolyltyrosyl) and its stereoisomers is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | [3][4] |
| Cyclo(L-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 | [3][4] |
| Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | [3] |
| Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 | [3] |
| Cyclo(L-Pro-L-Tyr) | Staphylococcus aureus | Lower with liposome (B1194612) encapsulation | [5] |
| Cyclo(L-Pro-L-Tyr) | Escherichia coli | Lower with liposome encapsulation | [5] |
| Cyclo(L-Pro-L-Tyr) | Klebsiella pneumoniae | Lower with liposome encapsulation | [5] |
| Cyclo(L-Pro-L-Tyr) | Bacillus subtilis | Lower with liposome encapsulation | [5] |
Note: A study on a related compound, cyclo(D-Tyr-D-Phe), showed significant activity against Staphylococcus epidermis (MIC 1 µg/ml) and Proteus mirabilis (MIC 2 µg/ml)[6].
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard broth microdilution method used to determine the MIC of Cyclo(prolyltyrosyl) against a target bacterial strain.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar (B569324) plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Cyclo(prolyltyrosyl) Dilutions:
-
Prepare a stock solution of Cyclo(prolyltyrosyl) in a suitable solvent (e.g., DMSO).
-
Perform a series of two-fold serial dilutions of the stock solution in a 96-well microtiter plate using MHB to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of Cyclo(prolyltyrosyl) at which no visible growth (turbidity) is observed.
-
Visualization: Antibacterial Assay Workflow
Caption: Workflow for MIC determination using broth microdilution.
Mechanism of Antibacterial Action
The antibacterial mechanism of Cyclo(prolyltyrosyl) is multifaceted. One key proposed mechanism is the inhibition of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence factor production and biofilm formation.[7] Studies suggest that Cyclo(prolyltyrosyl) can target and antagonize QS receptors like LasR in Pseudomonas aeruginosa, thereby disrupting pathogenic processes without necessarily killing the bacteria, which may reduce the likelihood of resistance development.[7][8]
Cytotoxic Properties
Cyclo(prolyltyrosyl) has demonstrated selective cytotoxicity against various human cancer cell lines, making it a compound of interest for anticancer drug discovery.[8] Notably, it has shown lower toxicity against noncancerous cell lines, suggesting a favorable therapeutic window.[7][8]
Quantitative Cytotoxicity Data
The cytotoxic effect is commonly measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Compound | Cell Line | Cell Type | IC50 | Reference |
| Cyclo(L-Pro-L-Tyr) | HeLa | Cervical Adenocarcinoma | 6.5 x 10⁻⁵ mg/mL (0.25 µM) | [8] |
| Cyclo(L-Pro-L-Tyr) | Caco-2 | Colorectal Adenocarcinoma | 1.8 x 10⁻⁴ mg/mL (0.69 µM) | [8] |
| Cyclo(L-Pro-L-Tyr) | A549 | Lung Cancer | Low toxicity observed | [7][8] |
| Cyclo(L-Pro-L-Tyr) | NIH-3T3 | Mouse Embryo Fibroblast | Low toxicity observed | [7][8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator (37°C, 5% CO₂).
-
Harvest cells using trypsin and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of Cyclo(prolyltyrosyl) and create serial dilutions in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.
-
Include untreated cells (vehicle control) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours to allow viable cells to metabolize the MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
IC50 Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve (percentage viability vs. log concentration) and determine the IC50 value using non-linear regression analysis.
-
Visualization: Cytotoxicity Assay Workflow
Caption: Workflow for IC50 determination using the MTT assay.
Mechanism of Cytotoxic Action
The cytotoxic effects of Cyclo(prolyltyrosyl) and related cyclic dipeptides are believed to be mediated through the induction of apoptosis, or programmed cell death. Research on the similar compound cyclo(D-Tyr-D-Phe) indicates that it can activate effector molecules of apoptosis, such as caspase-3, in treated cancer cells.[6] Activation of caspase-3 is a critical step in the apoptotic cascade, leading to the cleavage of cellular proteins and ultimately, cell death. Furthermore, some cyclic peptides can induce significant disturbances within the lipid bilayers of cell membranes, leading to a loss of membrane integrity, polarization, and the induction of oxidative stress, which can also contribute to cell death.[2]
Visualization: Proposed Apoptotic Pathway
Caption: Proposed apoptotic pathway induced by Cyclo(prolyltyrosyl).
Conclusion
Cyclo(prolyltyrosyl) is a bioactive cyclic dipeptide with demonstrable antibacterial and cytotoxic properties. Its ability to inhibit bacterial growth, particularly through mechanisms like quorum sensing inhibition, highlights its potential as a novel anti-infective agent. Concurrently, its selective cytotoxicity towards cancer cells via the induction of apoptosis positions it as a promising candidate for further investigation in oncology. The data and protocols presented in this guide serve as a foundational resource for researchers and drug development professionals aiming to explore the therapeutic potential of this versatile natural compound. Future research should focus on elucidating the precise molecular targets, optimizing its structure for enhanced potency and selectivity, and evaluating its efficacy in preclinical in vivo models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of liposome encapsulated cyclo(L-tyrosyl-L-prolyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cyclo(prolyltyrosyl): A Deep Dive into its Antifungal Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(prolyltyrosyl), a cyclic dipeptide or 2,5-diketopiperazine, has emerged as a potent antifungal agent with a unique mechanism of action targeting the fungal plasma membrane. This technical guide elucidates the core molecular mechanisms through which Cyclo(prolyltyrosyl) exerts its fungicidal or fungistatic effects. It provides a comprehensive overview of its primary target, the subsequent cellular and molecular consequences, and detailed experimental protocols for studying its activity. This document is intended to serve as a valuable resource for researchers in mycology, drug discovery, and agricultural science, providing the foundational knowledge required to explore and harness the therapeutic potential of this natural compound.
Introduction
Cyclo(prolyltyrosyl), also known as cyclo(L-Pro-L-Tyr), is a naturally occurring cyclic dipeptide produced by various microorganisms, including bacteria and fungi.[1] These compounds are recognized for their diverse biological activities, including antibacterial, antiviral, and antifungal properties.[1] The growing threat of antifungal resistance necessitates the exploration of novel therapeutic agents with unconventional mechanisms of action. Cyclo(prolyltyrosyl) represents a promising candidate, primarily by disrupting the integrity and function of the fungal plasma membrane, a mechanism distinct from many clinically used antifungals that target ergosterol (B1671047) biosynthesis or cell wall synthesis. This guide provides a detailed examination of its antifungal mode of action.
Core Mechanism of Action: Targeting the Plasma Membrane H+-ATPase (Pma1)
The primary molecular target of Cyclo(prolyltyrosyl) in fungi is the plasma membrane proton-translocating ATPase, Pma1.[2][3] This essential enzyme is responsible for maintaining the electrochemical proton gradient across the fungal plasma membrane, which is crucial for nutrient uptake, intracellular pH regulation, and overall cell viability.
The interaction of Cyclo(prolyltyrosyl) with Pma1 initiates a cascade of events that compromise the fungal cell's integrity and function:
-
Inhibition of Pma1 Activity: Cyclo(prolyltyrosyl) directly or indirectly inhibits the proton-pumping activity of Pma1.[2] This disruption leads to a failure in maintaining the proton motive force.
-
Plasma Membrane Depolarization: The inhibition of Pma1 results in the dissipation of the proton gradient, causing a rapid depolarization of the plasma membrane.[2]
-
Induction of Oxidative Stress: The dysfunction of the plasma membrane and the subsequent cellular stress lead to the generation of reactive oxygen species (ROS), primarily localized in the mitochondria.[2] This oxidative burst contributes to damage of cellular components, including lipids and proteins.
-
Increased Membrane Fluidity: Cyclo(prolyltyrosyl) induces an increase in the fluidity of the fungal plasma membrane, which can disrupt the function of membrane-associated proteins and compromise the cell's structural integrity.[3]
-
Disruption of Ergosterol-Rich Domains: The compound alters the localization of ergosterol, a key component of the fungal plasma membrane, leading to the disorganization of membrane microdomains.[2]
This multi-faceted attack on the plasma membrane ultimately leads to a loss of cellular homeostasis and fungal cell death or growth inhibition.
Signaling Pathway
The binding of Cyclo(prolyltyrosyl) to Pma1 triggers a signaling cascade that culminates in the observed cellular damage. While the complete pathway is still under investigation, a putative model can be constructed based on current evidence.
Figure 1. Proposed signaling pathway of Cyclo(prolyltyrosyl) in fungi.
Quantitative Data
The antifungal activity of Cyclo(prolyltyrosyl) has been quantified against various fungal species. The following table summarizes the available data.
| Fungal Species | Assay Type | Value | Reference |
| Botrytis cinerea | EC50 (ROS Induction) | 0.25 mg/mL | [2] |
Note: Further research is required to establish a comprehensive dataset of Minimum Inhibitory Concentrations (MIC) and other quantitative measures against a broader range of fungal pathogens.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Cyclo(prolyltyrosyl).
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.[4][5][6][7]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Cyclo(prolyltyrosyl) against a fungal isolate.
Materials:
-
Cyclo(prolyltyrosyl)
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%) or water
-
Spectrophotometer
-
Hemocytometer or automated cell counter
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) and incubate to obtain a fresh, pure culture.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of Cyclo(prolyltyrosyl) in a suitable solvent (e.g., DMSO) at a high concentration.
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve the desired final concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions.
-
Include a positive control (inoculum without drug) and a negative control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually read the MIC as the lowest concentration of Cyclo(prolyltyrosyl) that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control.
-
Plasma Membrane Potential Assay
This protocol utilizes the fluorescent dye bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC4(3)).[8][9][10][11]
Objective: To assess the effect of Cyclo(prolyltyrosyl) on fungal plasma membrane potential.
Materials:
-
Fungal cells
-
Cyclo(prolyltyrosyl)
-
DiBAC4(3) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Fluorometer, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Preparation:
-
Grow fungal cells to the desired growth phase and wash them with buffer.
-
Resuspend the cells in the buffer to a suitable density.
-
-
Treatment:
-
Treat the fungal cells with the desired concentration of Cyclo(prolyltyrosyl) for a specified time. Include an untreated control.
-
-
Staining:
-
Add DiBAC4(3) to the cell suspensions to a final concentration of 1-5 µg/mL.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorometer (excitation ~490 nm, emission ~516 nm), fluorescence microscope, or flow cytometer. An increase in fluorescence indicates membrane depolarization.
-
Reactive Oxygen Species (ROS) Detection
This protocol uses the fluorescent probe Dihydrorhodamine 123 (DHR123).[12][13][14][15][16]
Objective: To measure the intracellular production of ROS in fungal cells treated with Cyclo(prolyltyrosyl).
Materials:
-
Fungal cells
-
Cyclo(prolyltyrosyl)
-
DHR123 stock solution (in DMSO)
-
PBS or appropriate buffer
-
Fluorometer, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare fungal cell suspension as described in section 4.2.
-
-
Treatment:
-
Treat the fungal cells with Cyclo(prolyltyrosyl).
-
-
Staining:
-
Add DHR123 to the cell suspensions to a final concentration of 5-10 µM.
-
Incubate in the dark at 37°C for 30-60 minutes.
-
-
Measurement:
-
Measure the fluorescence of the oxidized product, Rhodamine 123 (excitation ~500 nm, emission ~536 nm). An increase in fluorescence indicates an increase in ROS production.
-
Membrane Fluidity Assessment (FRAP)
Fluorescence Recovery After Photobleaching (FRAP) is a microscopy technique to measure membrane fluidity.[17][18][19][20][21]
Objective: To determine the effect of Cyclo(prolyltyrosyl) on the lateral diffusion of lipids in the fungal plasma membrane.
Materials:
-
Fungal cells
-
Cyclo(prolyltyrosyl)
-
Lipophilic fluorescent probe (e.g., DiI)
-
Confocal laser scanning microscope with FRAP capabilities
Procedure:
-
Cell Preparation and Staining:
-
Grow fungal cells and label the plasma membrane with a lipophilic fluorescent probe according to the manufacturer's instructions.
-
-
Treatment:
-
Treat the stained cells with Cyclo(prolyltyrosyl).
-
-
FRAP Measurement:
-
Acquire a pre-bleach image of a selected region of the plasma membrane.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) on the membrane.
-
Acquire a series of post-bleach images over time to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the ROI over time. The rate of fluorescence recovery is proportional to the lateral diffusion coefficient of the fluorescent probe, and thus reflects membrane fluidity.
-
Ergosterol Localization
This protocol uses the fluorescent polyene antibiotic filipin (B1216100), which binds to ergosterol.[22][23][24][25][26]
Objective: To visualize the distribution of ergosterol in the fungal plasma membrane following treatment with Cyclo(prolyltyrosyl).
Materials:
-
Fungal cells
-
Cyclo(prolyltyrosyl)
-
Filipin stock solution (in DMSO)
-
PBS or appropriate buffer
-
Fluorescence microscope
Procedure:
-
Cell Preparation and Treatment:
-
Grow and treat fungal cells with Cyclo(prolyltyrosyl) as described previously.
-
-
Fixation (Optional):
-
Cells can be fixed with formaldehyde, although this may affect membrane structure.
-
-
Staining:
-
Incubate the cells with filipin (5-10 µg/mL) in the dark at room temperature for 10-30 minutes.
-
-
Visualization:
-
Wash the cells to remove excess stain and visualize using a fluorescence microscope with UV excitation (~340-380 nm) and emission detection (~385-470 nm). Changes in the filipin staining pattern indicate alterations in ergosterol distribution.
-
Experimental Workflow
The following diagram illustrates a logical workflow for investigating the antifungal mechanism of action of Cyclo(prolyltyrosyl).
Figure 2. Experimental workflow for elucidating the antifungal mechanism.
Conclusion
Cyclo(prolyltyrosyl) exhibits a potent antifungal activity by targeting the essential plasma membrane H+-ATPase Pma1. This initial insult triggers a cascade of detrimental events, including membrane depolarization, oxidative stress, and increased membrane fluidity, ultimately leading to fungal cell death. The multifaceted nature of its mechanism of action makes it a compelling candidate for further development as a novel antifungal agent, particularly in the context of rising drug resistance. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of Cyclo(prolyltyrosyl) and other related diketopiperazines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. Antifungal susceptibility testing of Candida species by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane potential dynamics unveil the promise of bioelectrical antimicrobial susceptibility Testing (BeAST) for anti-fungal screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. bioquochem.com [bioquochem.com]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. diva-portal.org [diva-portal.org]
- 17. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 18. Using Fluorescence Recovery After Photobleaching to Measure Lipid Diffusion in Membranes | Springer Nature Experiments [experiments.springernature.com]
- 19. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. FRAP: A Powerful Method to Evaluate Membrane Fluidity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Filipin is a reliable in situ marker of ergosterol in the plasma membrane of germinating conidia (spores) of Penicillium discolor and stains intensively at the site of germ tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. wi.knaw.nl [wi.knaw.nl]
- 25. mdpi.com [mdpi.com]
- 26. journals.asm.org [journals.asm.org]
An In-depth Technical Guide on the Structural Conformation and Stereochemistry of Cyclo(prolyltyrosyl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(prolyltyrosyl), a cyclic dipeptide also known as Cyclo(Pro-Tyr), is a naturally occurring 2,5-diketopiperazine (DKP) that has garnered significant interest within the scientific community. Found in a variety of microorganisms, including fungi and bacteria, this compound exhibits a range of biological activities, including antibacterial, phytotoxic, and cytotoxic properties.[1] Its rigidified backbone, a consequence of its cyclic nature, makes it a compelling scaffold for drug design and a model system for studying peptide folding and molecular recognition. This technical guide provides a comprehensive overview of the structural conformation and stereochemistry of Cyclo(prolyltyrosyl), with a focus on quantitative data, detailed experimental protocols, and the visualization of its biological signaling pathways and conformational dynamics.
Structural Conformation and Stereochemistry
The three-dimensional structure of Cyclo(prolyltyrosyl) is predominantly dictated by the puckering of the diketopiperazine ring, the conformation of the proline ring, and the orientation of the tyrosine side chain. The presence of the proline residue significantly influences the accessible conformations. Two primary conformations are observed for Cyclo(prolyltyrosyl): a "folded" form where the tyrosine side chain is positioned over the DKP ring, and an "extended" or "unfolded" form where the side chain projects away from the ring.[2]
The stereochemistry of the constituent amino acids plays a critical role in the conformational preferences. The most common diastereomer is Cyclo(L-Pro-L-Tyr). However, other stereoisomers, such as Cyclo(D-Pro-L-Tyr), also exist and exhibit distinct conformational properties.[3]
Conformational Equilibrium
In solution, Cyclo(prolyltyrosyl) exists in a dynamic equilibrium between the folded and extended conformations. The position of this equilibrium is influenced by factors such as the solvent and the specific stereochemistry of the dipeptide.[2] The folded conformation is stabilized by an intramolecular CH-π interaction between the proline and tyrosine rings.[2]
Caption: Conformational equilibrium of Cyclo(prolyltyrosyl).
Data Presentation
Crystallographic Data
The solid-state conformation of Cyclo(prolyltyrosyl) has been elucidated by X-ray crystallography. The following table summarizes the crystallographic data for Cyclo(L-Pro-L-Tyr) and a racemic mixture of its diastereomers.[3]
| Parameter | Cyclo(L-Pro-L-Tyr) | rac-Cyclo(D-Pro-L-Tyr/L-Pro-D-Tyr) |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P21212 | Pna2(1) |
| Unit Cell Dimensions | a = 11.890(3) Å, b = 12.057(1) Å, c = 18.528(4) Å | a = 10.755(1) Å, b = 12.699(1) Å, c = 9.600(1) Å |
| Z (Molecules/Unit Cell) | 8 | 4 |
| DKP Ring Conformation | Twist boat | Twist boat |
| Pyrrolidine Ring Conf. | Envelope | Envelope |
| Tyr Side Chain Orient. | Folded towards DKP ring | Folded towards DKP ring |
Biological Activity Data: Anti-Quorum Sensing
Cyclo(L-Pro-L-Tyr) has been shown to inhibit the quorum-sensing (QS) system in the pathogenic bacterium Pseudomonas aeruginosa. This inhibition leads to a reduction in the production of virulence factors.[4]
| Virulence Factor | Inhibition by Cyclo(L-Pro-L-Tyr) (1.8 mM) |
| Biofilm Formation | 52% |
| Pyocyanin Prod. | Significant dose-dependent decrease |
| Elastase Activity | Significant dose-dependent decrease |
| Protease Activity | Significant dose-dependent decrease |
Experimental Protocols
Synthesis of Cyclo(L-Pro-L-Tyr)
This protocol is adapted from the method described by Lee et al. (2012).[5]
Materials:
-
Fmoc-L-proline
-
L-tyrosine tert-butyl ester
-
Diphenylphosphorylazide (DPPA)
-
Trifluoroacetic acid (TFA)
-
Methylene (B1212753) chloride (MC)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Amide Coupling: Dissolve Fmoc-L-proline and L-tyrosine tert-butyl ester in an appropriate solvent. Add DPPA as a coupling agent and stir the reaction mixture until completion. Monitor the reaction by thin-layer chromatography.
-
Purification of Dipeptide: Purify the resulting Fmoc-L-Pro-L-Tyr(t-Bu) dipeptide using column chromatography.
-
Deprotection of Tyrosine: Remove the tert-butyl protecting group from the tyrosine residue by treating the dipeptide with TFA in methylene chloride.
-
Deprotection of Proline: Remove the Fmoc protecting group from the proline residue using a solution of piperidine in an appropriate solvent.
-
Cyclization: Induce cyclization of the deprotected linear dipeptide to form Cyclo(L-Pro-L-Tyr). This step is typically performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
-
Final Purification: Purify the final product, Cyclo(L-Pro-L-Tyr), using recrystallization or column chromatography.
NMR Spectroscopy for Conformational Analysis
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified Cyclo(prolyltyrosyl) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 for observing exchangeable protons).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire one-dimensional (1D) 1H and 13C NMR spectra to identify all proton and carbon resonances.
-
Acquire two-dimensional (2D) NMR spectra, including:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within each amino acid residue.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which helps in assigning quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity. These are crucial for determining the three-dimensional conformation, such as the folded or extended nature of the tyrosine side chain.
-
X-ray Crystallography
Crystallization:
-
Dissolve the purified Cyclo(prolyltyrosyl) in a suitable solvent or solvent mixture to achieve a supersaturated solution.
-
Employ a suitable crystallization technique, such as slow evaporation, vapor diffusion (hanging drop or sitting drop), or cooling, to grow single crystals of sufficient size and quality.
Data Collection and Structure Determination:
-
Mount a suitable single crystal on a goniometer.
-
Place the crystal in a stream of X-rays, typically from a synchrotron or a laboratory X-ray source.
-
Rotate the crystal and collect the diffraction data as a series of images.
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build the molecular model into the electron density map.
-
Refine the model against the experimental data to obtain the final crystal structure.
Signaling Pathway and Experimental Workflow Visualization
Anti-Quorum Sensing Mechanism in P. aeruginosa
Cyclo(L-Pro-L-Tyr) has been shown to interfere with the las and rhl quorum-sensing systems in P. aeruginosa. It is hypothesized to act as an antagonist to the LasR receptor, thereby downregulating the expression of virulence genes.[4]
Caption: Anti-quorum sensing pathway of Cyclo(prolyltyrosyl).
Experimental Workflow for Structural Elucidation
The determination of the structural conformation of Cyclo(prolyltyrosyl) involves a multi-step process encompassing synthesis, purification, and spectroscopic analysis.
Caption: Workflow for structural elucidation.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Cyclo(prolyltyrosyl): A Comprehensive Technical Review of its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(prolyltyrosyl), a naturally occurring cyclic dipeptide, has emerged as a molecule of significant interest in the fields of pharmacology and drug development. Found in a diverse range of organisms, from microorganisms to marine sponges, this compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, cytotoxic, phytotoxic, and anti-quorum sensing properties. This technical guide provides a comprehensive literature review of the research conducted on Cyclo(prolyltyrosyl), with a focus on its quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways governing its mechanisms of action. All quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to provide clear, logical representations of complex biological processes.
Introduction
Cyclo(prolyltyrosyl), also known as Cyclo(Pro-Tyr), is a member of the diketopiperazine (DKP) class of cyclic peptides. These compounds are secondary metabolites produced by a variety of organisms. The rigid bicyclic structure of DKPs imparts significant conformational stability, a desirable trait for therapeutic candidates. Cyclo(prolyltyrosyl) has garnered attention for its diverse and potent biological effects, making it a promising scaffold for the development of novel therapeutic agents. This review aims to consolidate the current scientific knowledge on Cyclo(prolyltyrosyl), providing a detailed resource for researchers and professionals in drug discovery and development.
Quantitative Biological Activities
The biological activities of Cyclo(prolyltyrosyl) have been quantified in numerous studies. This section summarizes the key quantitative data in tabular format for easy reference and comparison.
Antibacterial Activity
Cyclo(prolyltyrosyl) has demonstrated significant antibacterial activity against a range of pathogenic bacteria, including those affecting plants. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
| Bacterium | Strain | MIC (µg/mL) | Reference |
| Xanthomonas axonopodis pv. citri | N/A | 31.25 | [1] |
| Ralstonia solanacearum | N/A | 31.25 | [1] |
| Clavibacter michiganensis | N/A | >31.25 | [1] |
Table 1: Minimum Inhibitory Concentrations (MICs) of Cyclo(prolyltyrosyl) Against Phytopathogenic Bacteria.
Anti-Quorum Sensing Activity
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation. Cyclo(prolyltyrosyl) has been shown to interfere with QS systems, particularly in Pseudomonas aeruginosa.
| Activity | Target Organism | Concentration | Effect | Reference |
| Biofilm Inhibition | Pseudomonas aeruginosa PAO1 | 1.8 mM | 52% reduction | [2] |
| Pyocyanin Production Inhibition | Pseudomonas aeruginosa PAO1 | 1.8 mM | 41% reduction | [2] |
| Protease Activity Inhibition | Pseudomonas aeruginosa PAO1 | 1.8 mM | 20% reduction | [2] |
| Elastase Activity Inhibition | Pseudomonas aeruginosa PAO1 | 1.8 mM | 32% reduction | [2] |
Table 2: Anti-Quorum Sensing Activity of Cyclo(prolyltyrosyl) against Pseudomonas aeruginosa PAO1.
Cytotoxic Activity
While extensively cited for its cytotoxic properties, specific IC50 values for Cyclo(prolyltyrosyl) against a broad range of cancer cell lines are not consistently reported in the readily available literature. Further targeted studies are required to populate a comprehensive table of its anticancer potential. General reports indicate cytotoxic effects, but quantitative, comparative data remains a key area for future research.
Antiviral Activity
Information regarding the antiviral activity of Cyclo(prolyltyrosyl) is currently limited in the scientific literature. This represents a significant knowledge gap and an opportunity for future research to explore its potential as an antiviral agent.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to allow for replication and further investigation.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Cyclo(prolyltyrosyl) stock solution
-
Sterile pipette tips and multichannel pipettor
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of Cyclo(prolyltyrosyl) in the microtiter plate using MHB. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.
-
Include a positive control (wells with bacteria and medium only) and a negative control (wells with medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of Cyclo(prolyltyrosyl) that completely inhibits visible bacterial growth, as observed by the absence of turbidity. This can be confirmed by measuring the optical density at 600 nm using a microplate reader.
Anti-Quorum Sensing (Biofilm Inhibition) Assay
This protocol details the method for quantifying the inhibition of biofilm formation by Pseudomonas aeruginosa.
Materials:
-
Pseudomonas aeruginosa PAO1
-
Luria-Bertani (LB) broth
-
96-well polystyrene microtiter plates
-
Cyclo(prolyltyrosyl)
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%)
-
Microplate reader
Procedure:
-
Grow an overnight culture of P. aeruginosa PAO1 in LB broth.
-
Dilute the overnight culture in fresh LB broth to an OD600 of 0.05.
-
Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.
-
Add 100 µL of LB broth containing various concentrations of Cyclo(prolyltyrosyl) to the wells. Include a control with no compound.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, discard the planktonic cells and wash the wells gently with sterile distilled water to remove non-adherent cells.
-
Stain the adherent biofilms by adding 150 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells again with distilled water.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control.
Signaling Pathways and Mechanisms of Action
Cyclo(prolyltyrosyl) exerts its biological effects through various mechanisms, including enzyme inhibition and interference with bacterial communication.
Inhibition of Tyrosinase
Cyclo(prolyltyrosyl) has been identified as a competitive inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. This inhibition is a potential mechanism for its application in treating hyperpigmentation disorders.
Caption: Competitive inhibition of tyrosinase by Cyclo(prolyltyrosyl).
Interference with Pseudomonas aeruginosa Quorum Sensing
Cyclo(prolyltyrosyl) has been shown to disrupt the las and rhl quorum-sensing systems in P. aeruginosa. These systems are crucial for the regulation of virulence factors and biofilm formation. It is hypothesized that Cyclo(prolyltyrosyl) acts as an antagonist to the LasR and RhlR receptors.
Caption: Inhibition of Las and Rhl quorum sensing systems by Cyclo(prolyltyrosyl).
Synthesis
The chemical synthesis of Cyclo(prolyltyrosyl) and other cyclic dipeptides can be achieved through solution-phase or solid-phase peptide synthesis methodologies. A general workflow for the synthesis is outlined below.
Caption: General workflow for the chemical synthesis of Cyclo(prolyltyrosyl).
Conclusion and Future Directions
Cyclo(prolyltyrosyl) is a versatile natural product with a compelling range of biological activities that warrant further investigation for its therapeutic potential. Its demonstrated antibacterial and anti-quorum sensing properties make it a particularly interesting candidate for combating bacterial infections, especially those associated with biofilm formation and antibiotic resistance. The competitive inhibition of tyrosinase also highlights its potential in dermatology and cosmetics.
However, significant research gaps remain. Comprehensive studies are needed to establish a detailed profile of its cytotoxic activity against a wide array of cancer cell lines, and its potential as an antiviral agent is largely unexplored. Elucidating the precise molecular interactions with its biological targets, such as the LasR and RhlR receptors, through structural biology studies would provide invaluable insights for the rational design of more potent and selective analogs.
References
Maculosin-1: A Comprehensive Technical Guide on its Biological Function and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maculosin-1, a cyclic dipeptide composed of L-proline and L-tyrosine (cyclo(L-Pro-L-Tyr)), has emerged as a molecule of significant interest in the fields of microbiology, oncology, and pharmacology. Initially identified as a host-specific phytotoxin, its diverse biological activities, including potent antimicrobial, anticancer, and antioxidant effects, have garnered considerable attention. This technical guide provides an in-depth analysis of the biological functions and significance of maculosin-1, with a focus on its mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways influenced by this multifaceted compound, offering a valuable resource for researchers and professionals in drug discovery and development.
Introduction
Maculosin-1 is a naturally occurring diketopiperazine produced by a variety of microorganisms, including fungi such as Alternaria alternata and bacteria belonging to the genera Streptomyces and Pseudomonas.[1] Its initial claim to fame was its role as a host-specific phytotoxin, selectively targeting spotted knapweed (Centaurea maculosa).[1][2] However, subsequent research has unveiled a broader spectrum of bioactivities, positioning maculosin-1 as a promising candidate for therapeutic development. This guide will explore its multifaceted biological profile, from its antimicrobial and anticancer properties to its intriguing role in modulating bacterial communication.
Quantitative Biological Activity of Maculosin-1
The biological effects of maculosin-1 have been quantified across various assays, demonstrating its potential as an antimicrobial, anticancer, and antioxidant agent. The following tables summarize the key quantitative data available in the literature.
Table 1: Antimicrobial Activity of Maculosin-1
| Target Organism | Assay Type | Activity Metric | Value (µg/mL) | Reference(s) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | MIC | 26.0 - 37.0 | [3] |
| Escherichia coli | MIC | MIC | 26.0 - 37.0 | [3] |
| Candida albicans | MIC | MIC | 26.0 - 37.0 | [3] |
| Multidrug-resistant pathogenic bacteria | MIC | MIC | 5000 - 15000 | [4] |
| Xanthomonas axonopodis | MIC | MIC | 31.25 | [4] |
| Ralstonia solanacearum | MIC | MIC | 31.25 | [4] |
Table 2: Anticancer and Cytotoxic Activity of Maculosin-1
| Cell Line | Assay Type | Activity Metric | Value (µg/mL) | Reference(s) |
| Human liver cancer cells | Cytotoxicity | IC₅₀ | 48.90 | [5] |
| Brine shrimp (Artemia salina) | Lethality Assay | LD₅₀ | >128 | [5] |
Table 3: Antioxidant Activity of Maculosin-1
| Assay Type | Activity Metric | Value (µg/mL) | Reference(s) |
| DPPH free radical scavenging | IC₅₀ | 2.16 ± 0.05 | [5] |
Mechanisms of Action and Signaling Pathways
Maculosin-1 exerts its biological effects through various mechanisms, most notably by interfering with bacterial quorum sensing (QS) systems, which are crucial for regulating virulence and biofilm formation.
Quorum Sensing Inhibition in Pseudomonas aeruginosa
P. aeruginosa, a significant opportunistic human pathogen, utilizes a complex QS network to control the expression of virulence factors. Two key systems in this network are the las and rhl systems. Maculosin-1 has been shown to interfere with these systems, likely by competing with the native autoinducers for binding to their cognate receptors.
The las system, at the top of the hierarchy, consists of the LasI synthase, which produces the autoinducer 3-oxo-C12-HSL, and the LasR transcriptional regulator. The binding of 3-oxo-C12-HSL to LasR activates the transcription of target genes, including those of the rhl system. The rhl system, in turn, is controlled by the RhlI synthase (producing C4-HSL) and the RhlR regulator. Maculosin-1's interaction with LasR can disrupt this entire cascade.
Quorum Sensing Antagonism in Staphylococcus aureus
In the Gram-positive bacterium S. aureus, a major pathogen, the accessory gene regulator (agr) system controls virulence factor production. This system utilizes autoinducing peptides (AIPs) as signaling molecules. The AIP is synthesized as a pro-peptide (AgrD), processed and secreted by AgrB, and then detected by the AgrC sensor kinase. Upon binding AIP, AgrC autophosphorylates and, in turn, phosphorylates the AgrA response regulator, which then activates the transcription of virulence genes. Maculosin-1 can act as an antagonist to this system, preventing the activation of the virulence cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of maculosin-1.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay
This assay is used to determine the antioxidant activity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Maculosin-1
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of maculosin-1 in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the maculosin-1 dilutions to the respective wells.
-
Include a control well with DPPH solution and methanol only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity for each concentration of maculosin-1 using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Determine the IC₅₀ value, which is the concentration of maculosin-1 required to scavenge 50% of the DPPH free radicals.
Brine Shrimp Lethality Assay
This assay is a simple and rapid method for preliminary assessment of cytotoxicity.
Materials:
-
Brine shrimp (Artemia salina) eggs
-
Artificial seawater (or 3.8% NaCl solution)
-
Maculosin-1
-
Multi-well plates or vials
-
Light source
Procedure:
-
Hatch the brine shrimp eggs in artificial seawater under a constant light source for 24-48 hours.
-
Prepare serial dilutions of maculosin-1 in artificial seawater.
-
Transfer a fixed number of nauplii (larvae), typically 10-15, into each well or vial.
-
Add the maculosin-1 dilutions to the respective wells.
-
Include a control well with nauplii in artificial seawater only.
-
Incubate for 24 hours under a light source.
-
Count the number of dead and surviving nauplii in each well.
-
Calculate the percentage of mortality for each concentration.
-
Determine the LD₅₀ value, the concentration of maculosin-1 that is lethal to 50% of the brine shrimp nauplii.
Crystal Violet Biofilm Inhibition Assay
This assay quantifies the ability of a compound to inhibit biofilm formation.
Materials:
-
Bacterial strain of interest (e.g., P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Maculosin-1
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol (B145695)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Grow an overnight culture of the bacterial strain.
-
Dilute the culture in fresh medium to a standardized concentration (e.g., OD₆₀₀ of 0.1).
-
Prepare serial dilutions of maculosin-1 in the growth medium.
-
In a 96-well plate, add the diluted bacterial culture to each well.
-
Add the maculosin-1 dilutions to the respective wells. Include a positive control (bacteria without maculosin-1) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 24-48 hours without agitation.
-
Carefully remove the planktonic cells by gently washing the wells with PBS.
-
Stain the attached biofilm by adding 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells with PBS to remove excess stain.
-
Solubilize the bound crystal violet by adding 30% acetic acid or 95% ethanol to each well and incubating for 15-20 minutes.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition for each maculosin-1 concentration.
Conclusion and Future Perspectives
Maculosin-1 is a versatile natural product with a compelling range of biological activities. Its ability to disrupt bacterial quorum sensing, a key mechanism for virulence and antibiotic resistance, makes it a particularly attractive candidate for the development of novel anti-infective therapies. Furthermore, its demonstrated anticancer and antioxidant properties warrant further investigation for potential applications in oncology and as a nutraceutical.
Future research should focus on elucidating the precise molecular interactions of maculosin-1 with its biological targets, particularly the LasR and AgrC receptors. Structure-activity relationship studies could lead to the design of more potent and selective analogs. In vivo studies are crucial to validate the therapeutic potential of maculosin-1 and its derivatives in relevant disease models. The continued exploration of this fascinating molecule holds significant promise for addressing pressing challenges in medicine and agriculture.
References
Cyclo(prolyltyrosyl): An In-depth Technical Guide to an Endogenous Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(prolyltyrosyl), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), is an endogenous metabolite produced by a wide array of organisms, including bacteria, fungi, and marine sponges. Initially identified for its antimicrobial properties, recent research has unveiled its multifaceted roles in complex biological systems, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of Cyclo(prolyltyrosyl), detailing its biosynthesis, mechanisms of action, and key biological activities. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of its associated signaling pathways to serve as a foundational resource for researchers in microbiology, natural product chemistry, and drug discovery.
Introduction
Cyclo(prolyltyrosyl) [cyclo(Pro-Tyr)] belongs to the extensive family of diketopiperazines, which are the smallest possible cyclic peptides, formed from the condensation of two amino acids—in this case, proline and tyrosine. These molecules are noted for their high stability and conformational rigidity, which contribute to their diverse biological activities.[1] While initially explored for its antibacterial and antifungal effects, the known bioactivities of cyclo(Pro-Tyr) have expanded to include inhibition of bacterial communication (quorum sensing) and enzymatic modulation, highlighting its potential as a lead compound in various therapeutic areas.
Biosynthesis of Cyclo(prolyltyrosyl)
As a secondary metabolite, Cyclo(prolyltyrosyl) is not synthesized through ribosomal protein synthesis. Instead, its formation is catalyzed by two primary enzymatic pathways: Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs).[1][2]
-
Non-Ribosomal Peptide Synthetase (NRPS) Pathway: NRPSs are large, multi-domain enzymatic complexes that function as an assembly line to synthesize peptides.[3] In this pathway, the constituent amino acids, proline and tyrosine, are sequentially activated and tethered to the enzyme complex. A condensation domain then catalyzes the formation of the dipeptide, which is subsequently cyclized and released, often by a terminal thioesterase domain. While specific NRPS gene clusters for cyclo(Pro-Tyr) are not yet definitively identified, this mechanism is a primary route for DKP formation in many fungi.[4]
-
Cyclodipeptide Synthase (CDPS) Pathway: CDPSs represent a more recently discovered family of enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as substrates.[5][6] These enzymes catalyze the formation of the diketopiperazine ring from two charged tRNA molecules. This pathway is prevalent in bacteria.[4][5] The biosynthesis involves the transfer of the aminoacyl moieties from their respective tRNAs to the enzyme's active site, where cyclization occurs.
Tailoring enzymes, such as oxidoreductases and cytochrome P450s, found within the biosynthetic gene clusters can further modify the basic DKP scaffold, leading to a diverse array of natural products.[5][7]
Mechanisms of Action and Biological Activities
Cyclo(prolyltyrosyl) exhibits a range of biological effects, primarily centered on antimicrobial and quorum sensing inhibitory activities.
Antifungal Activity
Cyclo(prolyltyrosyl) demonstrates potent antifungal activity against various phytopathogens. Its primary mechanism involves the disruption of the fungal plasma membrane. It specifically targets the plasma membrane H+-ATPase (Pma1), an essential enzyme responsible for maintaining the proton gradient across the cell membrane.[8][9] Inhibition of Pma1 leads to:
-
Membrane Depolarization: The disruption of the proton gradient causes the fungal cell membrane to depolarize.
-
Increased Membrane Fluidity: The integrity of the membrane is compromised, leading to an increase in its fluidity.
-
Oxidative Stress: The membrane dysfunction triggers a burst of reactive oxygen species (ROS), inducing significant oxidative stress within the fungal cell.
This cascade of events ultimately compromises fungal membrane integrity and leads to cell death. In response, fungal cells may activate transcriptomic and metabolomic responses, particularly involving lipid metabolism and ROS detoxification pathways, to mitigate the damage.
References
- 1. mdpi.com [mdpi.com]
- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Non-ribosomal Peptide Synthetase Gene Clusters in the Human Pathogenic Fungus Scedosporium apiospermum [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cyclodipeptide synthases: a promising biotechnological tool for the synthesis of diverse 2,5-diketopiperazines - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Modifications of diketopiperazines assembled by cyclodipeptide synthases with cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Quorum Sensing Inhibitory Properties of Cyclo(prolyltyrosyl)
Executive Summary: Cyclo(prolyltyrosyl), also known as Cyclo(L-Pro-L-Tyr), is a naturally occurring cyclic dipeptide with significant potential as an anti-virulence agent.[1] This document provides a comprehensive technical overview of its quorum sensing inhibitory (QSI) properties, primarily focusing on its effects against the opportunistic pathogen Pseudomonas aeruginosa. Cyclo(prolyltyrosyl) functions by competitively inhibiting the LasR receptor, a master regulator in the P. aeruginosa quorum sensing (QS) hierarchy. This interference leads to a dose-dependent reduction in the expression of key QS-regulated genes, resulting in a significant decrease in virulence factor production and biofilm formation without affecting bacterial growth.[2][3][4] This guide details the quantitative data on its inhibitory effects, provides step-by-step experimental protocols for its evaluation, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to Quorum Sensing and its Inhibition
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[5] This process relies on the production, release, and detection of small signaling molecules called autoinducers.[6] In many Gram-negative bacteria, including the pathogen Pseudomonas aeruginosa, N-acyl homoserine lactones (AHLs) are the primary autoinducers.[7]
P. aeruginosa possesses a complex and hierarchical QS network governed by at least three interconnected systems: las, rhl, and pqs.[7][8]
-
The las system: Considered the master regulator, it consists of the autoinducer synthase LasI, which produces N-(3-oxododecanoyl)-L-homoserine lactone (3OC12-HSL), and the transcriptional regulator LasR.[9][10]
-
The rhl system: This system is largely controlled by the las system and involves the RhlI synthase, which produces N-butanoyl-L-homoserine lactone (C4-HSL), and its cognate receptor RhlR.[9][10]
These systems regulate the expression of numerous virulence factors, including pyocyanin, elastase, and proteases, as well as biofilm formation, which contributes to antibiotic resistance and chronic infections.[2][8] Quorum sensing inhibition (QSI) is an anti-virulence strategy that aims to disrupt this communication, thereby reducing pathogenicity without exerting bactericidal pressure that can lead to resistance.[2][6]
Cyclo(prolyltyrosyl): A Competitive LasR Antagonist
Cyclo(prolyltyrosyl) is a cyclic dipeptide that has been identified as a potent QSI agent.[3] Its primary mechanism of action against P. aeruginosa is the disruption of the las and rhl systems.[2][11] Studies have shown that it acts as a competitive antagonist to the LasR receptor.[3] Molecular docking and biophysical analyses confirm that Cyclo(prolyltyrosyl) binds to the same ligand-binding pocket of LasR as the native autoinducer, 3OC12-HSL, with a comparable binding affinity.[2] This binding event prevents the conformational changes required for LasR to activate the transcription of downstream QS-controlled genes, effectively silencing the pathogenic cascade.
Quantitative Analysis of Inhibitory Activity
The efficacy of Cyclo(prolyltyrosyl) as a QSI agent has been quantified through various in vitro assays against P. aeruginosa PAO1. The data is summarized in the tables below.
Table 1: Inhibition of Virulence Factors and Biofilm Formation in P. aeruginosa PAO1
| Phenotype | Compound Concentration | % Inhibition | Citation |
|---|---|---|---|
| Biofilm Formation | 1.8 mM | 52% | [2] |
| Biofilm Formation | 0.5 mg/mL (~1.9 mM) | 48% | [3][12] |
| Pyocyanin Production | 1.8 mM | 41% | [2] |
| Pyocyanin Production | 0.5 mg/mL (~1.9 mM) | 41% | [3] |
| Elastase Activity | 1.8 mM | 32% | [2] |
| Elastase Activity | 0.5 mg/mL (~1.9 mM) | 32% | [3] |
| Protease Activity | 1.8 mM | 20% | [2] |
| Protease Activity | 0.5 mg/mL (~1.9 mM) | 20% |[3] |
Table 2: Downregulation of QS-related Gene Expression in P. aeruginosa PAO1
| Target Gene | Compound Concentration | % Reduction in Expression | Citation |
|---|---|---|---|
| lasI | 0.5 mg/mL (~1.9 mM) | 43% | [3] |
| lasR | 0.5 mg/mL (~1.9 mM) | 46% | [3] |
| rhlI | 0.5 mg/mL (~1.9 mM) | 54% | [3] |
| rhlR | 0.5 mg/mL (~1.9 mM) | 64% |[3] |
Table 3: Binding Affinity of Cyclo(prolyltyrosyl) to the LasR Receptor
| Method | Parameter | Value | Natural Ligand (3OC12-HSL) Value | Citation |
|---|---|---|---|---|
| Molecular Docking | Binding Energy | -8.28 kcal/mol | -8.33 kcal/mol | [2] |
| Isothermal Titration Calorimetry (ITC) | Binding Constant (Kd) | Micromolar range | 1.33 μM |[2] |
Visualizing the Mechanism of Action
The inhibitory action of Cyclo(prolyltyrosyl) on the P. aeruginosa QS cascade can be visualized as an interruption of the primary regulatory circuit. By binding to the LasR protein, it prevents the activation of both the las and rhl systems.
Caption: Inhibition of the P. aeruginosa QS cascade by Cyclo(prolyltyrosyl).
Detailed Experimental Protocols
This section outlines the key methodologies used to characterize the QSI properties of Cyclo(prolyltyrosyl).
Violacein (B1683560) Inhibition Assay for QSI Screening
This assay uses the reporter strain Chromobacterium violaceum ATCC 12472 or the mutant CV026 to visually screen for QSI activity.[13] The production of the purple pigment violacein is QS-dependent; thus, its inhibition at sub-bactericidal concentrations of a test compound indicates QSI potential.[6][14]
Protocol:
-
Culture Preparation: Grow a culture of C. violaceum in Luria-Bertani (LB) broth overnight at 30°C with shaking.[14]
-
Assay Setup: In a 96-well microtiter plate, add LB broth, the bacterial culture, and serial dilutions of Cyclo(prolyltyrosyl) (or other test compounds). For mutant strains like CV026 that cannot produce their own autoinducer, add an appropriate AHL (e.g., N-hexanoyl-L-homoserine lactone) to induce violacein production.[13] Include a no-compound control and a solvent control.
-
Incubation: Seal the plate and incubate at 30°C with agitation for 24 hours.[14]
-
Quantification:
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
To quantify violacein, centrifuge the plate to pellet the cells and discard the supernatant. Dry the plate completely in an incubator (e.g., 60°C).[14]
-
Add pure DMSO to each well to solubilize the violacein pigment.[14]
-
Transfer the dissolved solution to a new plate and measure the absorbance at 585-595 nm.
-
-
Analysis: Calculate the percentage of violacein inhibition relative to the control, normalized for bacterial growth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community [frontiersin.org]
- 9. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
Cyclo(prolyltyrosyl): A Comprehensive Technical Guide to its Phytotoxic Effects and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
[Shanghai, China – December 4, 2025] – Cyclo(prolyltyrosyl), a naturally occurring cyclic dipeptide, has garnered significant interest within the scientific community for its diverse biological activities, including notable phytotoxic effects. This technical guide provides an in-depth analysis of the phytotoxicity of Cyclo(prolyltyrosyl), detailing its impact on plant growth and development, exploring its mechanisms of action, and outlining potential applications in agriculture and plant science research.
Introduction to Cyclo(prolyltyrosyl)
Cyclo(prolyltyrosyl), also known as Cyclo(L-Pro-L-Tyr), is a diketopiperazine produced by a variety of microorganisms, including bacteria such as Streptomyces sp. and various marine-derived fungi.[1][2] While recognized for its antibacterial and cytotoxic properties, its effects on plant physiology are particularly noteworthy for their dual nature: exhibiting auxin-like activity at lower concentrations and significant phytotoxicity at higher doses.[1][3] This complex dose-dependent response makes Cyclo(prolyltyrosyl) a fascinating subject for research into novel bioherbicides and plant growth regulators.
Phytotoxic Effects of Cyclo(prolyltyrosyl)
The phytotoxic effects of Cyclo(prolyltyrosyl) manifest as inhibition of seed germination, reduction in root and shoot growth, and decreased overall plant biomass. While specific quantitative data such as IC50 values for Cyclo(prolyltyrosyl) on various plant species are not extensively documented in publicly available literature, the qualitative effects have been observed in several studies. Its auxin-like activity at lower concentrations can modulate root architecture, including the formation of lateral roots and root hairs.[3] However, at higher, phytotoxic concentrations, it leads to growth repression.[3]
Table 1: Summary of Observed Phytotoxic Effects of Cyclo(prolyltyrosyl)
| Plant Species | Observed Effects | Concentration Range | Reference |
| Arabidopsis thaliana | Modulation of root architecture (auxin-like effect), primary root growth repression (at higher concentrations) | Not specified for repression | [3] |
| Spotted Knapweed (Centaurea maculosa) | Host-specific phytotoxin (as Maculosin) | Not specified | [4] |
Note: This table is based on available qualitative data. Further quantitative studies are required to establish precise dose-response relationships and IC50 values.
Mechanism of Action and Signaling Pathways
The primary elucidated mechanism of action for Cyclo(prolyltyrosyl) in plants is its interaction with the auxin signaling pathway. This interaction is complex and concentration-dependent.
Auxin-like Activity
At lower concentrations, Cyclo(prolyltyrosyl) exhibits auxin-like activity. It can activate auxin-responsive genes, as demonstrated by the dose-dependent GUS expression in transgenic Arabidopsis seedlings carrying the DR5:uidA auxin-responsive reporter.[3] This suggests that Cyclo(prolyltyrosyl) can mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), influencing processes such as lateral root development and root hair formation.[3] However, it is considered a weak auxin, requiring much greater concentrations to induce growth-repressing effects compared to IAA.[3]
Diagram 1: Simplified auxin signaling pathway and the putative interaction of Cyclo(prolyltyrosyl).
Phytotoxic Mechanism at High Concentrations
The precise signaling pathways leading to phytotoxicity at higher concentrations of Cyclo(prolyltyrosyl) are less understood. It is hypothesized that at elevated levels, the compound may oversaturate and disrupt the auxin signaling pathway, leading to growth inhibition. Alternatively, it may act on other cellular targets, a common phenomenon for microbial secondary metabolites. Further research is needed to elucidate the specific molecular targets and signaling cascades involved in its herbicidal activity.
Potential Applications
The dual-action nature of Cyclo(prolyltyrosyl) opens up several avenues for its application in agriculture and research.
-
Bioherbicide Development: Its phytotoxic properties at higher concentrations make it a candidate for the development of novel, natural-product-based herbicides. As a biodegradable compound, it could offer a more environmentally friendly alternative to synthetic herbicides.
-
Plant Growth Regulation: The auxin-like activity at lower concentrations suggests its potential use as a plant growth regulator to promote root development and enhance nutrient uptake in crops.
-
Research Tool: Cyclo(prolyltyrosyl) serves as a valuable chemical tool for studying the intricacies of the auxin signaling pathway and for dissecting the complex dose-dependent responses of plants to bioactive compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the phytotoxic effects of Cyclo(prolyltyrosyl).
Seed Germination and Seedling Growth Assay (Lactuca sativa)
This assay is widely used to evaluate the phytotoxic effects of compounds on seed germination and early seedling growth.
Materials:
-
Lactuca sativa (Lettuce) seeds
-
Cyclo(prolyltyrosyl) stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in distilled water)
-
Petri dishes (90 mm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Distilled water (control)
-
Growth chamber or incubator with controlled temperature and light conditions
Procedure:
-
Prepare a series of dilutions of Cyclo(prolyltyrosyl) from the stock solution. A negative control (distilled water) and a solvent control (if applicable) should be included.
-
Place two layers of filter paper in each Petri dish.
-
Evenly space 20-25 Lactuca sativa seeds on the filter paper in each dish.
-
Add 5 mL of the respective test solution or control to each Petri dish, ensuring the filter paper is saturated.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in a growth chamber at 24 ± 2 °C in the dark for 72-120 hours.
-
After the incubation period, count the number of germinated seeds (radicle emergence > 2 mm).
-
Measure the root and shoot length of each germinated seedling.
-
Calculate the germination percentage, and the percentage of root and shoot inhibition compared to the control.
Diagram 2: Workflow for the Lactuca sativa seed germination and seedling growth assay.
Duckweed (Lemna minor) Growth Inhibition Assay
This assay is a standard method for assessing the phytotoxicity of water-soluble compounds on aquatic plants.
Materials:
-
Lemna minor culture
-
Cyclo(prolyltyrosyl) stock solution
-
Steinberg medium or other suitable growth medium
-
Glass beakers or flasks
-
Growth chamber with controlled light (continuous illumination) and temperature (25 ± 2 °C)
Procedure:
-
Prepare different concentrations of Cyclo(prolyltyrosyl) in the growth medium. Include a medium-only control.
-
Transfer a defined number of healthy Lemna minor fronds (e.g., 3-4 colonies with 2-3 fronds each) into each beaker containing the test or control medium.
-
Incubate the beakers in a growth chamber under continuous light for 7 days.
-
At the end of the incubation period, count the number of fronds in each beaker.
-
Optionally, harvest the fronds, blot them dry, and determine the fresh weight.
-
Calculate the growth rate and the percentage of growth inhibition relative to the control.
Plant Cell Viability Assay (MTT Assay)
This colorimetric assay can be adapted to plant suspension cells to quantify the cytotoxic effects of Cyclo(prolyltyrosyl).
Materials:
-
Plant cell suspension culture (e.g., from Arabidopsis thaliana or tobacco)
-
Cyclo(prolyltyrosyl) stock solution
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the plant cells into the wells of a 96-well plate at a predetermined density.
-
Add different concentrations of Cyclo(prolyltyrosyl) to the wells. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Diagram 3: Workflow for the plant cell viability MTT assay.
Conclusion and Future Directions
Cyclo(prolyltyrosyl) is a compelling natural product with significant potential in agriculture and plant science. Its dual role as a weak auxin and a phytotoxin warrants further investigation to fully harness its capabilities. Future research should focus on:
-
Quantitative Phytotoxicity Studies: Determining the IC50 values of Cyclo(prolyltyrosyl) on a broad range of monocot and dicot plant species to assess its herbicidal spectrum and selectivity.
-
Elucidation of Phytotoxic Mechanisms: Investigating the molecular targets and signaling pathways involved in its herbicidal activity at high concentrations.
-
Field Trials: Evaluating the efficacy of Cyclo(prolyltyrosyl) as a bioherbicide or plant growth regulator under field conditions.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of Cyclo(prolyltyrosyl) to optimize its phytotoxic or growth-promoting activities.
A deeper understanding of the phytotoxic effects and applications of Cyclo(prolyltyrosyl) will undoubtedly contribute to the development of sustainable agricultural practices and provide new tools for fundamental plant biology research.
References
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Cyclo(prolyltyrosyl)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(prolyltyrosyl), also known as Cyclo(Pro-Tyr) or maculosin, is a naturally occurring cyclic dipeptide with a diketopiperazine structure. It is a secondary metabolite found in various fungi and bacteria and has garnered significant interest due to its diverse biological activities, including antibacterial, phytotoxic, and cytotoxic properties. Notably, Cyclo(prolyltyrosyl) has been shown to be involved in quorum sensing, a cell-to-cell communication mechanism in bacteria, and exhibits antifungal activity by targeting the [H+]ATPase Pma1 in the plasma membrane of fungi. These properties make it a compelling molecule for research in microbiology, natural product chemistry, and as a potential lead compound in drug discovery. This document provides a detailed protocol for the chemical synthesis of Cyclo(L-Pro-L-Tyr) via a solution-phase methodology, along with its characterization data and an overview of its biological signaling pathway.
Chemical Structure and Properties
| Property | Value | Reference |
| IUPAC Name | (3S,8aS)-3-[(4-hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
| Common Names | Cyclo(L-Pro-L-Tyr), Maculosin | |
| CAS Number | 4549-02-4 | |
| Molecular Formula | C14H16N2O3 | |
| Molecular Weight | 260.29 g/mol | |
| Appearance | White solid | |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, or DMSO. Limited water solubility. |
Experimental Protocols
The synthesis of Cyclo(L-Pro-L-Tyr) is achieved through a two-step solution-phase synthesis. The first step involves the coupling of N-terminally protected L-proline with the methyl ester of L-tyrosine to form a linear dipeptide. The second step involves the deprotection of the N-terminal protecting group, followed by spontaneous intramolecular cyclization to yield the desired diketopiperazine.
Step 1: Synthesis of the Protected Linear Dipeptide (Boc-L-Pro-L-Tyr-OMe)
This protocol outlines the coupling of Boc-protected L-proline and L-tyrosine methyl ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling reagents.
Materials:
-
Boc-L-proline
-
L-tyrosine methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of L-tyrosine methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Add Boc-L-proline (1.0 eq) and HOBt (1.1 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.1 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the protected linear dipeptide, Boc-L-Pro-L-Tyr-OMe.
Step 2: Deprotection and Cyclization to form Cyclo(L-Pro-L-Tyr)
This part of the protocol describes the removal of the Boc protecting group and the subsequent intramolecular cyclization.
Materials:
-
Boc-L-Pro-L-Tyr-OMe (from Step 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the purified Boc-L-Pro-L-Tyr-OMe (1.0 eq) in a solution of 50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting residue in methanol and heat to reflux for 4-6 hours to induce cyclization.
-
Monitor the cyclization by TLC.
-
After the reaction is complete, cool the solution and concentrate it under reduced pressure.
-
Purify the crude Cyclo(L-Pro-L-Tyr) by recrystallization or flash column chromatography to yield the final product as a white solid.
Characterization Data
| Analysis | Data |
| ¹H NMR (400 MHz, MeOD), δH | 7.03 (2H, d, J = 8.4 Hz), 6.69 (2H, d, J = 8.4 Hz), 4.36 (1H, m), 4.04 (1H, ddd, J = 10.8, 6.4, 1.6 Hz), 3.48–3.58 (1H, m), 3.05 (2H, ABqd, J = 12.0, 4.8 Hz), 2.05–2.11 (2H, m), 1.76–1.83 (2H, m) |
| ¹³C NMR (100 MHz, MeOD), δC | 170.8, 167.0, 157.7, 132.1 (2C), 127.6, 116.2 (2C), 60.1, 57.9, 45.9, 37.7, 29.4, 22.7 |
| Mass Spectrometry (UHPLC/MS) | [M+H]⁺ = 261.1235 - 261.1239 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Solution-phase synthesis workflow for Cyclo(L-Pro-L-Tyr).
Caption: Biological signaling pathways affected by Cyclo(prolyltyrosyl).
Application Notes and Protocols for the Isolation of Cyclo(prolyltyrosyl) from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(prolyltyrosyl), a cyclic dipeptide (CDP), is a naturally occurring secondary metabolite produced by various microorganisms, including bacteria of the genera Streptomyces, Corynebacterium, and Bacillus.[1][2][3] This compound has garnered significant interest within the scientific and drug development communities due to its diverse and potent biological activities. These activities include antibacterial, antifungal, antioxidant, and anticancer properties.[2][4] Furthermore, Cyclo(prolyltyrosyl) has been identified as a signaling molecule in bacterial quorum sensing, a cell-to-cell communication mechanism that regulates gene expression in response to population density.[5][6] This document provides detailed application notes and experimental protocols for the isolation and purification of Cyclo(prolyltyrosyl) from bacterial cultures.
Principle of Isolation
The isolation of Cyclo(prolyltyrosyl) from bacterial cultures is a multi-step process that begins with the cultivation of a producing bacterial strain. Following fermentation, the compound is extracted from the culture broth using a suitable organic solvent. The crude extract is then subjected to a series of chromatographic techniques to purify the target molecule from other metabolites and impurities. The final purified compound is characterized using spectroscopic methods to confirm its identity and purity.
Data Presentation
The biological activity of Cyclo(prolyltyrosyl) is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a target microorganism. The following table summarizes the reported MIC values of Cyclo(prolyltyrosyl) against various bacterial strains.
| Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Xanthomonas axonopodis pv. citri | 31.25 | [1][3] |
| Ralstonia solanacearum | 31.25 | [1][3] |
| Escherichia coli ATCC 25922 | 27.0 | |
| Pseudomonas aeruginosa ATCC 27853 | 68.7 | |
| Staphylococcus aureus ATCC 25923 | 80.2 | |
| Bacillus subtilis ATCC 66923 | 73.7 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the isolation and characterization of Cyclo(prolyltyrosyl).
Protocol 1: Bacterial Cultivation for Cyclo(prolyltyrosyl) Production
This protocol describes the cultivation of a Streptomyces species for the production of Cyclo(prolyltyrosyl).
Materials:
-
Streptomyces sp. strain (e.g., strain 22-4)
-
Seed culture medium (e.g., Yeast-Peptone medium)
-
Production culture medium (e.g., Starch Casein Broth)
-
Sterile baffled flasks
-
Incubator shaker
Procedure:
-
Seed Culture Preparation: Inoculate a loopful of Streptomyces sp. spores or mycelia into a flask containing the seed culture medium.
-
Incubate the flask at 28-30°C for 2-3 days on a rotary shaker at 180-200 rpm.
-
Production Culture: Inoculate the production culture medium with the seed culture (typically a 5-10% v/v inoculation).
-
Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 180-200 rpm. Monitor the culture for growth and secondary metabolite production, which often peaks during the stationary phase.
Protocol 2: Extraction of Cyclo(prolyltyrosyl) from Culture Broth
This protocol details the extraction of the target compound from the liquid culture.
Materials:
-
Bacterial culture from Protocol 1
-
Ethyl acetate (B1210297)
-
Centrifuge and centrifuge bottles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvesting: After the incubation period, harvest the culture broth by centrifugation at 8,000 rpm for 15 minutes to separate the mycelia from the supernatant.
-
Liquid-Liquid Extraction:
-
Transfer the cell-free supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the supernatant.
-
Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the yield.
-
-
Concentration: Pool the collected organic fractions and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3: Purification of Cyclo(prolyltyrosyl) using Chromatography
This protocol outlines the purification of the crude extract using silica (B1680970) gel column chromatography followed by preparative HPLC.
Part A: Silica Gel Column Chromatography
Materials:
-
Crude extract from Protocol 2
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvent system (e.g., a gradient of chloroform (B151607) and methanol)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% chloroform) and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (B129727) in chloroform (e.g., from 100:0 to 90:10, 80:20, etc.).
-
Fraction Collection: Collect the eluate in fractions of a defined volume.
-
Monitoring: Monitor the fractions using TLC to identify those containing Cyclo(prolyltyrosyl). Pool the fractions that show a spot corresponding to the pure compound.
-
Concentration: Concentrate the pooled fractions using a rotary evaporator.
Part B: Preparative High-Performance Liquid Chromatography (HPLC)
Materials:
-
Partially purified sample from Part A
-
HPLC system with a preparative C18 column
-
Mobile phase: HPLC-grade water and acetonitrile (B52724) (ACN), both with 0.1% trifluoroacetic acid (TFA)
-
0.22 µm syringe filter
Procedure:
-
Sample Preparation: Dissolve the partially purified sample in a minimal amount of the initial mobile phase (e.g., 95% water/5% ACN with 0.1% TFA) and filter it through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase for at least 10 column volumes.
-
Method Development (Analytical Scale): It is recommended to first optimize the separation on an analytical HPLC column. Inject a small amount of the sample and run a scouting gradient (e.g., 5% to 95% ACN over 20-30 minutes) to determine the retention time of Cyclo(prolyltyrosyl).
-
Preparative Scale Purification:
-
Switch to the preparative column.
-
Inject the prepared sample.
-
Run the optimized gradient method.
-
Collect the fraction corresponding to the peak of Cyclo(prolyltyrosyl).
-
-
Post-Purification: Remove the organic solvent from the collected fraction using a rotary evaporator, followed by lyophilization to obtain the pure compound as a powder.
Protocol 4: Characterization of Cyclo(prolyltyrosyl)
This protocol describes the use of Mass Spectrometry and Nuclear Magnetic Resonance for the structural elucidation of the purified compound.
Materials:
-
Purified Cyclo(prolyltyrosyl)
-
Mass spectrometer (e.g., ESI-MS)
-
NMR spectrometer (e.g., 500 MHz)
-
Deuterated solvents (e.g., DMSO-d6)
Procedure:
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum to determine the molecular weight of the compound. Cyclo(prolyltyrosyl) has a molecular weight of 260.29 g/mol .
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent.
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
-
Analyze the spectra to confirm the chemical structure of Cyclo(prolyltyrosyl).
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of Cyclo(prolyltyrosyl) from bacterial cultures.
Signaling Pathway
Cyclo(prolyltyrosyl) can act as a quorum sensing inhibitor (QSI) in some bacteria, such as Pseudomonas aeruginosa. It can interfere with the las and rhl quorum sensing systems, which are crucial for virulence factor production and biofilm formation.[5] The diagram below depicts a simplified model of this inhibitory action.
References
- 1. benchchem.com [benchchem.com]
- 2. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 3. protocols.io [protocols.io]
- 4. peptide.com [peptide.com]
- 5. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Standardized Protocol for Cyclo(prolyltyrosyl) Antibacterial Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(prolyltyrosyl), a cyclic dipeptide, has demonstrated notable antibacterial properties, positioning it as a compound of interest in the development of new antimicrobial agents. This document provides detailed application notes and standardized protocols for conducting antibacterial assays of Cyclo(prolyltyrosyl). The methodologies outlined herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy of results.
Data Presentation
The antibacterial efficacy of Cyclo(prolyltyrosyl) is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following table summarizes the reported antibacterial activity of Cyclo(prolyltyrosyl) against a range of bacterial species.
| Bacterial Species | Assay Type | Concentration/Amount | Result | Reference |
| Escherichia coli ATCC 25922 | Broth Microdilution | MIC: 27.0 µg/mL | [1] | |
| Pseudomonas aeruginosa ATCC 27853 | Broth Microdilution | MIC: 68.7 µg/mL | [1] | |
| Staphylococcus aureus ATCC 25923 | Broth Microdilution | MIC: 80.2 µg/mL | [1] | |
| Bacillus subtilis ATCC 66923 | Broth Microdilution | MIC: 73.7 µg/mL | [1] | |
| Xanthomonas axonopodis pv. citri | Not specified | MIC: 31.25 µg/mL | [2][3] | |
| Ralstonia solanacearum | Not specified | MIC: 31.25 µg/mL | [2][3] | |
| Pseudomonas aeruginosa PAO1 | Biofilm Inhibition | 0.5 mg/mL | 48% reduction in biofilm formation | [4] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M07 guidelines for dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[5]
Objective: To determine the lowest concentration of Cyclo(prolyltyrosyl) that inhibits the visible growth of a specific bacterium.
Materials:
-
Cyclo(prolyltyrosyl)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Cyclo(prolyltyrosyl) Stock Solution:
-
Dissolve Cyclo(prolyltyrosyl) in a suitable solvent (e.g., sterile deionized water or DMSO) to a known stock concentration (e.g., 10 mg/mL). Ensure the solvent has no antibacterial activity at the final concentration used in the assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working solution of Cyclo(prolyltyrosyl) (prepared from the stock solution in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no drug).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well (wells 1-12), bringing the final volume to 110 µL.
-
-
Controls:
-
Growth Control: Well 12 (bacterium and broth, no Cyclo(prolyltyrosyl)).
-
Sterility Control: A well with 110 µL of CAMHB only (no bacterium or drug).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Cyclo(prolyltyrosyl) at which there is no visible growth (turbidity) of the bacterium. This can be assessed visually or with a microplate reader.
-
Kirby-Bauer Disk Diffusion Assay
This protocol is based on the standardized Kirby-Bauer method.[6][7][8]
Objective: To qualitatively assess the susceptibility of a bacterium to Cyclo(prolyltyrosyl).
Materials:
-
Cyclo(prolyltyrosyl)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Preparation of Cyclo(prolyltyrosyl) Disks:
-
Prepare a solution of Cyclo(prolyltyrosyl) of a known concentration.
-
Aseptically impregnate sterile filter paper disks with a defined volume of the Cyclo(prolyltyrosyl) solution to achieve a specific amount of the compound per disk (e.g., 30 µ g/disk ).
-
Allow the disks to dry completely in a sterile environment.
-
-
Preparation of Bacterial Inoculum:
-
Follow the same procedure as for the broth microdilution assay to prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Using sterile forceps, place the prepared Cyclo(prolyltyrosyl) disks onto the inoculated MHA plate.
-
Ensure the disks are placed firmly on the agar surface and are at least 24 mm apart from each other and from the edge of the plate.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using a ruler or caliper.[9]
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Experimental Workflow for Kirby-Bauer Disk Diffusion Assay
Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.
Proposed Mechanism of Action: Quorum Sensing Inhibition
Cyclic dipeptides, such as Cyclo(prolyltyrosyl), have been shown to interfere with bacterial quorum sensing (QS) systems. In pathogens like Pseudomonas aeruginosa, QS regulates the expression of virulence factors and biofilm formation. Cyclo(prolyltyrosyl) is thought to act as a competitive inhibitor of the LasR receptor, a key transcriptional regulator in the las QS system. By binding to LasR, it prevents the binding of the natural autoinducer (3-oxo-C12-HSL), thereby downregulating the expression of genes in both the las and the interconnected rhl QS systems.[10][11]
Caption: Proposed Quorum Sensing Inhibition by Cyclo(prolyltyrosyl).
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. microbenotes.com [microbenotes.com]
- 7. asm.org [asm.org]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Cyclo(prolyltyrosyl) in Mammalian and Plant Cell Culture: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(prolyltyrosyl), a cyclic dipeptide, has garnered significant interest in the scientific community due to its diverse biological activities. This naturally occurring compound, found in various microorganisms and marine sponges, exhibits antibacterial, phytotoxic, and cytotoxic properties.[1] Its potential as an anti-tumor agent is also under investigation, making it a molecule of interest for drug development. This document provides a comprehensive overview of the applications of Cyclo(prolyltyrosyl) in both mammalian and plant cell culture, complete with detailed experimental protocols and an exploration of its underlying mechanisms of action.
Application in Mammalian Cell Culture
In the context of mammalian cell culture, Cyclo(prolyltyrosyl) and its analogs are primarily investigated for their cytotoxic and apoptotic effects on cancer cell lines. Understanding the mechanism of action of these compounds is crucial for their potential development as therapeutic agents.
Mechanism of Action: Induction of Apoptosis
Studies on cyclic dipeptides structurally similar to Cyclo(prolyltyrosyl), such as Cyclo(Phe-Pro), have demonstrated their ability to induce apoptosis in cancer cells. This programmed cell death is often mediated through the activation of the caspase cascade, a family of proteases that play a central role in apoptosis.
One key event in Cyclo(Phe-Pro)-induced apoptosis is the activation of caspase-3, a critical executioner caspase.[2][3] This activation leads to the cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), ultimately resulting in cell death.[2] The apoptotic pathway is often initiated by the release of cytochrome c from the mitochondria, a process regulated by the Bcl-2 family of proteins.[4][5][6][7][8] Pro-apoptotic members of this family, like Bax and Bak, promote cytochrome c release, while anti-apoptotic members, such as Bcl-2 and Bcl-xL, inhibit this process.[4][5][6][7][8]
Furthermore, the induction of apoptosis by some compounds is linked to the generation of reactive oxygen species (ROS). While direct evidence for Cyclo(prolyltyrosyl) is still emerging, a related compound, Cyclo(phenylalanine-proline), has been shown to induce DNA damage in mammalian cells through the elevation of ROS. This suggests a potential mechanism where Cyclo(prolyltyrosyl) could disrupt the cellular redox balance, leading to oxidative stress and subsequent apoptosis.
The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation.[9][10][11][12] Its inhibition can lead to the induction of apoptosis. While direct links between Cyclo(prolyltyrosyl) and the PI3K/Akt pathway are yet to be fully elucidated, it represents a potential avenue of investigation for understanding its cytotoxic effects.
Quantitative Data: Cytotoxicity
While extensive quantitative data for Cyclo(prolyltyrosyl) across a wide range of cancer cell lines is still being compiled, preliminary studies on related compounds provide valuable insights. For instance, various synthetic derivatives of cyclic dipeptides have shown potent cytotoxic activity against breast cancer cell lines such as MCF-7, MDA-MB-231, and T-47D, with IC50 values in the micromolar range.[13] It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific experimental conditions.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Synthetic Pyridazine Derivatives | MDA-MB-231 | 0.99 ± 0.03 | [14] |
| T-47D | 0.43 ± 0.01 | [14] | |
| Synthetic Thienopyrimidine Derivative | T-47D | 6.9 ± 0.04 | [14] |
| MDA-MB-231 | 10 ± 0.04 | [14] | |
| Synthetic Thiazolidinone Derivative | MDA-MB-231 | 1.9 ± 1.15 | [14] |
Table 1: Examples of IC50 values for synthetic cyclic dipeptide analogs in breast cancer cell lines.
Experimental Protocols
This protocol outlines the determination of cell viability upon treatment with Cyclo(prolyltyrosyl) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Cyclo(prolyltyrosyl)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Cyclo(prolyltyrosyl) in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared Cyclo(prolyltyrosyl) solutions at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Cyclo(prolyltyrosyl)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with Cyclo(prolyltyrosyl) at the desired concentration and for the appropriate time.
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Application in Plant Cell Culture
Cyclo(prolyltyrosyl) has been identified as a phytotoxin, indicating its potential use as a natural herbicide or as a tool to study plant defense mechanisms.[1] Its mode of action in plants is thought to be similar to that observed in fungi, involving the disruption of plasma membrane integrity and the induction of oxidative stress.
Mechanism of Action: Phytotoxicity
The phytotoxic effects of Cyclo(prolyltyrosyl) are likely initiated at the cell membrane. Disruption of the plasma membrane potential and integrity can lead to a cascade of downstream events, including ion leakage, metabolic imbalances, and ultimately, cell death.
The induction of reactive oxygen species (ROS) is another key aspect of its phytotoxicity. An excess of ROS can cause significant damage to cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and cell death.
Plant defense signaling pathways, such as those involving jasmonic acid (JA) and salicylic (B10762653) acid (SA), are often triggered by biotic and abiotic stresses.[1][3][13][15][16][17][18][19][20] It is plausible that Cyclo(prolyltyrosyl) could modulate these pathways, leading to the expression of defense-related genes and the production of secondary metabolites. However, specific details of these interactions require further investigation.
Quantitative Data: Phytotoxicity
Quantitative data on the phytotoxicity of Cyclo(prolyltyrosyl) in plant cell cultures is limited. However, studies on other phytotoxins and herbicides using plant models like Lemna minor (duckweed) provide a framework for assessing its effects. Parameters such as growth inhibition (frond number, fresh weight) and chlorophyll (B73375) content reduction are commonly used to determine EC50 values.
Experimental Protocols
This protocol details a method for assessing the viability of plant cell suspension cultures treated with Cyclo(prolyltyrosyl) using fluorescein (B123965) diacetate (FDA) and propidium iodide (PI) staining.
Materials:
-
Plant cell suspension culture
-
Cyclo(prolyltyrosyl)
-
Fluorescein diacetate (FDA) stock solution (1 mg/mL in acetone)
-
Propidium iodide (PI) stock solution (1 mg/mL in water)
-
Culture medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Treat the plant cell suspension culture with various concentrations of Cyclo(prolyltyrosyl) for the desired duration.
-
Transfer a small aliquot (e.g., 100 µL) of the cell suspension to a microcentrifuge tube.
-
Add FDA to a final concentration of 1 µg/mL and PI to a final concentration of 10 µg/mL.
-
Incubate at room temperature for 5-10 minutes in the dark.
-
Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope using appropriate filters.
-
Viable cells: Green fluorescence (from fluorescein produced by esterase activity).
-
Non-viable cells: Red fluorescence (from PI intercalating with DNA in membrane-compromised cells).
-
-
Count the number of viable and non-viable cells to determine the percentage of viability.
This protocol describes a standardized method for evaluating the phytotoxicity of Cyclo(prolyltyrosyl) using the duckweed Lemna minor.
Materials:
-
Lemna minor culture
-
Steinberg medium (or other suitable growth medium)
-
Cyclo(prolyltyrosyl)
-
Glass beakers or Petri dishes
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a series of test solutions with different concentrations of Cyclo(prolyltyrosyl) in the chosen growth medium. Include a control with no test substance.
-
Transfer a defined number of healthy Lemna minor fronds (e.g., 3-4 colonies of 3-4 fronds each) into each beaker or Petri dish containing the test solution.
-
Incubate the containers in a growth chamber under controlled conditions (e.g., 24 ± 2°C, continuous illumination) for 7 days.
-
At the end of the incubation period, count the number of fronds in each container.
-
Calculate the average growth rate and the percentage of growth inhibition for each concentration compared to the control.
-
Determine the EC50 value (the concentration that causes a 50% reduction in growth).
Signaling Pathways and Experimental Workflows
To visualize the complex cellular processes affected by Cyclo(prolyltyrosyl), the following diagrams have been generated using the DOT language.
Figure 1: General experimental workflow for studying the effects of Cyclo(prolyltyrosyl).
Figure 2: Proposed signaling pathway for Cyclo(prolyltyrosyl)-induced apoptosis in mammalian cells.
Figure 3: Putative mechanism of Cyclo(prolyltyrosyl)-induced phytotoxicity in plant cells.
Conclusion
Cyclo(prolyltyrosyl) presents a promising scaffold for the development of novel therapeutic agents and agrochemicals. Its ability to induce apoptosis in cancer cells and exhibit phytotoxic effects warrants further in-depth investigation. The protocols and mechanistic insights provided in this document serve as a foundational guide for researchers to explore the full potential of this intriguing cyclic dipeptide in both mammalian and plant cell culture systems. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by Cyclo(prolyltyrosyl) to enable its rational design and application in various fields.
References
- 1. Cyclopentenone signals for plant defense: Remodeling the jasmonic acid response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of cytochrome c release by proapoptotic BCL-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bcl-2 family proteins regulate the release of apoptogenic cytochrome c by the mitochondrial channel VDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. Bcl-2 prolongs cell survival after Bax-induced release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Jasmonic Acid Signaling Pathway in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Light-dependent expression of flg22-induced defense genes in Arabidopsis [frontiersin.org]
- 18. Systemic Expression of Genes Involved in the Plant Defense Response Induced by Wounding in Senna tora - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pathogen-triggered changes in plant development: Virulence strategies or host defense mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Pathogen-triggered changes in plant development: Virulence strategies or host defense mechanism? [frontiersin.org]
Application Notes and Protocols for Cyclo(prolyltyrosyl) Tyrosinase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase, a copper-containing monooxygenase, is the rate-limiting enzyme in the biosynthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color.[1] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[1][2] Cyclo(prolyltyrosyl), a cyclic dipeptide, has been identified as a competitive inhibitor of mushroom tyrosinase, making it a compound of interest for dermatological and cosmetic applications.[3]
These application notes provide a detailed methodology for conducting a tyrosinase inhibition assay using Cyclo(prolyltyrosyl) as the test inhibitor and L-DOPA as the substrate. The protocol is designed to be a comprehensive guide for researchers, from experimental setup to data analysis, enabling the accurate determination of the inhibitory potential of this compound.
Principle of the Assay
The tyrosinase inhibition assay is a spectrophotometric method that measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome (B613829).[4] Tyrosinase catalyzes the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopaquinone, which then undergoes a series of non-enzymatic reactions to form the colored product, dopachrome. The rate of dopachrome formation, which can be measured by the increase in absorbance at approximately 475-492 nm, is directly proportional to the tyrosinase activity.[3][5] In the presence of an inhibitor like Cyclo(prolyltyrosyl), the rate of this reaction is reduced. By comparing the rate of the reaction with and without the inhibitor, the percentage of inhibition can be calculated.
Quantitative Data Summary
The inhibitory potential of Cyclo(prolyltyrosyl) against mushroom tyrosinase has been characterized, demonstrating a competitive inhibition mechanism. The following table summarizes the available quantitative data.
| Compound | Inhibition Constant (Ki) | IC50 | Notes |
| Cyclo(prolyltyrosyl) | 9.86 mM | Not Reported | Competitive inhibitor with L-DOPA as the substrate.[3] |
| Kojic Acid (Positive Control) | Varies | Varies (typically in the µM range) | A well-characterized tyrosinase inhibitor, often used as a positive control.[6] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing the Cyclo(prolyltyrosyl) tyrosinase inhibition assay.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
Cyclo(prolyltyrosyl) (Cat. No.: HY-N12524 or equivalent)[7]
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Kojic Acid (positive control)
-
Sodium Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds if necessary
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475-492 nm
-
Pipettes and tips
-
Distilled or deionized water
Solution Preparation
-
Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of sodium phosphate monobasic and dibasic salts in distilled water. Adjust the pH to 6.8.
-
Mushroom Tyrosinase Stock Solution (e.g., 1000 U/mL): Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer. Prepare fresh daily and keep on ice. The final concentration in the assay will be lower.
-
L-DOPA Stock Solution (e.g., 2.5 mM): Dissolve L-DOPA in sodium phosphate buffer. Prepare fresh as it is prone to auto-oxidation.
-
Cyclo(prolyltyrosyl) Stock Solution: Dissolve Cyclo(prolyltyrosyl) in sodium phosphate buffer or a minimal amount of DMSO if solubility is an issue. Prepare a series of dilutions to determine the IC50 value.
-
Kojic Acid Stock Solution (Positive Control): Prepare a stock solution of kojic acid in a similar manner to the test compound.
Assay Procedure (96-well plate format)
-
Assay Plate Setup: In each well of a 96-well plate, add the following components in the specified order:
-
Test Wells:
-
20 µL of various concentrations of Cyclo(prolyltyrosyl) solution.
-
140 µL of Sodium Phosphate Buffer.
-
20 µL of Mushroom Tyrosinase solution.
-
-
Positive Control Wells:
-
20 µL of various concentrations of Kojic Acid solution.
-
140 µL of Sodium Phosphate Buffer.
-
20 µL of Mushroom Tyrosinase solution.
-
-
Blank (No Inhibitor) Wells:
-
20 µL of the solvent used for the inhibitor (e.g., buffer or DMSO).
-
140 µL of Sodium Phosphate Buffer.
-
20 µL of Mushroom Tyrosinase solution.
-
-
Substrate Blank Wells (for each inhibitor concentration):
-
20 µL of the corresponding Cyclo(prolyltyrosyl) or Kojic Acid concentration.
-
160 µL of Sodium Phosphate Buffer (no enzyme).
-
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.[4]
-
Initiate Reaction: Add 20 µL of L-DOPA solution to all wells to start the enzymatic reaction. The total volume in each well should be 200 µL.
-
Absorbance Measurement: Immediately after adding L-DOPA, place the microplate in a plate reader and measure the absorbance at 475 nm (or a suitable wavelength for dopachrome) at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes).[5]
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of the enzymatic reaction (V) by calculating the slope of the linear portion of the absorbance versus time graph (ΔAbs/min).
-
Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of tyrosinase inhibition for each concentration of Cyclo(prolyltyrosyl):
% Inhibition = [(V_blank - V_test) / V_blank] x 100
Where:
-
V_blank is the rate of reaction in the absence of the inhibitor.
-
V_test is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 Value: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. To determine the IC50, plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value can then be determined by non-linear regression analysis of the dose-response curve.[8]
Visualizations
Melanogenesis Signaling Pathway
The following diagram illustrates the central role of tyrosinase in the melanogenesis signaling pathway. Inhibition of tyrosinase by compounds like Cyclo(prolyltyrosyl) directly blocks the production of melanin precursors. The pathway is often initiated by stimuli such as UV radiation, which leads to the activation of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression, including the gene for tyrosinase.[9][10]
Caption: Simplified melanogenesis signaling pathway showing tyrosinase as a key enzyme and the inhibitory action of Cyclo(prolyltyrosyl).
Experimental Workflow
The diagram below outlines the general workflow for the tyrosinase inhibition assay.
Caption: General experimental workflow for the Cyclo(prolyltyrosyl) tyrosinase inhibition assay.
References
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. Discovery of a Novel Cyclopeptide as Tyrosinase Inhibitor for Skin Lightening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase [mdpi.com]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Experimental Design for Quorum Sensing Inhibition Assays Using Cyclo(prolyltyrosyl)
Introduction
Quorum sensing (QS) is a cell-density-dependent communication system utilized by bacteria to coordinate collective behaviors such as virulence factor production, biofilm formation, and motility. This process is mediated by small signaling molecules called autoinducers. The inhibition of QS, a strategy known as quorum quenching, presents a promising anti-virulence approach that may circumvent the development of antibiotic resistance.[1][2] Cyclo(prolyltyrosyl), a cyclic dipeptide found in various natural sources, has demonstrated potential as a quorum sensing inhibitor (QSI).[3][4] These application notes provide detailed protocols for assessing the QS inhibitory activity of Cyclo(prolyltyrosyl) against two common model organisms, Pseudomonas aeruginosa and Vibrio harveyi.
Pseudomonas aeruginosa is a Gram-negative opportunistic pathogen known for its complex hierarchical QS network, which regulates the expression of numerous virulence factors and is crucial for its pathogenicity.[5][6][7] The primary QS systems in P. aeruginosa are the las and rhl systems, which utilize N-acyl homoserine lactones (AHLs) as autoinducers. A third system, the Pseudomonas quinolone signal (pqs) system, is also interconnected with the las and rhl circuits.[6][8]
These protocols are designed for researchers, scientists, and drug development professionals to quantitatively evaluate the efficacy of Cyclo(prolyltyrosyl) as a QS inhibitor.
Signaling Pathways
To effectively design and interpret quorum sensing inhibition assays, a fundamental understanding of the underlying signaling pathways is essential.
References
- 1. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Vibrio harveyi quorum sensing: a coincidence detector for two autoinducers controls gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Frontiers | Activity, Abundance, and Localization of Quorum Sensing Receptors in Vibrio harveyi [frontiersin.org]
- 13. scispace.com [scispace.com]
Application Notes and Protocols for Determining the Solubility of Cyclo(prolyltyrosyl) for In Vitro Experiments
Introduction
Cyclo(prolyltyrosyl), also known as Maculosin or Cyclo(L-Pro-L-Tyr), is a cyclic dipeptide with a growing interest in the scientific community due to its diverse biological activities.[1][2] It has been reported to possess antibacterial, antifungal, phytotoxic, cytotoxic, antioxidant, and anticancer properties.[1][3][4][5] For researchers planning in vitro studies, accurately determining its solubility in various solvents is a critical first step to ensure reliable and reproducible experimental results. These application notes provide detailed protocols and essential data for the effective use of Cyclo(prolyltyrosyl) in a laboratory setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Cyclo(prolyltyrosyl) is presented in Table 1. This information is essential for accurate stock solution preparation and concentration calculations.
| Property | Value | References |
| Synonyms | Maculosin, Cyclo(L-Pro-L-Tyr) | [2][6][7] |
| CAS Number | 4549-02-4 (L,L-isomer), 5654-84-2 (isomer undefined) | [1][6][8] |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [2][6] |
| Molecular Weight | 260.29 g/mol | [2] |
| Appearance | Solid, Powder | [3][6] |
Solubility Data
Cyclo(prolyltyrosyl) exhibits solubility in a range of organic solvents, which is a key consideration for its application in various in vitro assays. It has limited solubility in water.[7] Table 2 provides a summary of its known solubility characteristics.
| Solvent | Solubility | References |
| Dimethylformamide (DMF) | Soluble | [6][7] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [6][7] |
| Ethanol | Soluble | [6][7] |
| Methanol | Soluble | [6][7] |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Acetone | Soluble | [3] |
| Water | Limited Solubility | [7] |
Experimental Protocols
Accurate determination of solubility is crucial for the design of in vitro experiments. Below are two standard protocols for determining the equilibrium and kinetic solubility of Cyclo(prolyltyrosyl).
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound at equilibrium.
Materials:
-
Cyclo(prolyltyrosyl) powder
-
Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or UV/Vis Spectrophotometer
-
Analytical balance
Procedure:
-
Add an excess amount of Cyclo(prolyltyrosyl) powder to a glass vial. The excess solid should be visible.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[9]
-
After incubation, visually confirm the presence of undissolved solid.
-
To separate the undissolved solid, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes).
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Prepare a series of standard solutions of Cyclo(prolyltyrosyl) of known concentrations in the same buffer.
-
Quantify the concentration of the dissolved Cyclo(prolyltyrosyl) in the filtrate using a validated analytical method such as HPLC or UV/Vis spectrophotometry by comparing it to the standard curve.[10]
Protocol 2: Determination of Kinetic Solubility
This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.[10][11]
Materials:
-
Cyclo(prolyltyrosyl) powder
-
Dimethyl sulfoxide (DMSO)
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent for UV detection)
-
Multichannel pipette
-
Plate reader (nephelometer or UV/Vis spectrophotometer)
-
Plate shaker
Procedure:
-
Prepare a high-concentration stock solution of Cyclo(prolyltyrosyl) in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add the aqueous buffer to each well.
-
Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration (typically, the final DMSO concentration should be kept low, e.g., <1-5%).[9]
-
Seal the plate and incubate at room temperature on a plate shaker for a defined period (e.g., 1-2 hours).
-
Measure the turbidity (precipitation) of the solution in each well using a nephelometer (light scattering) or measure the absorbance using a UV/Vis plate reader.[10][12]
-
The kinetic solubility is the concentration at which precipitation is first observed.
-
Alternatively, for a more quantitative "shake-flask" like approach in a plate format, a solubility filter plate can be used. After incubation, the solution is filtered under vacuum, and the concentration in the filtrate is determined by LC/MS or UV spectroscopy.[9][12]
Signaling Pathways Involving Cyclo(prolyltyrosyl)
Cyclo(prolyltyrosyl) has been shown to interact with several biological pathways. Understanding these interactions is key to designing mechanism-of-action studies.
1. Quorum Sensing Inhibition in P. aeruginosa
Cyclo(prolyltyrosyl) can act as a quorum sensing (QS) inhibitor by targeting the LasR receptor, which is a key regulator of virulence factor production in Pseudomonas aeruginosa.[13][14]
2. Proposed Anticancer Mechanism via PI3K/AKT Pathway
Some studies suggest that the anticancer effects of Cyclo(prolyltyrosyl) may be associated with the regulation of the PI3K/AKT signaling pathway, ultimately leading to the induction of apoptosis.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclo(L-Pro-L-Tyr) | C14H16N2O3 | CID 119404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclo(Tyr-Pro) | CAS:5654-84-2 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. 3-((4-Hydroxyphenyl)methyl)-2,3,6,7,8,8a-hexahydropyrrolo(1,2-a)pyrazine-1,4-dione | C14H16N2O3 | CID 371682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(prolyltyrosyl): A Guide to Commercial Sourcing and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the commercial availability of Cyclo(prolyltyrosyl), a cyclic dipeptide with known antibacterial, phytotoxic, and cytotoxic properties. It also details its applications in biomedical research, including protocols for assessing its biological activities and a summary of its known mechanism of action, particularly as a potential VEGFR2 antagonist.
Commercial Suppliers and Purchasing Options
Cyclo(prolyltyrosyl), also known as Cyclo(Pro-Tyr), is available from several commercial suppliers. The following table summarizes the purchasing options from a selection of vendors. Please note that prices and availability are subject to change and should be confirmed on the respective supplier's website.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| MyBioSource | MBS3614036 | >98% (HPLC) | 5 mg | $235.00 |
| MedchemExpress | HY-N12524 | 99.91% | 10 mM1 mL (in DMSO) | - |
| 5 mg | - | |||
| 10 mg | - | |||
| 50 mg | - | |||
| TargetMol | T6559 | 99.91% | 1 mg | $39 |
| 5 mg | - | |||
| 10 mg | - | |||
| 50 mg | - | |||
| AChemBlock | X217162 | 98% | 20 mg | $260 |
| 100 mg | $1,200 | |||
| ChemFaces | CFN90273 | >98% | 10 mM100 uL (in DMSO) | Inquiry |
| 10 mM*1 mL (in DMSO) | Inquiry |
Biological Activities and Applications
Cyclo(prolyltyrosyl) has been shown to exhibit a range of biological activities, making it a molecule of interest for drug discovery and development. Its known activities include:
-
Antibacterial Activity: It has demonstrated inhibitory effects against various bacterial species, including phytopathogens like Xanthomonas axonopodris pv. citri and Ralstonia solanacearum.[1][2]
-
Quorum Sensing Inhibition: Cyclo(prolyltyrosyl) can interfere with bacterial cell-to-cell communication (quorum sensing), which is crucial for biofilm formation and virulence factor expression in pathogens like Pseudomonas aeruginosa.[3][4]
-
Cytotoxicity: The compound has shown cytotoxic effects against certain cancer cell lines.
-
VEGFR2 Antagonism: It has been identified as a weak antagonist of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth and metastasis.[5]
Experimental Protocols
The following are detailed protocols for evaluating the key biological activities of Cyclo(prolyltyrosyl).
Antibacterial Activity Assay (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of Cyclo(prolyltyrosyl) against a target bacterial strain.
Materials:
-
Cyclo(prolyltyrosyl)
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Cyclo(prolyltyrosyl) Dilutions:
-
Prepare a stock solution of Cyclo(prolyltyrosyl) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted Cyclo(prolyltyrosyl).
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of Cyclo(prolyltyrosyl) that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of Cyclo(prolyltyrosyl) on the viability of mammalian cells, such as the MDA-MB-231 breast cancer cell line.
Materials:
-
Cyclo(prolyltyrosyl)
-
MDA-MB-231 cells (or other cell line of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest MDA-MB-231 cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Cyclo(prolyltyrosyl) in complete DMEM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (cells treated with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.
-
VEGFR2 Kinase Assay (ELISA-based)
This protocol is a general guideline for an in vitro kinase assay to determine the inhibitory effect of Cyclo(prolyltyrosyl) on VEGFR2 activity. Commercial kits for this purpose are available (e.g., from BPS Bioscience).[6][7][8][9][10]
Materials:
-
Recombinant human VEGFR2 kinase
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Cyclo(prolyltyrosyl)
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the substrate Poly(Glu, Tyr) and incubate overnight at 4°C.
-
Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing assay buffer, ATP, and recombinant VEGFR2 kinase.
-
Add serial dilutions of Cyclo(prolyltyrosyl) to the wells.
-
Initiate the kinase reaction by adding the reaction mixture to the wells.
-
Include a positive control (kinase reaction without inhibitor) and a negative control (reaction without kinase).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by washing the wells.
-
Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature.
-
Wash the wells to remove unbound antibody.
-
Add the TMB substrate and incubate in the dark until a blue color develops.
-
-
Data Analysis:
-
Stop the color development by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition of VEGFR2 activity for each concentration of Cyclo(prolyltyrosyl) compared to the positive control.
-
Determine the IC₅₀ value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VEGFR2 signaling pathway, which is a potential target of Cyclo(prolyltyrosyl), and a general experimental workflow for investigating its biological activities.
References
- 1. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial - Natural products - ChemFaces [chemfaces.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. amsbio.com [amsbio.com]
Application Notes and Protocols for Cyclo(prolyltyrosyl) in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(prolyltyrosyl), a naturally occurring cyclic dipeptide found in various microorganisms, has garnered attention in agricultural research primarily for its role as a quorum sensing (QS) inhibitor.[1][2] Quorum sensing is a cell-to-cell communication process in bacteria that regulates the expression of virulence factors and biofilm formation. By interfering with QS, Cyclo(prolyltyrosyl) presents a promising avenue for controlling bacterial diseases in plants, offering a potential alternative to conventional bactericides. This document provides detailed application notes and experimental protocols for investigating the potential of Cyclo(prolyltyrosyl) in an agricultural context.
Potential Applications in Agricultural Research
The primary application of Cyclo(prolyltyrosyl) in agriculture is as an anti-virulence agent to combat plant pathogenic bacteria. Specifically, it has shown efficacy in inhibiting the QS systems of Pseudomonas aeruginosa, a versatile pathogen capable of infecting both plants and animals.[1][2]
Key areas of investigation include:
-
Bacterial Disease Control: Inhibition of virulence factor production and biofilm formation in plant pathogens.[1]
-
Phytotoxicity Studies: While noted for its phytotoxic properties, this aspect remains underexplored and could be investigated for potential herbicidal applications.[3]
-
Plant Growth Promotion: Although some related compounds produced by bacteria can promote plant growth, the direct application of Cyclo(prolyltyrosyl) for this purpose is not well-documented and requires further research.[1]
Data Summary: In Vitro Efficacy against Pseudomonas aeruginosa PAO1
The following table summarizes the quantitative data on the inhibitory effects of Cyclo(prolyltyrosyl) on virulence factors and biofilm formation in Pseudomonas aeruginosa PAO1.
| Parameter | Concentration (mM) | Inhibition (%) | Reference |
| Virulence Factor Production | |||
| Pyocyanin (B1662382) Production | 1.8 | 41% | [1] |
| Protease Activity | 1.8 | 20% | [1] |
| Elastase Activity | 1.8 | 32% | [1] |
| Biofilm Formation | |||
| Biofilm Mass | 1.8 | 52% | [1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Quorum Sensing Activity
Objective: To determine the efficacy of Cyclo(prolyltyrosyl) in inhibiting quorum sensing-regulated virulence factors and biofilm formation in a plant pathogenic bacterium (e.g., Pseudomonas aeruginosa).
Materials:
-
Cyclo(prolyltyrosyl)
-
Pseudomonas aeruginosa PAO1 strain
-
Luria-Bertani (LB) broth and agar
-
Spectrophotometer
-
Microplate reader
-
Crystal violet stain
-
Appropriate solvents for Cyclo(prolyltyrosyl) (e.g., DMSO)
Procedure:
-
Preparation of Cyclo(prolyltyrosyl) Stock Solution:
-
Dissolve Cyclo(prolyltyrosyl) in a suitable solvent to create a high-concentration stock solution.
-
Perform serial dilutions to achieve the desired experimental concentrations (e.g., 0.4 mM, 1.1 mM, 1.8 mM).
-
-
Virulence Factor Inhibition Assay (Pyocyanin):
-
Inoculate LB broth with an overnight culture of P. aeruginosa PAO1.
-
Add different concentrations of Cyclo(prolyltyrosyl) to the cultures. Include a solvent control.
-
Incubate at 37°C with shaking for 24-48 hours.
-
Centrifuge the cultures to pellet the cells.
-
Extract the pyocyanin from the supernatant using chloroform (B151607) and back-extract into 0.2 M HCl.
-
Measure the absorbance of the pink/red solution at 520 nm.
-
Quantify the inhibition percentage relative to the control.
-
-
Biofilm Formation Assay:
-
Inoculate LB broth with an overnight culture of P. aeruginosa PAO1 in a 96-well microplate.
-
Add different concentrations of Cyclo(prolyltyrosyl) and a solvent control.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Carefully discard the planktonic cells and wash the wells with sterile water.
-
Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition.
-
Protocol 2: Plant-Based Bioassay for Disease Control
Objective: To evaluate the ability of Cyclo(prolyltyrosyl) to protect a model plant from a bacterial pathogen.
Materials:
-
Model plant (e.g., Arabidopsis thaliana, tomato, or tobacco seedlings)
-
Plant pathogenic bacterium (e.g., Pseudomonas syringae)
-
Cyclo(prolyltyrosyl) solution
-
Surfactant (e.g., Tween 20)
-
Growth chambers or greenhouse
-
Syringe for infiltration or spray bottle for foliar application
Procedure:
-
Plant Growth and Treatment:
-
Grow healthy seedlings under controlled conditions.
-
Prepare a solution of Cyclo(prolyltyrosyl) at the desired concentration in sterile water with a small amount of surfactant to aid in leaf adhesion.
-
Apply the solution to the leaves of one set of plants (treatment group).
-
Apply a solution with only the solvent and surfactant to another set (control group).
-
Allow the plants to absorb the treatment for 24-48 hours.
-
-
Pathogen Inoculation:
-
Prepare a bacterial suspension of the plant pathogen at a known concentration (e.g., 10^6 CFU/mL).
-
Inoculate the leaves of both treatment and control plants. This can be done by syringe infiltration or by spraying the bacterial suspension onto the leaf surface.
-
-
Disease Symptom Assessment:
-
Return the plants to the growth chamber.
-
Monitor the development of disease symptoms (e.g., leaf spots, chlorosis, necrosis) over several days.
-
Score the disease severity using a standardized rating scale.
-
-
Quantification of Bacterial Growth (Optional):
-
At different time points post-inoculation, collect leaf discs from both groups.
-
Homogenize the leaf tissue in sterile buffer.
-
Perform serial dilutions of the homogenate and plate on appropriate selective agar.
-
Incubate the plates and count the number of colony-forming units (CFUs) to determine the bacterial population size within the leaves.
-
Visualizations
Caption: Quorum sensing inhibition by Cyclo(prolyltyrosyl).
Caption: Experimental workflow for evaluating Cyclo(prolyltyrosyl).
References
Troubleshooting & Optimization
assessing the stability of Cyclo(prolyltyrosyl) in different solvents and pH
This center provides technical guidance for researchers, scientists, and drug development professionals working with Cyclo(prolyltyrosyl), also known as Cyclo(Pro-Tyr) or c(PY). Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding its stability in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Cyclo(prolyltyrosyl)?
A1: The primary degradation pathway for Cyclo(prolyltyrosyl) is the hydrolysis of the amide bonds in its core diketopiperazine (DKP) ring structure. This reaction breaks open the ring to form the linear dipeptide, prolyl-tyrosine, which can be further hydrolyzed into its constituent amino acids, proline and tyrosine. This hydrolysis is susceptible to catalysis under both acidic and basic conditions.
Q2: How does pH affect the stability of Cyclo(prolyltyrosyl) in aqueous solutions?
A2: The stability of Cyclo(prolyltyrosyl) is significantly pH-dependent. The diketopiperazine ring is most stable in the neutral to slightly acidic pH range. Under strongly acidic (below pH 4) or basic (above pH 8) conditions, the rate of hydrolysis increases considerably, leading to faster degradation.[1] Extreme pH values should be avoided for long-term storage of stock solutions.
Q3: What are common solvents for dissolving and storing Cyclo(prolyltyrosyl)?
A3: Cyclo(prolyltyrosyl) is soluble in various organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol, which are often used for preparing concentrated stock solutions. For aqueous experiments, it can be dissolved in buffered solutions. Stock solutions in anhydrous DMSO are generally stable when stored at -20°C or -80°C. However, repeated freeze-thaw cycles should be avoided.
Q4: I am observing a new peak in my HPLC analysis after incubating my compound in a buffer. What could it be?
A4: A new peak appearing during HPLC analysis, particularly one that is more polar (i.e., has a shorter retention time on a reverse-phase column), is likely the linear dipeptide Pro-Tyr, the initial product of hydrolysis. Further degradation could result in peaks corresponding to proline and tyrosine. A well-designed stability-indicating HPLC method can separate Cyclo(prolyltyrosyl) from its potential degradation products.[2]
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Aqueous Buffer
-
Problem: You observe a rapid decrease in the concentration of Cyclo(prolyltyrosyl) when it is diluted from a DMSO stock into an aqueous buffer for your assay.
-
Possible Cause 1: pH of the Buffer: Your buffer's pH may be too acidic or too basic, accelerating the hydrolysis of the diketopiperazine ring. Studies on similar dipeptides show that hydrolysis predominates at pH levels greater than 5.[1]
-
Troubleshooting Steps:
-
Verify Buffer pH: Measure the pH of your final assay buffer after all components have been added.
-
Adjust pH: If possible for your experiment, adjust the buffer to a pH between 5.0 and 7.5 for maximal stability.
-
Minimize Incubation Time: Prepare your solutions fresh and minimize the time the compound spends in the aqueous buffer before analysis or use.
-
Run a Control: Incubate the compound in the buffer for the duration of your experiment and analyze for degradation products via HPLC to quantify the extent of the loss.
-
Issue 2: Inconsistent Results Between Experiments
-
Problem: You are getting variable results in your bioassays, suggesting the effective concentration of your compound is changing.
-
Possible Cause 1: Stock Solution Instability: Your stock solution in DMSO may be degrading. This can happen if the DMSO is not anhydrous, as water can facilitate hydrolysis over time, even when frozen.
-
Possible Cause 2: Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.
-
Troubleshooting Steps:
-
Use Anhydrous DMSO: Ensure you are using high-quality, anhydrous DMSO for stock solution preparation.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. Store them at -80°C for long-term stability.
-
Check Stock Purity: Periodically check the purity of a stock aliquot using a validated HPLC method to ensure it has not degraded over time.
-
Illustrative Stability Data
Disclaimer: The following data are for illustrative purposes only and are based on general principles of peptide stability. They do not represent experimentally verified results for Cyclo(prolyltyrosyl).
Table 1: Illustrative Half-Life of Cyclo(prolyltyrosyl) in Different pH Buffers at 37°C
| Buffer pH | Predominant Mechanism | Illustrative Half-Life (t½) in hours |
| 2.0 | Acid-Catalyzed Hydrolysis | ~12 |
| 4.0 | Minimal Hydrolysis | ~150 |
| 6.0 | Minimal Hydrolysis | >200 |
| 8.0 | Base-Catalyzed Hydrolysis | ~48 |
| 10.0 | Base-Catalyzed Hydrolysis | ~8 |
Table 2: Illustrative Stability of Cyclo(prolyltyrosyl) in Common Solvents at Room Temperature (25°C) over 24 hours
| Solvent | % Remaining Compound (Illustrative) | Primary Degradation Product |
| Anhydrous DMSO | >99% | Not Applicable |
| Methanol | >98% | Not Applicable |
| Acetonitrile | >99% | Not Applicable |
| pH 7.4 Phosphate Buffer | ~95% | Pro-Tyr (linear dipeptide) |
| Water (unbuffered) | ~97% | Pro-Tyr (linear dipeptide) |
Key Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating properties of analytical methods.[3][4][5]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Cyclo(prolyltyrosyl) in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 1, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 24 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a 1 mg/mL solution to a photostability chamber (ICH Q1B conditions) for 24 hours. Keep a control sample in the dark.
-
Analysis: Analyze all stressed samples and a non-stressed control using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method
This method is adapted from established protocols for separating cyclic dipeptides from their linear counterparts.[2][6]
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 50% B
-
15-17 min: Linear gradient from 50% to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm and 275 nm (for the tyrosine chromophore).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Logical Relationship of pH and Degradation.
References
- 1. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
Technical Support Center: Overcoming Low Aqueous Solubility of Cyclo(prolyltyrosyl)
Welcome to the technical support center for Cyclo(prolyltyrosyl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges associated with the low aqueous solubility of Cyclo(prolyltyrosyl).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with Cyclo(prolyltyrosyl) and offers potential solutions.
Issue 1: Cyclo(prolyltyrosyl) powder is not dissolving in aqueous buffers (e.g., PBS).
-
Question: I am trying to prepare a stock solution of Cyclo(prolyltyrosyl) in phosphate-buffered saline (PBS), but the powder remains insoluble. What should I do?
-
Answer: Cyclo(prolyltyrosyl) has limited solubility in water and aqueous buffers.[1] Direct dissolution in aqueous media is often challenging. Here are a few troubleshooting steps:
-
Prepare a concentrated stock solution in an organic solvent: Cyclo(prolyltyrosyl) is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol (B129727), and dimethylformamide (DMF).[1][2] Prepare a high-concentration stock solution (e.g., 10-50 mM) in one of these solvents first.
-
Gradual dilution: Once you have a clear stock solution in an organic solvent, you can dilute it into your aqueous buffer. It is crucial to add the stock solution dropwise to the vigorously stirring or vortexing buffer to avoid localized high concentrations that can lead to precipitation.
-
Sonication: If you observe any particulates after dilution, sonicating the solution can help break down aggregates and enhance dissolution.
-
Issue 2: Precipitation occurs when diluting the organic stock solution into an aqueous buffer.
-
Question: I've dissolved Cyclo(prolyltyrosyl) in DMSO, but it precipitates out of solution when I add it to my cell culture medium. How can I prevent this?
-
Answer: This is a common issue when the final concentration of the organic solvent is not sufficient to maintain solubility in the aqueous medium. Consider the following strategies:
-
Optimize the co-solvent concentration: You may need to increase the final concentration of the organic co-solvent in your aqueous solution. However, be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent.
-
Employ solubilizing agents: The use of excipients can significantly improve the apparent aqueous solubility of Cyclo(prolyltyrosyl). Two common approaches are cyclodextrin (B1172386) complexation and the use of surfactants.
-
Lower the final concentration: If your experimental design allows, working with a lower final concentration of Cyclo(prolyltyrosyl) can prevent precipitation.
-
Issue 3: Inconsistent results in biological assays due to poor solubility.
-
Question: I am observing high variability in my bioassay results with Cyclo(prolyltyrosyl). Could this be related to its solubility?
-
Answer: Yes, poor aqueous solubility can lead to inconsistent effective concentrations in your experiments, resulting in high variability. To improve consistency:
-
Visually inspect your solutions: Before each experiment, carefully inspect your final working solutions for any signs of precipitation or cloudiness.
-
Consider advanced formulation strategies: For sensitive or long-term experiments, using a formulation that enhances and stabilizes the solubility of Cyclo(prolyltyrosyl) is recommended. These can include liposomes or nanosuspensions.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about enhancing the aqueous solubility of Cyclo(prolyltyrosyl).
General Solubility
-
What is the aqueous solubility of Cyclo(prolyltyrosyl)? While specific quantitative data for the intrinsic aqueous solubility of Cyclo(prolyltyrosyl) is not readily available in the literature, it is consistently reported to have limited water solubility.[1]
-
In which organic solvents is Cyclo(prolyltyrosyl) soluble? Cyclo(prolyltyrosyl) is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2]
Co-solvent Systems
-
What is a co-solvent system and how does it work? A co-solvent system involves using a mixture of water and a water-miscible organic solvent to dissolve a hydrophobic compound. The organic solvent reduces the polarity of the overall solvent system, allowing for better solvation of the non-polar drug molecule.
-
What are the common co-solvents to use for Cyclo(prolyltyrosyl)? Based on its reported solubilities, DMSO, ethanol, and methanol are suitable co-solvents.[1][2]
Cyclodextrin Complexation
-
What are cyclodextrins and how can they improve solubility? Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like Cyclo(prolyltyrosyl), within their cavity, forming an inclusion complex that is more soluble in water.
-
Is there a specific type of cyclodextrin recommended for Cyclo(prolyltyrosyl)? While studies on Cyclo(prolyltyrosyl) are limited, sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been shown to be effective in solubilizing a related compound, "Maculosin," achieving a solubility of ≥ 2.5 mg/mL in a DMSO/SBE-β-CD/saline mixture.
Nanosuspensions
-
What is a nanosuspension? A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants and/or polymers. The small particle size increases the surface area, leading to enhanced dissolution rate and saturation solubility.
-
How can I prepare a nanosuspension of Cyclo(prolyltyrosyl)? A common method is wet media milling. This "top-down" approach involves milling the drug in a liquid medium containing stabilizers to reduce the particle size to the nanometer range.
Liposomal Formulations
-
Can Cyclo(prolyltyrosyl) be formulated into liposomes? Yes, Cyclo(prolyltyrosyl) has been successfully encapsulated in liposomes. This can enhance its delivery and potentially its biological activity.
Quantitative Data Summary
The following table summarizes the available quantitative data on the solubility and formulation of Cyclo(prolyltyrosyl).
| Formulation/Solvent System | Compound Name Used in Study | Achieved Solubility/Parameter | Particle Size | Reference |
| DMSO/SBE-β-CD/Saline | Maculosin | ≥ 2.5 mg/mL | Not Applicable | MedChemExpress |
| Liposomes | Cyclo(Tyr-Pro) | 9.4% average encapsulation | 160.4 nm (mean) | [2] |
Experimental Protocols
1. Preparation of a Cyclo(prolyltyrosyl) Solution using a Co-solvent and Cyclodextrin
This protocol is adapted from a method used for "Maculosin".
-
Materials:
-
Cyclo(prolyltyrosyl)
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. Ensure the SBE-β-CD is completely dissolved.
-
Prepare a high-concentration stock solution of Cyclo(prolyltyrosyl) in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution of 2.5 mg/mL, add 100 µL of the 25 mg/mL Cyclo(prolyltyrosyl) stock solution in DMSO to 900 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly until a clear solution is obtained.
-
2. Preparation of a Cyclo(prolyltyrosyl) Nanosuspension by Wet Media Milling (General Protocol)
This is a general protocol that can be optimized for Cyclo(prolyltyrosyl).
-
Materials:
-
Cyclo(prolyltyrosyl)
-
Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Tween 80
-
Purified water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Mixer mill or rotation/revolution mixer
-
-
Procedure:
-
Prepare a dispersing agent solution containing 0.5% HPMC and 0.5% Tween 80 in purified water.
-
Add Cyclo(prolyltyrosyl) powder to the dispersing agent solution to achieve the desired drug concentration (e.g., 100 mg/mL).
-
Add the milling media to the suspension.
-
Mill the suspension using a mixer mill or rotation/revolution mixer until the desired particle size is achieved. The milling time will need to be optimized.
-
Separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution of the resulting nanosuspension.
-
3. Preparation of Cyclo(prolyltyrosyl) Liposomes by Thin-Film Hydration and Extrusion
This protocol is based on a study that successfully encapsulated Cyclo(Tyr-Pro).[2]
-
Materials:
-
Cyclo(prolyltyrosyl)
-
Phospholipids (B1166683) (e.g., a mixture of a neutral and a negatively charged phospholipid)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)
-
-
Procedure:
-
Dissolve the phospholipids and Cyclo(prolyltyrosyl) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film by adding the aqueous buffer and agitating (e.g., vortexing or gentle shaking). This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder.
-
The resulting liposomal suspension can be purified to remove unencapsulated Cyclo(prolyltyrosyl) by methods such as dialysis or size exclusion chromatography.
-
Visualizations
Caption: Workflow for solubilizing Cyclo(prolyltyrosyl).
References
challenges and solutions in the purification of Cyclo(prolyltyrosyl)
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of Cyclo(prolyltyrosyl). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experimental work.
Troubleshooting Guide
Encountering issues during the purification of Cyclo(prolyltyrosyl) is common. This guide addresses specific problems in a question-and-answer format to help you troubleshoot your experiments effectively.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Purified Product | Poor solubility of the crude sample: Cyclo(prolyltyrosyl) has limited water solubility. | - Dissolve the crude product in a minimal amount of a strong organic solvent like DMSO or DMF before diluting it with the mobile phase. - Use co-solvents to increase solubility. |
| Suboptimal chromatographic conditions: The chosen column or mobile phase may not be ideal for separation. | - Screen different reversed-phase columns (C8, C18, Phenyl-Hexyl). - Optimize the mobile phase gradient and the type and concentration of the ion-pairing agent (e.g., TFA, formic acid). | |
| Product loss during workup: This can occur during extraction, solvent removal, or lyophilization. | - Ensure complete extraction from the reaction mixture. - Minimize transfer steps. - Lyophilize from a suitable solvent mixture (e.g., water/acetonitrile) to obtain a fluffy solid that is easy to handle. | |
| Co-elution of Impurities with the Main Peak | Similar hydrophobicity of impurities: Diastereomers or closely related synthetic byproducts can be difficult to separate. | - Employ a shallow gradient in your preparative HPLC method to enhance resolution. - Try a different stationary phase with alternative selectivity. - Adjust the mobile phase pH to potentially alter the retention times of ionizable impurities. |
| Column overloading: Injecting too much sample can lead to peak broadening and poor separation. | - Determine the optimal loading capacity of your preparative column through loading studies. - If high throughput is required, consider using a larger dimension column. | |
| Peak Tailing in HPLC Chromatogram | Secondary interactions with the stationary phase: Residual silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with the analyte. | - Use a mobile phase with a low pH (e.g., containing 0.1% TFA) to suppress silanol ionization. - Employ an end-capped column specifically designed for peptide and small molecule separations. |
| Inappropriate sample solvent: The solvent used to dissolve the sample may be too strong compared to the initial mobile phase. | - Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume. | |
| Variable Retention Times | Inconsistent mobile phase preparation: Small variations in solvent composition can affect retention. | - Prepare fresh mobile phase for each purification run and ensure thorough mixing and degassing. |
| Fluctuations in column temperature: Temperature affects the viscosity of the mobile phase and interactions with the stationary phase. | - Use a column oven to maintain a constant temperature throughout the purification process. | |
| Column degradation: Over time, the performance of the stationary phase can decline. | - If retention times consistently shift and peak shapes deteriorate, consider replacing the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the purification of synthetically produced Cyclo(prolyltyrosyl)?
A1: Common impurities in the solid-phase synthesis of cyclic peptides include linear precursors that failed to cyclize, diastereomers (if racemization occurred during synthesis), deletion sequences (missing one of the amino acids), and byproducts from the cleavage of protecting groups.
Q2: What is the best initial approach for purifying crude Cyclo(prolyltyrosyl)?
A2: A good starting point is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. A scouting gradient with a mobile phase of water and acetonitrile (B52724), both containing 0.1% trifluoroacetic acid (TFA), is recommended to determine the retention time of the target compound and the impurity profile.
Q3: My Cyclo(prolyltyrosyl) sample is poorly soluble in aqueous solutions. How can I prepare it for injection onto an HPLC column?
A3: Cyclo(prolyltyrosyl) has limited water solubility but is soluble in organic solvents like ethanol, methanol (B129727), DMF, and DMSO. For RP-HPLC, it is best to dissolve the crude material in a minimal amount of DMSO or DMF and then dilute it with the initial mobile phase to a concentration that is compatible with your column's loading capacity.
Q4: Can I use Flash Chromatography for the purification of Cyclo(prolyltyrosyl)?
A4: Yes, reversed-phase flash chromatography is a viable and often faster alternative to preparative HPLC for purifying larger quantities of cyclic dipeptides. It offers higher loading capacity, though the resolution may be lower than that of HPLC. It can be an excellent first-pass purification step to remove major impurities.
Q5: What analytical techniques should I use to confirm the purity and identity of the final product?
A5: To confirm the purity of your Cyclo(prolyltyrosyl), you should use analytical RP-HPLC with UV detection. To confirm the identity, high-resolution mass spectrometry (HRMS) should be used to verify the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure.
Data Presentation
Purity and Yield Data for Cyclic Dipeptide Purification (Representative Data)
| Purification Method | Cyclic Dipeptide | Column/Stationary Phase | Purity Achieved | Yield |
| Preparative RP-HPLC | Generic Antimicrobial Peptide | C18 | >99% | 90.4%[1] |
| Flash Chromatography | 22-amino acid peptide | C18 | 94.0% | 45.1%[2] |
| Flash Chromatography | 33-mer peptide | C18 | 94% | Not Specified[3] |
Solubility of Cyclo(prolyltyrosyl)
| Solvent | Solubility |
| Water | Limited |
| Ethanol | Soluble |
| Methanol | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for the purification of Cyclo(prolyltyrosyl) using preparative RP-HPLC. Optimization may be required based on the specific impurity profile of your crude sample.
1. Sample Preparation:
-
Dissolve the crude Cyclo(prolyltyrosyl) in a minimal volume of DMSO or DMF.
-
Dilute the sample with Mobile Phase A (see below) to a final concentration suitable for your column's loading capacity (typically 10-50 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Flow Rate: 10-20 mL/min (adjust based on column dimensions).
-
Detection: UV at 220 nm and 280 nm.
-
Gradient:
Time (min) % Mobile Phase B 0 10 5 10 35 60 40 95 45 95 50 10 | 60 | 10 |
3. Purification and Post-Processing:
-
Equilibrate the column with 10% Mobile Phase B for at least 3 column volumes.
-
Inject the prepared sample.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of each fraction using analytical HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Remove the acetonitrile using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified Cyclo(prolyltyrosyl) as a white solid.
Protocol 2: Reversed-Phase Flash Chromatography
This protocol is suitable for a rapid, larger-scale initial purification of Cyclo(prolyltyrosyl).
1. Sample Preparation:
-
Dissolve the crude Cyclo(prolyltyrosyl) in a minimal amount of a suitable solvent (e.g., methanol or DMSO).
-
In a separate flask, add a small amount of C18 silica gel and add the dissolved sample.
-
Remove the solvent under reduced pressure to obtain a dry powder of the sample adsorbed onto the silica (dry loading).
2. Flash Chromatography Conditions:
-
Column: C18 reversed-phase flash column.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: Dependant on column size (e.g., 40-80 mL/min for a 40g column).
-
Detection: UV (typically 220 nm and 280 nm).
-
Gradient: A shallow linear gradient from a low to a high percentage of acetonitrile, optimized based on an initial analytical HPLC run. For example, 10-70% acetonitrile over 20-30 minutes.
3. Purification and Post-Processing:
-
Equilibrate the column with the initial mobile phase composition.
-
Load the dry sample onto the column.
-
Run the gradient and collect fractions.
-
Analyze the fractions by analytical HPLC to determine purity.
-
Pool the pure fractions.
-
Evaporate the solvent and lyophilize to obtain the purified product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of Cyclo(prolyltyrosyl).
Caption: A decision-making workflow for troubleshooting common purification issues.
References
- 1. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. selekt.biotage.com [selekt.biotage.com]
optimizing the effective concentration of Cyclo(prolyltyrosyl) for antibacterial studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the effective concentration of Cyclo(prolyltyrosyl) in antibacterial studies.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(prolyltyrosyl) and what are its known antibacterial properties?
Cyclo(prolyltyrosyl), also known as maculosin, is a cyclic dipeptide, a natural compound found in various microorganisms.[1] It has demonstrated antibacterial, phytotoxic, and cytotoxic properties.[1] Its antibacterial activity has been observed against several plant and human pathogenic bacteria.
Q2: What is the mechanism of action of Cyclo(prolyltyrosyl)?
The primary antibacterial mechanism of Cyclo(prolyltyrosyl) appears to be the disruption of bacterial communication, a process known as quorum sensing (QS). By interfering with QS systems, such as the las and rhl systems in Pseudomonas aeruginosa, it can inhibit biofilm formation and reduce the production of virulence factors.[2][3] This anti-virulence activity is a key aspect of its antibacterial effect, potentially reducing the likelihood of resistance development compared to traditional antibiotics that directly target bacterial growth.[2]
Q3: What are the typical effective concentrations of Cyclo(prolyltyrosyl)?
The effective concentration of Cyclo(prolyltyrosyl), often determined as the Minimum Inhibitory Concentration (MIC), varies depending on the bacterial species. For some plant pathogenic bacteria like Xanthomonas axonopodis pv. citri and Ralstonia solanacearum, the MIC has been reported to be 31.25 µg/mL.[4][5] In studies investigating its anti-biofilm and anti-quorum sensing activities against P. aeruginosa, concentrations ranging from 0.4 mM to 1.8 mM have been shown to be effective in reducing virulence factors and biofilm formation.[2]
Quantitative Data Summary
For easy comparison, the following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of Cyclo(prolyltyrosyl) against various bacteria.
| Bacterial Species | Abbreviation | Type of Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
| Xanthomonas axonopodis pv. citri | X. axonopodis | Gram-negative | 31.25 µg/mL | [4][5] |
| Ralstonia solanacearum | R. solanacearum | Gram-negative | 31.25 µg/mL | [4][5] |
| Clavibacter michiganensis | C. michiganensis | Gram-positive | No activity observed | [4][5] |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
This protocol outlines the determination of the MIC of Cyclo(prolyltyrosyl) using the broth microdilution method, a standard technique in microbiology.[6][7][8]
Materials:
-
Cyclo(prolyltyrosyl)
-
Appropriate bacterial culture medium (e.g., Mueller-Hinton Broth)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control (bacterial culture without inhibitor)
-
Negative control (medium without bacteria)
-
Solvent for Cyclo(prolyltyrosyl) (e.g., DMSO, ethanol)
Procedure:
-
Preparation of Cyclo(prolyltyrosyl) Stock Solution: Dissolve Cyclo(prolyltyrosyl) in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the Cyclo(prolyltyrosyl) stock solution in the 96-well plate using the appropriate culture medium.
-
Bacterial Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the Cyclo(prolyltyrosyl) dilutions.
-
Incubation: Incubate the microtiter plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of Cyclo(prolyltyrosyl) at which no visible growth of the bacteria is observed.[6] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
2. Biofilm Inhibition Assay - Crystal Violet Staining
This protocol describes a common method to assess the ability of Cyclo(prolyltyrosyl) to inhibit biofilm formation.[2][9]
Materials:
-
Cyclo(prolyltyrosyl)
-
Bacterial strain of interest
-
Appropriate culture medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%) or acetic acid (33%) for destaining
-
Microplate reader
Procedure:
-
Preparation of Test Plates: In a 96-well plate, add different concentrations of Cyclo(prolyltyrosyl) to the wells.
-
Inoculation: Add the bacterial culture, adjusted to a specific cell density, to each well. Include positive (bacteria without inhibitor) and negative (medium only) controls.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (typically static incubation for 24-48 hours).
-
Washing: Gently remove the planktonic (free-floating) bacteria by washing the wells with a sterile saline solution or phosphate-buffered saline (PBS).
-
Staining: Add the crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Remove the excess stain and wash the wells again with water.
-
Destaining: Add a destaining solution (e.g., 95% ethanol) to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the destained solution at a wavelength of approximately 570 nm using a microplate reader. A lower absorbance in the presence of Cyclo(prolyltyrosyl) indicates inhibition of biofilm formation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of Cyclo(prolyltyrosyl) in the culture medium. | - Low solubility of the compound in aqueous media. - The concentration of the organic solvent used to dissolve the compound is too high. | - Use a minimal amount of a biocompatible solvent like DMSO or ethanol to prepare the stock solution. - Ensure the final solvent concentration in the assay does not exceed a level that affects bacterial growth (typically <1%). - Perform a solubility test of Cyclo(prolyltyrosyl) in the specific culture medium before the experiment. |
| Inconsistent or non-reproducible MIC results. | - Inaccurate serial dilutions. - Variation in the initial bacterial inoculum size. - Contamination of the culture. | - Use calibrated pipettes and ensure proper mixing during dilutions. - Standardize the inoculum preparation by consistently using a 0.5 McFarland standard. - Use aseptic techniques throughout the experiment and check for contamination by plating on agar. |
| High background in the biofilm assay (high absorbance in negative control wells). | - Insufficient washing to remove all planktonic bacteria. - Crystal violet staining of the plate material itself. | - Increase the number of washing steps or the volume of washing solution. - Ensure gentle washing to avoid dislodging the biofilm. - Use non-treated polystyrene plates that have a lower affinity for the stain. |
| No observed antibacterial or anti-biofilm effect. | - The concentration range tested is too low. - The bacterial strain is resistant. - The compound is inactive under the experimental conditions. | - Test a broader range of concentrations, including higher concentrations. - Verify the activity of the compound against a known sensitive strain. - Check the stability of Cyclo(prolyltyrosyl) in the culture medium and under the incubation conditions. |
Visualizing Experimental Workflows and Signaling Pathways
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexx.com [idexx.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
troubleshooting fragmentation patterns in mass spectrometry of Cyclo(prolyltyrosyl)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of Cyclo(prolyltyrosyl).
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecular ion for Cyclo(prolyltyrosyl) in positive ion ESI-MS?
You should expect to observe the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 261.12. Minor variations in the measured m/z may be observed depending on the calibration and resolution of the mass spectrometer. In some bacterial extracts, this ion has been observed in the range of m/z 261.1235 to 261.1239.[1]
Q2: What are the typical adducts observed for Cyclo(prolyltyrosyl) in LC-MS analysis?
Besides the protonated molecule [M+H]⁺, it is common to observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, especially when using glassware or mobile phases with trace metal contaminants.[2][3] To minimize these adducts, it is recommended to use high-purity solvents and additives, and to store mobile phases in polymer containers.[2][4]
| Ion Species | Formula | Approximate m/z |
| Protonated Molecule | [C₁₄H₁₆N₂O₃+H]⁺ | 261.12 |
| Sodium Adduct | [C₁₄H₁₆N₂O₃+Na]⁺ | 283.10 |
| Potassium Adduct | [C₁₄H₁₆N₂O₃+K]⁺ | 299.08 |
Q3: What are the major fragmentation patterns of protonated Cyclo(prolyltyrosyl) in MS/MS?
A proposed fragmentation pathway is illustrated below:
Troubleshooting Guide
Problem 1: Poor or No Signal for Cyclo(prolyltyrosyl)
| Possible Cause | Suggested Solution |
| Improper Ionization Settings | Ensure the mass spectrometer is in positive ion mode. Optimize the capillary voltage and source temperature. For electrospray ionization (ESI), typical capillary voltages are in the range of 3-4 kV. |
| Incorrect Mobile Phase pH | For positive ion mode, the mobile phase should be slightly acidic to promote protonation. Additives like 0.1% formic acid are commonly used.[7] |
| Sample Degradation | Cyclo(prolyltyrosyl) may be susceptible to degradation under certain conditions. Ensure proper sample handling and storage. Prepare fresh solutions for analysis. |
| In-source Fragmentation | If the precursor ion at m/z 261.12 is weak but fragment ions are present in the full scan, in-source fragmentation may be occurring. Reduce the declustering potential (or fragmentor voltage) and source temperature to minimize this effect.[8] |
Problem 2: Inaccurate Mass Measurement
| Possible Cause | Suggested Solution |
| Mass Spectrometer Out of Calibration | Perform a routine calibration of the mass spectrometer using the manufacturer's recommended calibration solution. |
| High Contaminant Levels | High levels of co-eluting contaminants can interfere with accurate mass measurement. Improve sample cleanup or chromatographic separation. |
| Unresolved Adducts | If the peak for Cyclo(prolyltyrosyl) is broad or asymmetric, it may be due to the co-elution of multiple adducts (e.g., [M+H]⁺ and [M+Na]⁺). Improve chromatographic resolution or consider the m/z of the most abundant adduct for identification. |
Problem 3: High Background Noise or Contamination
| Possible Cause | Suggested Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Leaching from Plasticware or Glassware | Use polypropylene (B1209903) tubes and vials to minimize leaching of plasticizers. If using glassware, ensure it is thoroughly cleaned and rinsed with high-purity solvent. Older glassware can be a source of sodium ions, leading to increased [M+Na]⁺ adducts.[3] |
| Carryover from Previous Injections | Implement a robust needle and column washing protocol between sample injections. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover. |
Experimental Protocol: LC-MS/MS Analysis of Cyclo(prolyltyrosyl)
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix. It is based on established methods for the analysis of cyclic dipeptides.[9][10][11][12]
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of Cyclo(prolyltyrosyl) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Perform serial dilutions to create working standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Biological Samples (e.g., plasma, cell culture supernatant): Perform a protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column is suitable for the separation of cyclic dipeptides. A common choice is a column with dimensions of 2.1 mm x 100 mm and a particle size of 1.8 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 15.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions:
Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 261.12 70.07 25 | 261.12 | 107.05 | 20 |
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. acdlabs.com [acdlabs.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
best practices for the long-term storage and handling of Cyclo(prolyltyrosyl)
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Cyclo(prolyltyrosyl), along with troubleshooting guides and frequently asked questions for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for the long-term storage of solid Cyclo(prolyltyrosyl)?
A: For long-term stability, solid Cyclo(prolyltyrosyl) should be stored in a well-closed container, protected from air and light. It is recommended to refrigerate or freeze the compound. Storage temperatures of 2-8°C, -20°C, or -80°C are commonly suggested by suppliers.[1] To prevent degradation, it is crucial to minimize exposure to moisture and light.
Q2: How should I prepare and store stock solutions of Cyclo(prolyltyrosyl)?
A: Cyclo(prolyltyrosyl) has low solubility in aqueous solutions. A common practice is to first dissolve the compound in a minimal amount of a polar organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute it with the desired aqueous buffer or cell culture medium. Stock solutions in DMSO can typically be stored at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What are the known cellular targets and mechanisms of action of Cyclo(prolyltyrosyl)?
A: Cyclo(prolyltyrosyl) has been shown to have multiple biological activities. In fungi, it targets the plasma membrane [H+]ATPase Pma1, leading to disruption of membrane polarization, increased membrane fluidity, and oxidative stress.[1] In some bacteria, such as Pseudomonas aeruginosa, it acts as a quorum sensing inhibitor by targeting the LasR receptor, thereby affecting the las and rhl quorum sensing systems.
Q4: Is Cyclo(prolyltyrosyl) toxic to mammalian cells?
A: The cytotoxicity of Cyclo(prolyltyrosyl) can be cell-line dependent. Some studies on similar cyclic dipeptides suggest that they can exhibit selective cytotoxic effects against certain cancer cell lines, potentially through the induction of apoptosis. However, at concentrations effective for quorum sensing inhibition, related compounds have shown low toxicity to mammalian cells. It is always recommended to determine the cytotoxicity of Cyclo(prolyltyrosyl) for your specific cell line of interest using a standard cytotoxicity assay.
Data Presentation: Long-Term Storage and Stability
While specific quantitative long-term stability data for Cyclo(prolyltyrosyl) is not extensively available in peer-reviewed literature, the following table summarizes the recommended storage conditions and general stability information for the solid form and solutions. Cyclic dipeptides are generally noted for their high stability compared to linear peptides.[2]
| Form | Storage Condition | Solvent | Expected Stability | Recommendations |
| Solid (Lyophilized Powder) | 2-8°C | N/A | Stable for months to years | Keep in a tightly sealed container, protected from light and moisture. |
| -20°C or -80°C | N/A | Highly stable for years | Ideal for long-term archival storage. | |
| Stock Solution | -20°C or -80°C | DMSO | Stable for several months | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solution | 4°C | Aqueous Buffer / Culture Medium | Use within a short period (days) | Prepare fresh for each experiment if possible. Stability in aqueous solutions is lower than in organic solvents. |
Experimental Protocols
Below are detailed methodologies for key experiments involving cyclic dipeptides, which can be adapted for Cyclo(prolyltyrosyl).
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Cyclo(prolyltyrosyl) against a fungal strain.
Materials:
-
Cyclo(prolyltyrosyl)
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
DMSO (for stock solution)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Cyclo(prolyltyrosyl) Dilutions:
-
Prepare a stock solution of Cyclo(prolyltyrosyl) in DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well containing the compound dilutions.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of Cyclo(prolyltyrosyl) that causes complete inhibition of visible growth, which can be assessed visually or by measuring absorbance at 490 nm.
-
Protocol 2: Quorum Sensing Inhibition Assay (Biofilm Formation)
Objective: To assess the ability of Cyclo(prolyltyrosyl) to inhibit biofilm formation in Pseudomonas aeruginosa.
Materials:
-
Cyclo(prolyltyrosyl)
-
P. aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Grow P. aeruginosa overnight in LB broth at 37°C with shaking.
-
Dilute the overnight culture to an OD₆₀₀ of 0.05 in fresh LB broth.
-
-
Treatment and Biofilm Formation:
-
Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.
-
Add 100 µL of LB broth containing Cyclo(prolyltyrosyl) at various sub-MIC concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate without shaking at 37°C for 24 hours.
-
-
Quantification of Biofilm:
-
Carefully discard the planktonic culture and gently wash the wells three times with PBS.
-
Air dry the plate and then add 200 µL of 0.1% crystal violet solution to each well. Incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells with water.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the vehicle control.[3]
-
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound Precipitation in Aqueous Solution | Low aqueous solubility of Cyclo(prolyltyrosyl). | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. If precipitation persists, consider using a solubilizing agent like cyclodextrin. |
| Inconsistent or No Biological Activity | Degradation of the compound. | Ensure proper storage of both solid compound and stock solutions (see storage table). Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots. Prepare fresh working dilutions for each experiment. |
| Incorrect concentration used. | Verify the concentration of the stock solution. Perform a dose-response experiment to determine the optimal concentration range. | |
| High Background in Assays | Interference from the compound. | Run a control with the compound in the assay medium without cells/microbes to check for absorbance or fluorescence interference at the measurement wavelength. |
| Variability Between Replicates | Uneven cell/microbial seeding or compound distribution. | Ensure thorough mixing of cell/microbial suspensions before seeding. Use multichannel pipettes for adding reagents to minimize variability. |
| Edge effects in microplates. | Avoid using the outer wells of the microplate for critical measurements, or fill them with sterile medium/buffer to maintain humidity. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed antifungal mechanism of Cyclo(prolyltyrosyl).
Caption: Quorum sensing inhibition by Cyclo(prolyltyrosyl).
Caption: General experimental workflow for Cyclo(prolyltyrosyl).
References
Technical Support Center: Enhancing Cyclo(prolyl-tyrosyl) Bioavailability with Liposome Encapsulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the liposomal encapsulation of Cyclo(prolyl-tyrosyl).
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and characterization of Cyclo(prolyl-tyrosyl)-loaded liposomes.
| Problem | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency | Suboptimal lipid composition: The charge or fluidity of the lipid bilayer may not be ideal for retaining Cyclo(prolyl-tyrosyl).[1] | 1. Vary Lipid Composition: Experiment with different ratios of phospholipids (B1166683) (e.g., DSPC, soy phosphatidylcholine) and cholesterol. Cholesterol is known to modulate membrane rigidity and can improve encapsulation.[2] 2. Incorporate Charged Lipids: Depending on the charge of Cyclo(prolyl-tyrosyl) at the formulation pH, consider including anionic (e.g., DMPG) or cationic lipids to enhance electrostatic interactions. |
| Inefficient hydration: The lipid film may not be fully hydrated, leading to fewer and less stable liposomes.[3] | 1. Ensure Complete Solvent Removal: Dry the lipid film under high vacuum for an extended period to remove all residual organic solvent.[3] 2. Hydration Temperature: Hydrate the lipid film above the phase transition temperature (Tc) of the lipids to ensure proper swelling and vesicle formation.[3] 3. Adequate Agitation: Use vigorous shaking or vortexing during hydration to facilitate the formation of multilamellar vesicles (MLVs).[4] | |
| Drug-to-lipid ratio is too high: The amount of Cyclo(prolyl-tyrosyl) may exceed the loading capacity of the liposomes.[5][6] | Optimize Drug-to-Lipid Ratio: Perform a loading efficiency curve by varying the Cyclo(prolyl-tyrosyl) concentration while keeping the lipid concentration constant to find the saturation point.[5] | |
| Inconsistent Liposome (B1194612) Size (High Polydispersity Index - PDI) | Inadequate sizing method: Sonication or extrusion parameters may not be optimized. | 1. Optimize Extrusion: Ensure the number of extrusion cycles is sufficient (typically 10-20 passes) through polycarbonate membranes of the desired pore size. 2. Sonication Parameters: If using sonication, optimize the power, time, and temperature to achieve a uniform size distribution. Be cautious of potential degradation of lipids or the peptide. |
| Liposome aggregation: Vesicles may be unstable and prone to clumping.[7] | 1. Check Zeta Potential: Measure the zeta potential to assess surface charge. A zeta potential of ±30 mV or greater is generally indicative of good stability against aggregation. 2. Incorporate PEGylated Lipids: The inclusion of lipids conjugated with polyethylene (B3416737) glycol (PEG) can provide steric stabilization and prevent aggregation.[8] | |
| Poor In Vivo Bioavailability Despite Good Encapsulation | Rapid clearance from circulation: Liposomes may be quickly taken up by the reticuloendothelial system (RES).[9] | 1. PEGylation: Incorporate PEGylated lipids into the formulation to create "stealth" liposomes that can evade the RES and prolong circulation time.[8] 2. Optimize Liposome Size: Aim for a particle size of around 100-200 nm for prolonged circulation and passive targeting to tumor tissues.[10] |
| Premature drug leakage: Cyclo(prolyl-tyrosyl) may be released from the liposomes before reaching the target site.[2] | 1. Increase Bilayer Rigidity: Increase the cholesterol content in the formulation to create a more rigid and less permeable lipid bilayer.[2] 2. Use High Tc Lipids: Formulate with phospholipids that have a higher phase transition temperature (e.g., DSPC) to reduce membrane fluidity at physiological temperatures. |
Frequently Asked Questions (FAQs)
1. What is a typical encapsulation efficiency for Cyclo(prolyl-tyrosyl) in liposomes?
Published research has shown an average encapsulation efficiency of 9.4% for Cyclo(prolyl-tyrosyl) in small unilamellar vesicles prepared by the thin-film hydration method with extrusion.[11]
2. What is the recommended method for preparing Cyclo(prolyl-tyrosyl) liposomes?
The thin-film hydration method followed by extrusion is a commonly used and effective technique.[4][11]
3. How can I separate unencapsulated Cyclo(prolyl-tyrosyl) from the liposome suspension?
Size exclusion chromatography (SEC) or dialysis are effective methods for separating free drug from liposomes.[5]
4. What are the key parameters to characterize Cyclo(prolyl-tyrosyl) liposomes?
Essential characterization includes measuring particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS), as well as determining the encapsulation efficiency.[6]
5. How does liposome encapsulation enhance the bioavailability of Cyclo(prolyl-tyrosyl)?
Liposomes can protect Cyclo(prolyl-tyrosyl) from degradation in the gastrointestinal tract and during systemic circulation, leading to a longer half-life and increased accumulation at the target site.[9]
6. What are some common stability issues with liposomal formulations and how can they be addressed?
Liposomes can be prone to physical instability (aggregation, fusion) and chemical instability (lipid hydrolysis, oxidation).[7] Stability can be improved by:
-
Lyophilization (Freeze-drying): This can enhance long-term storage stability.[7]
-
Using saturated phospholipids: These are less prone to oxidation than unsaturated ones.[12]
-
Optimizing cholesterol content: Cholesterol enhances bilayer stability.[2]
Quantitative Data Summary
The following table summarizes key quantitative data from a study on the liposomal encapsulation of Cyclo(prolyl-tyrosyl).
| Parameter | Value | Method | Reference |
| Mean Particle Size | 160.4 nm | Dynamic Light Scattering | [11] |
| Average Encapsulation Efficiency | 9.4% | Not specified, likely chromatographic | [11] |
Minimum Inhibitory Concentrations (MICs) of Free vs. Encapsulated Cyclo(prolyl-tyrosyl)
| Bacterial Strain | MIC of Free Cyclo(prolyl-tyrosyl) (µg/mL) | MIC of Liposomal Cyclo(prolyl-tyrosyl) (µg/mL) | Reference |
| Staphylococcus aureus | Lower for liposomal form | Lower for liposomal form | [11] |
| Escherichia coli | Lower for liposomal form | Lower for liposomal form | [11] |
| Klebsiella pneumoniae | Lower for liposomal form | Lower for liposomal form | [11] |
| Bacillus subtilis | Lower for liposomal form | Lower for liposomal form | [11] |
Experimental Protocols
Preparation of Cyclo(prolyl-tyrosyl) Liposomes by Thin-Film Hydration and Extrusion
This protocol is based on the methodology described for encapsulating Cyclo(prolyl-tyrosyl) and other peptides.[4][11]
Materials:
-
Phospholipids (e.g., DSPC, Soy PC)
-
Cholesterol
-
Cyclo(prolyl-tyrosyl)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the desired amounts of lipids (phospholipid and cholesterol) in chloroform or a chloroform:methanol mixture in a round-bottom flask.[3]
-
Add Cyclo(prolyl-tyrosyl) to the lipid solution if it is lipophilic. If it is hydrophilic, it will be added during the hydration step.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid's Tc to form a thin, uniform lipid film on the flask's inner surface.[4]
-
Dry the film under a high vacuum for at least 2 hours (or overnight) to remove all residual organic solvent.[3]
-
Hydrate the lipid film by adding the hydration buffer (containing the dissolved hydrophilic Cyclo(prolyl-tyrosyl), if applicable) and agitating the flask vigorously (e.g., vortexing) at a temperature above the Tc.[3]
-
Allow the resulting multilamellar vesicle (MLV) suspension to swell for about 1 hour.
-
To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 11-21 times.
Determination of Encapsulation Efficiency
Materials:
-
Cyclo(prolyl-tyrosyl)-loaded liposome suspension
-
Size exclusion chromatography (SEC) column (e.g., Sephadex G-50)
-
Mobile phase (same as hydration buffer)
-
Lysis buffer (e.g., 1% Triton X-100)
-
HPLC system with a suitable column for Cyclo(prolyl-tyrosyl) quantification
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Apply a known volume of the liposome suspension to the column.
-
Elute the column with the mobile phase and collect fractions. The liposomes will elute in the void volume, followed by the free, unencapsulated Cyclo(prolyl-tyrosyl).
-
Pool the fractions containing the liposomes.
-
Lyse the liposomes in the pooled fractions by adding a detergent like Triton X-100 to release the encapsulated Cyclo(prolyl-tyrosyl).
-
Quantify the concentration of Cyclo(prolyl-tyrosyl) in the lysed liposome fraction and the initial total amount added using a validated HPLC method.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
Visualizations
Caption: Experimental workflow for the preparation and characterization of Cyclo(prolyl-tyrosyl) liposomes.
Caption: Troubleshooting logic for addressing low encapsulation efficiency.
Caption: Proposed mechanism of Cyclo(prolyl-tyrosyl) in bacterial quorum sensing.
References
- 1. Factors affecting the encapsulation of drugs within liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jptcp.com [jptcp.com]
- 3. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 4. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Development of Liposome Systems for Enhancing the PK Properties of Bivalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Post-Processing Techniques for the Improvement of Liposome Stability [mdpi.com]
- 8. ijper.org [ijper.org]
- 9. Pharmacokinetics and Pharmacodynamics Modeling and Simulation Systems to Support the Development and Regulation of Liposomal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the impact of physicochemical properties of liposomal formulations on their in vivo fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of liposome encapsulated cyclo(L-tyrosyl-L-prolyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of a liposomal formulation containing lipoyl or dihydrolipoyl acylglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing experimental artifacts in Cyclo(prolyltyrosyl) bioassays
Welcome to the technical support center for Cyclo(prolyltyrosyl) [C(pY)] bioassays. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize experimental artifacts when working with this cyclic dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(prolyltyrosyl) and what are its known biological activities?
A1: Cyclo(prolyltyrosyl), also known as C(pY) or Maculosin, is a cyclic dipeptide naturally produced by various microorganisms, including bacteria and fungi, as well as being found in some marine sponges.[1][2] It exhibits a range of biological activities, including antibacterial, cytotoxic, and phytotoxic properties.[1] C(pY) has been shown to act as a signaling molecule in quorum sensing pathways and can induce cellular damage in fungi by disrupting plasma membrane polarization and inducing oxidative stress.[3][4][5]
Q2: What is the primary mechanism of action for Cyclo(prolyltyrosyl) in eukaryotic cells?
A2: Current research suggests that Cyclo(prolyltyrosyl) targets eukaryotic cellular membranes.[3][5] A key mechanism involves the destabilization of membrane microdomains containing the [H+]ATPase Pma1, which leads to a disruption of plasma membrane polarization, increased membrane fluidity, and the induction of oxidative stress through the generation of reactive oxygen species (ROS).[3][5]
Q3: What solvent should I use to prepare Cyclo(prolyltyrosyl) stock solutions for cell-based assays?
A3: Cyclo(prolyltyrosyl) has limited water solubility. For cell-based assays, it is recommended to dissolve C(pY) in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[6][7] It is crucial to keep the final concentration of DMSO in the cell culture medium at a non-toxic level, typically below 0.5% (v/v), although some primary cell lines may require concentrations as low as 0.1%.[6][7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Is Cyclo(prolyltyrosyl) stable in cell culture medium?
A4: The stability of peptides in cell culture media can be a concern.[8] While specific stability data for C(pY) in various media is not extensively documented in the provided results, it is best practice to prepare fresh stock solutions and dilute them into the culture medium immediately before each experiment to minimize potential degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during Cyclo(prolyltyrosyl) bioassays.
Issue 1: High Variability or Poor Reproducibility in Cell Viability/Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. After seeding, allow plates to sit at room temperature for a short period before placing them in the incubator to promote even cell distribution and minimize "edge effects." |
| Inconsistent Cell Health | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment. Routinely test for mycoplasma contamination.[9] |
| Compound Precipitation | C(pY) may precipitate when diluted into aqueous culture medium. Prepare a high-concentration stock in 100% DMSO and perform serial dilutions in DMSO before the final dilution into the culture medium.[10] Ensure rapid mixing upon final dilution. |
| DMSO Concentration Effects | High concentrations of DMSO can be cytotoxic.[6][7] Perform a dose-response curve for your specific cell line with the DMSO vehicle alone to determine the maximum tolerated concentration (typically ≤0.5%). |
| Assay Interference | The inherent color or fluorescent properties of C(pY) could interfere with colorimetric (e.g., MTT) or fluorometric (e.g., resazurin) assays. Run a "cell-free" control with C(pY) in the medium to check for direct chemical reactions with the assay reagents. |
Issue 2: Inconsistent or Unexpected Results in Oxidative Stress Assays (e.g., DCFH-DA)
| Possible Cause | Troubleshooting Steps |
| Probe Instability/Auto-oxidation | Protect fluorescent probes like DCFH-DA from light. Prepare fresh probe solutions for each experiment. |
| Cellular Autofluorescence | Include an unstained cell control to measure baseline autofluorescence. If high, consider using a probe with a different excitation/emission spectrum. |
| Variable C(pY) Activity | Ensure consistent C(pY) concentration and incubation time. Prepare fresh C(pY) dilutions for each experiment. |
| Cell Density | Optimize cell seeding density. Over-confluent or sparse cultures can respond differently to oxidative stress. |
Issue 3: Artifacts in Quorum Sensing (QS) Biofilm Assays
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation in Assay Medium | Similar to cell-based assays, ensure C(pY) remains soluble in the bacterial growth medium. Test different final DMSO concentrations that do not inhibit bacterial growth. |
| Direct Antibacterial Effect | C(pY) has antibacterial properties.[1] To distinguish between anti-QS activity and bactericidal/bacteriostatic effects, perform a parallel bacterial growth curve (OD600) in the presence of the tested C(pY) concentrations. True anti-QS agents should inhibit biofilm at sub-inhibitory concentrations. |
| Inconsistent Biofilm Formation | Ensure a standardized bacterial inoculum. Use appropriate growth media and incubation conditions to promote robust biofilm formation in the control group. |
| Staining Artifacts (Crystal Violet) | Ensure thorough washing steps to remove planktonic bacteria before staining. Include a media-only control to account for any non-specific binding of the dye to the plate. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for consideration when designing and troubleshooting your Cyclo(prolyltyrosyl) bioassays.
Table 1: Recommended Solvent Concentrations for Cell-Based Assays
| Solvent | Recommended Final Concentration (v/v) in Culture Medium | Cell Type Consideration | Reference |
| DMSO | ≤ 0.5% | Most immortalized cell lines | [6][7] |
| ≤ 0.1% | Primary cells or sensitive cell lines | [6] |
Table 2: Example Concentrations for Biofilm Inhibition Assays
| Compound | Organism | Effective Concentration for Biofilm Inhibition | Reference |
| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa PAO1 | 1.8 mM (resulted in 52% inhibition) | [11] |
| Cyclo(L-Tyr-L-Pro) | Pseudomonas aeruginosa PA01 | 0.5 mg/mL | [12] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using MTT
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 200X stock of Cyclo(prolyltyrosyl) in 100% DMSO. Perform serial dilutions in 100% DMSO.
-
Cell Treatment: Dilute the DMSO stocks 1:200 into the corresponding wells of the 96-well plate (e.g., add 0.5 µL of 200X stock to 100 µL of medium). Include vehicle control wells (0.5% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of a "medium only" blank. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
-
Cell Seeding and Treatment: Seed and treat cells with Cyclo(prolyltyrosyl) and controls in a black, clear-bottom 96-well plate as described in the cytotoxicity protocol. Include a positive control for ROS induction (e.g., H₂O₂).
-
Probe Loading: After the treatment period, remove the medium and wash cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA solution (in PBS or serum-free medium) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Subtract the background fluorescence from unstained cells. Express the results as a fold change in fluorescence relative to the vehicle-treated control.
Visualizations
Caption: General experimental workflow for an MTT-based cytotoxicity assay.
Caption: Proposed signaling pathway for Cyclo(prolyltyrosyl)-induced cytotoxicity.
Caption: A logical workflow for troubleshooting high variability in bioassays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining and Optimizing Extraction Protocols for Cyclo(prolyltyrosyl) from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction, purification, and analysis of Cyclo(prolyltyrosyl) from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(prolyltyrosyl) and from which natural sources can it be isolated?
A1: Cyclo(prolyltyrosyl), also known as a diketopiperazine (DKP), is a cyclic dipeptide formed from the amino acids proline and tyrosine. It has been isolated from various natural sources, most notably from the culture broths of microbial species such as Streptomyces sp. and Lactobacillus plantarum.[1][2][3] These microorganisms produce a diverse array of secondary metabolites, including Cyclo(prolyltyrosyl), which may exhibit various biological activities.
Q2: What are the general steps for extracting Cyclo(prolyltyrosyl) from a microbial culture?
A2: The general workflow for extracting Cyclo(prolyltyrosyl) from a microbial culture involves the following key stages:
-
Fermentation: Culturing the producing microorganism (e.g., Streptomyces sp.) in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: Separating the microbial biomass from the culture broth and extracting the crude secondary metabolites from the supernatant, typically using an organic solvent like ethyl acetate (B1210297).
-
Purification: Isolating Cyclo(prolyltyrosyl) from the crude extract using chromatographic techniques such as silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC).
-
Analysis and Quantification: Identifying and quantifying the purified Cyclo(prolyltyrosyl) using analytical techniques like HPLC with a Diode Array Detector (DAD) and Mass Spectrometry (MS).
Q3: What are the key parameters to consider for optimizing the fermentation process for Cyclo(prolyltyrosyl) production?
A3: To maximize the yield of Cyclo(prolyltyrosyl), it is crucial to optimize the fermentation conditions. Key parameters include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, incubation time, and aeration. For Streptomyces species, a pH of around 7.5, a temperature of 30°C, and an incubation period of 7 days have been shown to be effective for secondary metabolite production.[4]
Q4: How stable is Cyclo(prolyltyrosyl) during extraction and storage?
A4: Diketopiperazines like Cyclo(prolyltyrosyl) are generally stable within a pH range of 3 to 8.[5] However, they can be susceptible to hydrolysis under strongly acidic (pH < 3) or basic (pH > 8) conditions, which can lead to the opening of the diketopiperazine ring and a loss of the desired compound.[5] Thermal degradation can also occur at elevated temperatures. Therefore, it is advisable to perform extraction and purification steps at or below room temperature and to store extracts and purified compounds at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage) in neutral or slightly acidic conditions.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the extraction, purification, and analysis of Cyclo(prolyltyrosyl).
Extraction and Purification Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low Yield of Crude Extract | 1. Incomplete extraction from the culture broth.2. Suboptimal fermentation conditions leading to low production of Cyclo(prolyltyrosyl).3. Degradation of the target compound during extraction. | 1. Perform multiple extractions (at least 3 times) of the culture filtrate with ethyl acetate, ensuring vigorous mixing.2. Optimize fermentation parameters such as media composition, pH, temperature, and incubation time.[4]3. Maintain a neutral or slightly acidic pH during extraction and avoid high temperatures. |
| Poor Separation in Silica Gel Column Chromatography | 1. Inappropriate mobile phase polarity.2. Overloading the column with the crude extract.3. Improperly packed column leading to channeling. | 1. Use a gradient of increasing polarity, starting with a non-polar solvent and gradually introducing a more polar solvent (e.g., a gradient of dichloromethane (B109758) to methanol).[6]2. Use an appropriate amount of crude extract for the column size (typically a 1:50 to 1:100 ratio of extract to silica gel by weight).3. Ensure the silica gel is packed uniformly without air bubbles or cracks. |
| Co-elution of Impurities in Preparative HPLC | 1. Suboptimal mobile phase composition or gradient.2. Inappropriate column chemistry for the separation.3. Overloading the preparative column. | 1. Develop and optimize the HPLC method on an analytical scale first to determine the best mobile phase and gradient for separating Cyclo(prolyltyrosyl) from impurities.[7]2. Screen different column stationary phases (e.g., C18, Phenyl-Hexyl) to find the one that provides the best selectivity.3. Inject smaller amounts of the partially purified sample onto the preparative column to improve resolution. |
Analytical (HPLC) Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Peak Tailing in HPLC Chromatogram | 1. Secondary interactions between the analyte and the stationary phase.2. Presence of acidic silanol (B1196071) groups on the silica-based column.3. Sample overload on the analytical column. | 1. Add a small amount of a competing agent, such as triethylamine (B128534) (TEA), to the mobile phase to block active sites on the stationary phase.2. Use an end-capped column or a column with a different stationary phase (e.g., a polymer-based column).3. Dilute the sample before injection to avoid overloading the column. |
| Irreproducible Retention Times | 1. Fluctuations in mobile phase composition or flow rate.2. Temperature variations in the column.3. Column degradation or contamination. | 1. Ensure the mobile phase is properly mixed and degassed. Check the HPLC pump for consistent flow rate.2. Use a column oven to maintain a constant temperature.3. Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column. |
| Low Detector Response (Low Sensitivity) | 1. The wavelength of the UV detector is not set to the absorbance maximum of Cyclo(prolyltyrosyl).2. Low concentration of the analyte in the sample.3. Issues with the detector lamp or flow cell. | 1. Determine the UV absorbance maximum of Cyclo(prolyltyrosyl) using a spectrophotometer or by running a DAD scan during an HPLC run and set the detector to that wavelength.2. Concentrate the sample before injection or increase the injection volume.3. Check the detector's performance and replace the lamp if necessary. Clean the flow cell if it is dirty. |
Quantitative Data Summary
The following table summarizes quantitative data related to the biological activity of Cyclo(prolyltyrosyl) isolated from a natural source.
| Compound | Source | Target Organism | Minimum Inhibitory Concentration (MIC) |
| Cyclo(L-Pro-L-Tyr) | Streptomyces sp. strain 22-4 | Xanthomonas axonopodis pv. citri | 31.25 µg/mL[2][3] |
| Cyclo(D-Pro-L-Tyr) | Streptomyces sp. strain 22-4 | Xanthomonas axonopodis pv. citri | 31.25 µg/mL[2][3] |
| Cyclo(L-Pro-L-Tyr) | Streptomyces sp. strain 22-4 | Ralstonia solanacearum | 31.25 µg/mL[2][3] |
| Cyclo(D-Pro-L-Tyr) | Streptomyces sp. strain 22-4 | Ralstonia solanacearum | 31.25 µg/mL[2][3] |
Experimental Protocols
Protocol 1: Extraction of Cyclo(prolyltyrosyl) from Streptomyces sp. Culture Broth
-
Fermentation: Inoculate Streptomyces sp. into a suitable liquid production medium (e.g., Tryptone Soya Broth) and incubate at 30°C with shaking for 7-10 days.[4][6]
-
Centrifugation: After the incubation period, centrifuge the culture broth at 10,000 rpm for 15 minutes to separate the supernatant from the mycelial biomass.[6]
-
Solvent Extraction: Transfer the supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate. Shake vigorously for 20 minutes during each extraction.[4][6]
-
Concentration: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.[4]
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column (e.g., 60 Å, 70-230 mesh) using a slurry packing method with a non-polar solvent such as dichloromethane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity using a dichloromethane-methanol solvent system. Start with 100% dichloromethane and gradually increase the methanol (B129727) concentration (e.g., 95:5, 90:10, 80:20, etc., v/v).[6]
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing Cyclo(prolyltyrosyl).
-
Pooling and Concentration: Combine the fractions that contain the target compound and evaporate the solvent to yield a partially purified extract.
Protocol 3: Final Purification by Preparative HPLC
-
Method Development: Develop a suitable HPLC method on an analytical scale to achieve good separation of Cyclo(prolyltyrosyl) from remaining impurities. A reversed-phase C18 or Phenyl-Hexyl column with a mobile phase gradient of water and methanol or acetonitrile (B52724) is a good starting point.
-
Sample Preparation: Dissolve the partially purified extract from the column chromatography step in the initial mobile phase of the preparative HPLC method.
-
Purification: Inject the sample onto a preparative HPLC column and run the optimized gradient method.
-
Fraction Collection: Collect the peak corresponding to Cyclo(prolyltyrosyl) as it elutes from the column.
-
Solvent Removal: Remove the solvent from the collected fraction, typically by lyophilization (freeze-drying), to obtain the pure Cyclo(prolyltyrosyl).
Visualizations
Caption: Experimental workflow for the extraction and purification of Cyclo(prolyltyrosyl).
Caption: A logical troubleshooting guide for common issues in Cyclo(prolyltyrosyl) extraction.
References
- 1. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. banglajol.info [banglajol.info]
- 5. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
Validation & Comparative
A Comparative Guide to Validating the Antibacterial Effects of Cyclo(prolyltyrosyl) Against Phytopathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the antibacterial effects of the cyclic dipeptide Cyclo(prolyltyrosyl) against key phytopathogens. It offers a detailed overview of its performance relative to conventional alternatives, supported by available experimental data. This document is intended to serve as a valuable resource for researchers investigating novel antibacterial agents for plant disease management.
Executive Summary
Cyclo(prolyltyrosyl), a naturally occurring cyclic dipeptide, has demonstrated notable in vitro antibacterial activity against significant plant pathogens, particularly Xanthomonas axonopodis pv. citri, the causative agent of citrus canker, and Ralstonia solanacearum, which causes bacterial wilt in a wide range of crops.[1] This guide outlines the primary in vitro and in vivo methods for validating these effects, presents available quantitative data for comparison with conventional antibiotics, and describes the likely mechanism of action through quorum sensing inhibition. While in vitro data is promising, a notable gap exists in the literature regarding the in vivo efficacy of Cyclo(prolyltyrosyl) in controlling plant diseases.
In Vitro Antibacterial Activity: A Comparative Analysis
The antibacterial efficacy of Cyclo(prolyltyrosyl) has been primarily evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Table 1: In Vitro Antibacterial Activity of Cyclo(prolyltyrosyl) and Commercial Antibiotics against Xanthomonas axonopodis pv. citri
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
| Cyclo(prolyltyrosyl) | Xanthomonas axonopodis pv. citri | 31.25 µg/mL | [1] |
| Streptomycin | Xanthomonas axonopodis pv. citri | 100 - >1500 µg/mL (resistance is common) | [2][3][4] |
| Copper-based compounds | Xanthomonas axonopodis pv. citri | Often used in combination with antibiotics | [5] |
Table 2: In Vitro Antibacterial Activity of Cyclo(prolyltyrosyl) and Commercial Antibiotics against Ralstonia solanacearum
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
| Cyclo(prolyltyrosyl) | Ralstonia solanacearum | 31.25 µg/mL | [1] |
| Kasugamycin | Ralstonia solanacearum | Variable efficacy, often used in combination | [6] |
| Streptomycin | Ralstonia solanacearum | Variable efficacy, resistance is a concern | [7] |
Note: The MIC values for commercial antibiotics can vary significantly between different strains and studies due to the prevalence of antibiotic resistance. The data presented here is for comparative purposes and highlights the potential of Cyclo(prolyltyrosyl) as a promising antibacterial agent. Direct comparative studies under identical conditions are needed for a definitive assessment.
Experimental Protocols for Antibacterial Validation
Accurate and reproducible validation of antibacterial activity is crucial. The following are standard protocols for in vitro and in vivo testing.
In Vitro Methods
1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
96-well microtiter plates
-
Test compound (Cyclo(prolyltyrosyl))
-
Bacterial culture of the target phytopathogen
-
Appropriate sterile broth medium (e.g., Nutrient Broth, Tryptic Soy Broth)
-
Spectrophotometer
-
Incubator
-
-
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: Prepare a series of twofold dilutions of Cyclo(prolyltyrosyl) in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the specific phytopathogen (e.g., 28-30°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
2. Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent.
-
Materials:
-
Petri dishes with appropriate agar (B569324) medium (e.g., Mueller-Hinton agar)
-
Sterile paper disks (6 mm diameter)
-
Test compound (Cyclo(prolyltyrosyl))
-
Bacterial culture of the target phytopathogen
-
Sterile swabs
-
-
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of the agar plate using a sterile swab to create a lawn of bacteria.
-
Disk Application: Impregnate sterile paper disks with a known concentration of Cyclo(prolyltyrosyl) and place them on the inoculated agar surface.
-
Incubation: Incubate the plates at the optimal temperature for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where bacterial growth is inhibited. The size of the zone indicates the susceptibility of the bacterium to the compound.
-
Caption: Experimental workflow for in vitro and in vivo validation.
In Vivo Methods
1. Control of Citrus Canker (Xanthomonas axonopodis pv. citri) on Citrus Plants
-
Materials:
-
Young, susceptible citrus plants (e.g., sweet orange, grapefruit)
-
Bacterial suspension of X. axonopodis pv. citri
-
Cyclo(prolyltyrosyl) solution at various concentrations
-
Humid chamber or greenhouse with controlled environment
-
-
Protocol:
-
Plant Acclimatization: Acclimatize healthy citrus plants in a greenhouse.
-
Inoculation: Inoculate the leaves with the bacterial suspension, either by spraying or by wound inoculation (e.g., using a needle).
-
Treatment: Apply the Cyclo(prolyltyrosyl) solution to the inoculated leaves at different time points (e.g., pre-inoculation as a preventive measure, or post-inoculation as a curative measure).
-
Incubation: Place the plants in a humid environment to promote disease development.
-
Disease Assessment: After a suitable incubation period (e.g., 14-21 days), assess the disease severity by counting the number of canker lesions or measuring the lesion size.
-
Data Analysis: Compare the disease severity in treated plants with that in untreated control plants to determine the efficacy of the treatment.
-
2. Control of Bacterial Wilt (Ralstonia solanacearum) on Tomato Plants
-
Materials:
-
Young, susceptible tomato plants
-
Bacterial suspension of R. solanacearum
-
Cyclo(prolyltyrosyl) solution at various concentrations
-
Pots with sterilized soil
-
-
Protocol:
-
Plant Growth: Grow healthy tomato plants in pots.
-
Inoculation: Inoculate the soil with a suspension of R. solanacearum.
-
Treatment: Apply the Cyclo(prolyltyrosyl) solution to the soil or as a foliar spray.
-
Incubation: Maintain the plants in a greenhouse with conditions favorable for bacterial wilt development.
-
Disease Assessment: Monitor the plants daily for wilting symptoms and record the disease incidence and severity over time.
-
Data Analysis: Calculate the disease index and compare the treated groups with the untreated control to evaluate the effectiveness of Cyclo(prolyltyrosyl).
-
Note: Currently, there is a lack of published in vivo data on the efficacy of Cyclo(prolyltyrosyl) against these phytopathogens. The protocols provided are standard methods that can be adapted for this purpose.
Mechanism of Action: Quorum Sensing Inhibition
Cyclo(prolyltyrosyl) is believed to exert its antibacterial effect by interfering with quorum sensing (QS), a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, including the production of virulence factors.
In many Gram-negative bacteria, QS is mediated by N-acyl-homoserine lactone (AHL) signaling molecules. These molecules are produced by a LuxI-type synthase and, at a certain concentration, bind to a LuxR-type receptor protein, which then activates the transcription of target genes.
Cyclo(prolyltyrosyl) and other cyclic dipeptides are thought to act as competitive inhibitors of the LuxR-type receptors, preventing the binding of the native AHL signal and thereby blocking the QS cascade. This disruption of communication prevents the coordinated expression of virulence factors, reducing the pathogenicity of the bacteria without directly killing them, which may reduce the selective pressure for resistance development.
Caption: Proposed mechanism of quorum sensing inhibition by Cyclo(prolyltyrosyl).
Signaling Pathways in Target Phytopathogens
1. Quorum Sensing in Xanthomonas axonopodis pv. citri
Xanthomonas species utilize a diffusible signal factor (DSF)-based QS system. The key components are the Rpf (regulation of pathogenicity factors) gene cluster. RpfF is responsible for the synthesis of the DSF signal molecule. This signal is perceived by the sensor kinase RpfC, which in turn regulates the activity of the response regulator RpfG. RpfG controls the level of the second messenger cyclic-di-GMP, which ultimately modulates the expression of virulence factors such as extracellular enzymes and exopolysaccharides.
Caption: DSF-mediated quorum sensing pathway in Xanthomonas.
2. Quorum Sensing in Ralstonia solanacearum
Ralstonia solanacearum employs a Phc (phenotype conversion) quorum-sensing system. The signaling molecule, a fatty acid methyl ester (e.g., 3-OH PAME), is synthesized by PhcB. This signal is perceived by the sensor kinase PhcS, which is part of a two-component regulatory system with PhcR and PhcQ. This system ultimately controls the activity of the global virulence regulator PhcA, which in turn regulates the expression of a wide range of virulence factors, including exopolysaccharides (EPS) and extracellular enzymes.
Caption: Phc quorum sensing pathway in Ralstonia solanacearum.
Conclusion and Future Directions
Cyclo(prolyltyrosyl) demonstrates significant potential as an antibacterial agent against important phytopathogens. Its in vitro activity is comparable to or, in some cases, potentially better than conventional antibiotics, especially considering the widespread issue of antibiotic resistance. The proposed mechanism of action through quorum sensing inhibition is a particularly attractive feature, as it may offer a more sustainable approach to disease management by reducing the selection pressure for resistance.
However, the lack of in vivo data is a critical gap that needs to be addressed. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro comparisons of Cyclo(prolyltyrosyl) with a range of commercial antibiotics against multiple strains of target pathogens.
-
In Vivo Efficacy Trials: Evaluating the performance of Cyclo(prolyltyrosyl) in greenhouse and field trials to determine its practical effectiveness in controlling citrus canker and bacterial wilt.
-
Formulation Development: Investigating stable and effective formulations for the application of Cyclo(prolyltyrosyl) in agricultural settings.
-
Mechanism Elucidation: Further confirming the quorum sensing inhibition mechanism in the specific phytopathogens and exploring other potential modes of action.
By addressing these research priorities, the full potential of Cyclo(prolyltyrosyl) as a novel and effective tool for plant disease management can be realized.
References
- 1. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bio-Control of Citrus Canker: An Alternative to Chemical Based Treatment – Current Agriculture Research Journal [agriculturejournal.org]
- 4. Frontiers | Managingtomato bacterial wilt by suppressing Ralstonia solanacearum population in soil and enhancing host resistance through fungus-derived furoic acid compound [frontiersin.org]
- 5. Biocontrol of Citrus Canker Disease Caused by Xanthomonas citri subsp. citri Using an Endophytic Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ralstonia solanacearum – A soil borne hidden enemy of plants: Research development in management strategies, their action mechanism and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ppjonline.org [ppjonline.org]
A Comparative Analysis of the Bioactivities of Cyclo(prolyltyrosyl) and Cyclo(prolylphenylalanyl)
For Researchers, Scientists, and Drug Development Professionals
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, represent a fascinating class of natural compounds with a diverse range of biological activities, making them a fertile ground for drug discovery.[1] Their inherent structural rigidity and increased resistance to proteolysis compared to their linear counterparts make them attractive scaffolds for therapeutic development.[1][2] This guide provides a detailed comparative analysis of two prominent CDPs: Cyclo(prolyltyrosyl) [cyclo(Pro-Tyr)] and Cyclo(prolylphenylalanyl) [cyclo(Pro-Phe)]. We will delve into their respective bioactivities, supported by experimental data, and elucidate the key structural determinants of their function.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the various biological activities of cyclo(Pro-Tyr) and cyclo(Pro-Phe).
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Cyclo(prolyltyrosyl) | Escherichia coli ATCC 25922 | 27.0 | [3] |
| Pseudomonas aeruginosa ATCC 27853 | 68.7 | [3] | |
| Staphylococcus aureus ATCC 25923 | 80.2 | [3] | |
| Bacillus subtilis ATCC 66923 | 73.7 | [3] | |
| Xanthomonas axonopodis pv. citri | 31.25 | [4] | |
| Ralstonia solanacearum | 31.25 | [4] | |
| Cyclo(prolylphenylalanyl) | Vibrio cholerae (inhibition of virulence factors) | 0.5-1.0 mM | [5] |
Table 2: Anti-Quorum Sensing and Anti-Biofilm Activity against Pseudomonas aeruginosa PAO1 (at 1.8 mM)
| Compound | Pyocyanin Inhibition (%) | Protease Activity Inhibition (%) | Elastase Activity Inhibition (%) | Biofilm Inhibition (%) | Reference |
| Cyclo(prolyltyrosyl) | 41 | 20 | 32 | 52 | [2] |
| Cyclo(prolylphenylalanyl) | 73 | 77 | 61 | 48 | [2] |
This data highlights a key structure-activity relationship: the absence of a hydroxyl group in cyclo(Pro-Phe) leads to a more potent inhibition of virulence factors, while the presence of the hydroxyl group in cyclo(Pro-Tyr) results in a slightly better inhibition of biofilm formation.[2]
Key Bioactivities and Mechanisms of Action
Cyclo(prolyltyrosyl)
Cyclo(prolyltyrosyl) is a naturally occurring compound found in various microorganisms and marine sponges.[6] Its bioactivities are diverse and include:
-
Antibacterial and Antifungal Properties: It has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[3][6]
-
Anti-Quorum Sensing: Cyclo(Pro-Tyr) can interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS). In Pseudomonas aeruginosa, it has been shown to suppress genes in both the las and rhl QS systems, which are crucial for virulence and biofilm formation.[2][7]
-
Tyrosinase Inhibition: This compound can inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) biosynthesis. This suggests potential applications in cosmetics and as a treatment for hyperpigmentation disorders.[8]
-
Cytotoxic and Phytotoxic Effects: Cyclo(Pro-Tyr) has also been reported to exhibit cytotoxic and phytotoxic properties, indicating its potential as a lead compound for anticancer or herbicidal agents.[6]
Cyclo(prolylphenylalanyl)
Cyclo(prolylphenylalanyl) is also a widespread natural product with a range of biological effects:
-
Antibacterial and Antifungal Activity: It is known to possess broad-spectrum antibacterial and antifungal properties.[9][10]
-
Modulation of Immune Response: As a quorum-sensing molecule of Vibrio vulnificus, it can interact with the host immune system by inhibiting RIG-I polyubiquitination and suppressing IRF-3 activation, leading to reduced type I interferon production.[5]
-
Anti-Quorum Sensing: Similar to cyclo(Pro-Tyr), cyclo(Pro-Phe) is a potent inhibitor of QS. However, its mechanism in P. aeruginosa differs, as it mainly downregulates the expression of rhlI and pqsR.[2][7] The absence of the hydroxyl group on the aromatic ring appears to enhance its ability to inhibit the production of virulence factors like pyocyanin, proteases, and elastase.[2]
Signaling Pathways and Experimental Workflows
To better understand the mechanisms underlying the observed bioactivities, the following diagrams illustrate a key signaling pathway and a common experimental workflow.
Caption: Differential inhibition of P. aeruginosa quorum sensing pathways.
Caption: Workflow for the Crystal Violet biofilm formation assay.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are the methodologies for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared to a specific cell density, often corresponding to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds, cyclo(Pro-Tyr) and cyclo(Pro-Phe), are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Crystal Violet Biofilm Formation Assay
This assay quantifies the amount of biofilm produced by bacteria.
-
Bacterial Culture Preparation: P. aeruginosa PAO1 is cultured overnight in Luria-Bertani (LB) broth at 37°C.[11]
-
Treatment and Incubation: The overnight culture is diluted to an optical density at 600 nm (OD₆₀₀) of 0.05 in fresh LB broth. This diluted culture is then added to the wells of a microtiter plate containing various concentrations of the test compounds. The plate is incubated at 37°C for a period that allows for biofilm formation (e.g., 24-48 hours).[11]
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for a short period (e.g., 15-20 minutes).
-
Solubilization and Quantification: Excess stain is washed away, and the plate is allowed to dry. The crystal violet that has stained the biofilm is then solubilized with a suitable solvent, such as 95% ethanol (B145695) or 30% acetic acid. The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance reading is directly proportional to the amount of biofilm formed.
Conclusion
Both cyclo(prolyltyrosyl) and cyclo(prolylphenylalanyl) are bioactive cyclic dipeptides with significant therapeutic potential. The key structural difference—the presence or absence of a hydroxyl group on the aromatic side chain—plays a crucial role in modulating their specific activities. Cyclo(prolylphenylalanyl) demonstrates superior inhibition of key virulence factors in P. aeruginosa, while cyclo(prolyltyrosyl) is slightly more effective at preventing biofilm formation.[2] This comparative analysis underscores the importance of subtle structural modifications in the rational design of new therapeutic agents based on these natural scaffolds. Further research is warranted to fully elucidate their mechanisms of action and to explore their potential in various clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of Cyclo(prolyltyrosyl) Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Cyclo(prolyltyrosyl) isomers, focusing on their antibacterial, anti-quorum sensing, and antifungal properties. The stereochemistry of the proline and tyrosine residues significantly influences the biological efficacy of these cyclic dipeptides, making them intriguing candidates for therapeutic development. This document summarizes key experimental findings, presents quantitative data for objective comparison, and details the methodologies employed in these studies.
Comparative Biological Activities
The primary isomers discussed in this guide are Cyclo(L-prolyl-L-tyrosyl) and Cyclo(D-prolyl-L-tyrosyl). While research into the full spectrum of stereoisomers (including L-D and D-D configurations) is ongoing, current literature provides valuable insights into their differential effects.
Antibacterial Activity
Cyclo(prolyltyrosyl) isomers have demonstrated notable activity against phytopathogenic bacteria. A key study directly compared the efficacy of Cyclo(L-prolyl-L-tyrosyl) and Cyclo(D-prolyl-L-tyrosyl) against several plant pathogens.
Table 1: Antibacterial Activity of Cyclo(prolyltyrosyl) Isomers
| Isomer | Target Organism | Activity | Minimum Inhibitory Concentration (MIC) |
| Cyclo(L-prolyl-L-tyrosyl) | Xanthomonas axonopodis pv. citri | Active | 31.25 µg/mL[1][2] |
| Cyclo(D-prolyl-L-tyrosyl) | Xanthomonas axonopodis pv. citri | Active | 31.25 µg/mL[1][2] |
| Cyclo(L-prolyl-L-tyrosyl) | Ralstonia solanacearum | Active | 31.25 µg/mL[1][2] |
| Cyclo(D-prolyl-L-tyrosyl) | Ralstonia solanacearum | Active | 31.25 µg/mL[1][2] |
| Cyclo(L-prolyl-L-tyrosyl) | Clavibacter michiganensis | No Activity | Not Applicable[1][2] |
| Cyclo(D-prolyl-L-tyrosyl) | Clavibacter michiganensis | No Activity | Not Applicable[1][2] |
Data sourced from studies on bioactive cyclic dipeptides isolated from Streptomyces sp.[1][2]
Anti-Quorum Sensing and Anti-Biofilm Activity
Cyclo(L-prolyl-L-tyrosyl) and related analogs have been investigated for their ability to interfere with quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation. These activities are particularly relevant in the context of combating antibiotic resistance. One study noted that altering the stereochemistry of Cyclo(L-Pro-L-Tyr) led to a reduction in its biological activity[3].
Table 2: Anti-Quorum Sensing and Anti-Biofilm Activity of Cyclo(L-prolyl-L-tyrosyl) and Analogs against Pseudomonas aeruginosa PAO1
| Compound | Concentration | Pyocyanin (B1662382) Production Inhibition | Protease Activity Inhibition | Elastase Activity Inhibition | Biofilm Formation Inhibition |
| Cyclo(L-prolyl-L-tyrosyl) | 1.8 mM | 41%[3] | 20%[3] | 32%[3] | 52%[3] |
| Cyclo(L-Hyp-L-Tyr) | 1.8 mM | 47%[3] | 5%[3] | 8%[3] | 50%[3] |
| Cyclo(L-prolyl-L-phenylalanine) | 1.8 mM | 73%[3] | 77%[3] | 61%[3] | 48%[3] |
Data from a comparative study on the effects of hydroxyl groups in Cyclo(Pro-Tyr)-like cyclic dipeptides.[3]
Antifungal Activity
Cyclo(prolyl-tyrosyl) has been identified as a potent antifungal agent. Its mechanism of action involves the disruption of the fungal plasma membrane integrity by targeting the [H+]ATPase Pma1. This leads to a cascade of cellular events, including membrane depolarization, oxidative stress, and increased membrane fluidity.
Signaling Pathways and Mechanisms of Action
The biological activities of Cyclo(prolyltyrosyl) isomers are underpinned by their interaction with specific molecular targets and signaling pathways.
Quorum Sensing Inhibition in Pseudomonas aeruginosa
Cyclo(L-prolyl-L-tyrosyl) and its analogs interfere with the las and rhl quorum-sensing systems in P. aeruginosa. These systems are hierarchically organized and control the expression of numerous virulence factors and biofilm formation. The diagram below illustrates the proposed mechanism of action.
Caption: Inhibition of P. aeruginosa quorum sensing by Cyclo(prolyltyrosyl) isomers.
Antifungal Mechanism of Action
The antifungal activity of Cyclo(prolyl-tyrosyl) is attributed to its interaction with the plasma membrane [H+]ATPase Pma1 in fungi. This interaction disrupts proton pumping, leading to membrane depolarization, oxidative stress, and ultimately, cell death.
Caption: Antifungal mechanism of Cyclo(prolyl-tyrosyl) via inhibition of Pma1.
Experimental Protocols
This section provides an overview of the methodologies used to assess the biological activities of Cyclo(prolyltyrosyl) isomers.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the target bacterium is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The Cyclo(prolyltyrosyl) isomer is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Biofilm Inhibition Assay (Crystal Violet Method)
Objective: To quantify the effect of a compound on biofilm formation.
Protocol:
-
Culture Preparation: A bacterial culture is grown to a specific optical density.
-
Treatment and Incubation: The bacterial suspension is added to a 96-well plate containing various concentrations of the Cyclo(prolyltyrosyl) isomer and incubated to allow for biofilm formation.
-
Washing: The wells are washed to remove planktonic (non-adherent) bacteria.
-
Staining: The remaining biofilm is stained with a 0.1% crystal violet solution.
-
Solubilization: The bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid).
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader. The percentage of biofilm inhibition is calculated relative to a control without the compound.
Pyocyanin Production Inhibition Assay
Objective: To measure the effect of a compound on the production of the virulence factor pyocyanin by P. aeruginosa.
Protocol:
-
Culture and Treatment: P. aeruginosa is cultured in the presence of varying concentrations of the Cyclo(prolyltyrosyl) isomer.
-
Extraction: Pyocyanin is extracted from the culture supernatant using chloroform (B151607).
-
Re-extraction: The pyocyanin is then re-extracted from the chloroform phase into an acidic solution (0.2 M HCl), which results in a pink to red color.
-
Quantification: The absorbance of the acidic solution is measured at 520 nm. The percentage of pyocyanin inhibition is calculated relative to an untreated control.
Caption: General experimental workflow for comparing biological activities.
Conclusion and Future Directions
The available data underscores the significant role of stereochemistry in the biological activities of Cyclo(prolyltyrosyl) dipeptides. While Cyclo(L-prolyl-L-tyrosyl) and Cyclo(D-prolyl-L-tyrosyl) exhibit comparable antibacterial activity against certain phytopathogens, further research is needed to elucidate the full spectrum of activities for all possible stereoisomers (L-L, L-D, D-L, and D-D). A comprehensive comparative analysis of their effects on a wider range of bacterial and fungal species, as well as their impact on various quorum sensing-regulated virulence factors, will be crucial for identifying the most promising candidates for drug development. Future studies should also focus on elucidating the precise molecular interactions between these isomers and their protein targets to guide the rational design of more potent and selective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Cyclo(prolyltyrosyl) and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclo(prolyltyrosyl), a naturally occurring cyclic dipeptide, has garnered significant attention in the scientific community for its diverse biological activities, including antibacterial, phytotoxic, and cytotoxic properties.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of Cyclo(prolyltyrosyl) and its synthetic analogs, offering insights into the molecular modifications that influence their therapeutic potential. The information presented herein is supported by experimental data to aid researchers in the design and development of novel therapeutic agents.
Comparative Analysis of Biological Activities
The biological activities of Cyclo(prolyltyrosyl) and its analogs are profoundly influenced by modifications to the proline and tyrosine residues. Key activities that have been explored include anti-quorum sensing, anti-biofilm formation, and cytotoxicity against cancer cells.
Anti-Quorum Sensing and Anti-Biofilm Activity
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation.[2] Inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. Studies have shown that Cyclo(L-Pro-L-Tyr) and its analogs can interfere with QS systems in pathogens like Pseudomonas aeruginosa.
A study by Vázquez-Rivera et al. investigated the effects of hydroxyl group modifications on the anti-QS and anti-biofilm activity of Cyclo(L-Pro-L-Tyr) analogs.[2][3] The analogs studied were Cyclo(L-Hyp-L-Tyr), where a hydroxyl group is added to the proline ring, and Cyclo(L-Pro-L-Phe), where the hydroxyl group on the tyrosine residue is removed.
| Compound | Structure | Inhibition of Pyocyanin (B1662382) Production (%) | Inhibition of Protease Activity (%) | Inhibition of Elastase Activity (%) | Biofilm Inhibition (%) |
| Cyclo(L-Pro-L-Tyr) | A diketopiperazine with a proline and a tyrosine residue. | 41 | 20 | 32 | 52 |
| Cyclo(L-Hyp-L-Tyr) | An analog with a hydroxyl group on the proline ring. | 47 | 5 | 8 | 50 |
| Cyclo(L-Pro-L-Phe) | An analog lacking the hydroxyl group on the tyrosine ring. | >47 (most effective) | >20 (most effective) | >32 (most effective) | 48 |
Data sourced from Vázquez-Rivera et al. (2023) for activities against Pseudomonas aeruginosa PAO1 at a concentration of 1.8 mM.[2]
The data suggests that the hydroxyl group on the tyrosine residue plays a crucial role in the anti-biofilm activity, while its absence in Cyclo(L-Pro-L-Phe) leads to a more potent inhibition of virulence factors like pyocyanin, protease, and elastase.[2]
Cytotoxic Activity
Proline-based diketopiperazines have been investigated for their potential as anticancer agents.[4][5][6] The cytotoxic effects of Cyclo(prolyltyrosyl) and its analogs have been evaluated against various cancer cell lines. For instance, Cyclo(Phe-Tyr) has shown significant growth inhibition of MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cell lines.[7]
| Compound | Cell Line | Activity | Concentration |
| Cyclo(Phe-Tyr) | MCF-7 | 75.6% growth inhibition | 2.5 mM |
| Cyclo(Phe-Tyr) | HeLa | 73.4% growth inhibition | 2.5 mM |
| Cyclo(Phe-Tyr) | HT-29 | 60.6% growth inhibition | 2.5 mM |
Data sourced from a study on the biological activity of selected tyrosine-containing 2,5-diketopiperazines.[7]
These findings highlight the potential of modifying the amino acid residues within the diketopiperazine scaffold to develop potent and selective anticancer agents.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Synthesis of Cyclo(prolyltyrosyl) Analogs
The synthesis of Cyclo(prolyltyrosyl) and its analogs typically involves a solution-phase peptide synthesis approach.[9]
General Procedure:
-
Protection of Amino Acids: The N-terminus of the first amino acid (e.g., Proline) and the C-terminus of the second amino acid (e.g., Tyrosine) are protected using standard protecting groups (e.g., Boc or Cbz for the amino group and methyl or ethyl ester for the carboxyl group).
-
Peptide Coupling: The protected amino acids are coupled using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Deprotection: The protecting groups are selectively removed. For instance, the N-terminal protecting group is removed to allow for cyclization.
-
Cyclization: The linear dipeptide is subjected to cyclization under high dilution conditions to favor intramolecular reaction. This is often achieved by heating in a solvent like isopropanol.
-
Purification: The final cyclic dipeptide is purified using techniques such as column chromatography or recrystallization.
Quorum Sensing Inhibition Assay (Pyocyanin Production in P. aeruginosa)
This assay quantifies the inhibition of pyocyanin, a virulence factor regulated by QS in P. aeruginosa.
Protocol:
-
Bacterial Culture: P. aeruginosa PAO1 is grown overnight in Luria-Bertani (LB) broth.
-
Treatment: The overnight culture is diluted to a specific optical density (e.g., OD600 of 0.1) in fresh LB broth and treated with different concentrations of the test compounds (Cyclo(prolyltyrosyl) and its analogs). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cultures are incubated at 37°C with shaking for 18-24 hours.
-
Extraction: Pyocyanin is extracted from the culture supernatant using chloroform (B151607).
-
Quantification: The absorbance of the pyocyanin in the chloroform layer is measured at 520 nm. The percentage of inhibition is calculated by comparing the absorbance of the treated samples to the control.
Biofilm Formation Inhibition Assay
This assay measures the ability of the compounds to prevent the formation of biofilms.
Protocol:
-
Bacterial Culture Preparation: An overnight culture of P. aeruginosa PAO1 is diluted in fresh LB broth.
-
Treatment and Incubation: The diluted bacterial suspension is added to the wells of a microtiter plate containing different concentrations of the test compounds. The plate is incubated statically at 37°C for 24 hours to allow for biofilm formation.
-
Staining: After incubation, the planktonic cells are removed, and the wells are washed with phosphate-buffered saline (PBS). The remaining biofilm is stained with a 0.1% crystal violet solution.
-
Quantification: The crystal violet is solubilized using a solvent such as 30% acetic acid, and the absorbance is measured at a specific wavelength (e.g., 595 nm). The percentage of biofilm inhibition is calculated relative to the untreated control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, HT-29) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Cyclo(prolyltyrosyl) analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 500 and 600 nm). The percentage of cell growth inhibition is calculated by comparing the absorbance of treated cells to that of untreated control cells.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship studies of Cyclo(prolyltyrosyl) and its analogs.
Caption: General workflow for structure-activity relationship studies.
Caption: Influence of structural modifications on biological activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of selected tyrosine-containing 2,5-diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Potential of Cyclo(prolyltyrosyl) in Quorum Sensing Inhibition: A Comparative Guide
For Immediate Release
In the ongoing battle against bacterial resistance, the disruption of quorum sensing (QS) has emerged as a promising therapeutic strategy. This guide offers a comprehensive comparison of the efficacy of Cyclo(prolyltyrosyl), a cyclic dipeptide, with other well-established quorum sensing inhibitors (QSIs). This document is intended for researchers, scientists, and drug development professionals, providing a detailed analysis of quantitative data, experimental protocols, and the underlying signaling pathways.
Performance Comparison of Quorum Sensing Inhibitors
The efficacy of a quorum sensing inhibitor is determined by its ability to suppress QS-regulated phenotypes, such as the production of virulence factors and the formation of biofilms. The following tables provide a quantitative comparison of Cyclo(prolyltyrosyl) and other known QSIs against the common opportunistic pathogen Pseudomonas aeruginosa.
Table 1: Inhibition of Virulence Factor Production in Pseudomonas aeruginosa
| Compound | Target Virulence Factor | Concentration | % Inhibition | IC50 Value | Reference(s) |
| Cyclo(prolyltyrosyl) | Pyocyanin (B1662382) | 1.8 mM | 41% | Not Reported | [1] |
| Elastase | 1.8 mM | 32% | Not Reported | [1] | |
| Furanone C-30 | Pyocyanin | 100 µM | Potent Inhibition | ~8 µM (for mBTL) | [2][3] |
| Elastase | Not Reported | Not Reported | Not Reported | ||
| Baicalin | Pyocyanin | 128 µg/mL | 69.87% | Not Reported | [4] |
| Elastase (LasB) | 128 µg/mL | 94.17% | Not Reported | [4] | |
| Patulin | Pyocyanin | Not Reported | Not Reported | Not Reported | [5] |
| Azithromycin | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Inhibition of Biofilm Formation in Pseudomonas aeruginosa
| Compound | Concentration | % Inhibition | IC50 Value | Reference(s) |
| Cyclo(prolyltyrosyl) | 1.8 mM | 52% | Not Reported | [1] |
| Furanone C-30 | 10 µM | ~90% (in PA14 strain) | Not Reported | [6] |
| Baicalin | 256 µg/mL | Significant Inhibition | Not Reported | [7] |
| Compound Y-31 | Not Reported | Not Reported | 91.55 ± 3.35 µM (against C. violaceum) | [8] |
Mechanism of Action: Targeting the LasR Receptor
Cyclo(prolyltyrosyl) has been shown to interact with the LasR protein in P. aeruginosa, a key transcriptional regulator in the las quorum sensing system. Isothermal Titration Calorimetry (ITC) has demonstrated that Cyclo(L-Pro-L-Tyr) exhibits a micromolar-range binding affinity for LasR, comparable to the natural ligand 3-oxo-C12-HSL[1]. This competitive binding is believed to be the primary mechanism of its quorum sensing inhibitory activity. Molecular docking studies further support this, indicating that Cyclo(prolyltyrosyl) can bind within the same ligand-binding pocket of LasR as the native autoinducer[1].
Signaling Pathways
The following diagrams illustrate the quorum sensing cascade in Pseudomonas aeruginosa and the proposed mechanism of action for Cyclo(prolyltyrosyl).
Caption: Quorum sensing network in P. aeruginosa and the inhibitory action of Cyclo(prolyltyrosyl).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Violacein (B1683560) Inhibition Assay (in Chromobacterium violaceum)
This assay is a common primary screen for QS inhibitors. C. violaceum produces the purple pigment violacein in a QS-dependent manner.
Caption: Workflow for the violacein inhibition assay.
Pyocyanin Production Assay (in Pseudomonas aeruginosa)
Pyocyanin is a blue-green phenazine (B1670421) pigment and a key virulence factor of P. aeruginosa.
Caption: Workflow for the pyocyanin production assay.
Elastase Activity Assay (in Pseudomonas aeruginosa)
Elastase is an important protease virulence factor. Its activity can be measured using a substrate like Elastin-Congo Red.
Caption: Workflow for the elastase activity assay.
Crystal Violet Biofilm Assay
This is a standard method for quantifying biofilm formation.
Caption: Workflow for the crystal violet biofilm assay.
Conclusion
Cyclo(prolyltyrosyl) demonstrates significant potential as a quorum sensing inhibitor, effectively reducing both virulence factor production and biofilm formation in Pseudomonas aeruginosa. While direct IC50 comparisons with other leading QSIs are still needed for a complete picture, the available data suggests its efficacy is comparable to other well-studied inhibitors. Its mechanism of action, involving the competitive inhibition of the LasR receptor, makes it a promising candidate for further investigation and development in the pursuit of novel anti-virulence therapies. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field.
References
- 1. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baicalein attenuates the quorum sensing-controlled virulence factors of Pseudomonas aeruginosa and relieves the inflammatory response in P. aeruginosa-infected macrophages by downregulating the MAPK and NFκB signal-transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Baicalin inhibits biofilm formation, attenuates the quorum sensing-controlled virulence and enhances Pseudomonas aeruginosa clearance in a mouse peritoneal implant infection model | PLOS One [journals.plos.org]
- 8. Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(prolyltyrosyl): A Potential Quorum Sensing Inhibitor in the Fight Against Bacterial Resistance
A new class of antimicrobial compounds, cyclic dipeptides, are gaining attention from researchers for their potential to combat bacterial infections. Among them, Cyclo(prolyltyrosyl) has demonstrated notable antibacterial activity, positioning it as a subject of interest for the development of novel therapeutic strategies. This guide provides a comparative analysis of the efficacy of Cyclo(prolyltyrosyl) against conventional antibiotics, supported by available experimental data, detailed methodologies, and an exploration of its unique mechanism of action.
Cyclo(prolyltyrosyl), a naturally occurring cyclic dipeptide, has shown promise as an antimicrobial agent with a mechanism of action that differs significantly from traditional antibiotics. This distinction offers a potential advantage in overcoming the growing challenge of antibiotic resistance.
Comparative Efficacy: A Look at the Numbers
Quantitative data on the efficacy of Cyclo(prolyltyrosyl) is still emerging, with studies often focusing on specific bacterial strains. Direct comparative studies with a wide range of conventional antibiotics are limited. However, available Minimum Inhibitory Concentration (MIC) data provides a preliminary basis for comparison.
| Compound | Bacterium | MIC (μg/mL) | Conventional Antibiotic | Bacterium | MIC (μg/mL) |
| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25[1] | Amoxicillin | Escherichia coli | >128 |
| Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | 31.25[1] | Ciprofloxacin (B1669076) | Escherichia coli | 0.015 - 1 |
| Cyclo(L-leucyl-L-prolyl)* | Streptococcus mutans | 100[2] | Penicillin G | Staphylococcus aureus | 0.008 - >256 |
| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa PAO1 | >500 (biofilm inhibition at 0.5 mg/mL)[3] | Amoxicillin | Staphylococcus aureus | 0.25 - 2 |
Note: Cyclo(L-leucyl-L-prolyl) is a structurally similar cyclic dipeptide. Data is included to provide a broader context of the potential of this class of compounds.
Unraveling the Mechanism of Action: A Different Approach to Bacterial Inhibition
Conventional antibiotics primarily function by directly killing bacteria (bactericidal) or inhibiting their growth (bacteriostatic) through mechanisms such as disrupting cell wall synthesis, inhibiting protein synthesis, or interfering with DNA replication[4]. For instance, penicillins inhibit the formation of the bacterial cell wall[5][6], while fluoroquinolones like ciprofloxacin target DNA gyrase, an enzyme essential for DNA replication[7].
In contrast, Cyclo(prolyltyrosyl) appears to employ a more subtle, yet effective, strategy: quorum sensing inhibition . Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including biofilm formation and the production of virulence factors[8]. By interfering with these communication pathways, Cyclo(prolyltyrosyl) can disarm bacteria, rendering them less pathogenic.
Studies have shown that Cyclo(prolyltyrosyl) can downregulate the expression of genes involved in the las and rhl quorum sensing systems in Pseudomonas aeruginosa[9]. In Staphylococcus aureus, a related compound, cyclo(L-Phe-L-Pro), has been observed to inhibit the expression of polysaccharide intercellular adhesion (PIA) and other quorum sensing-related genes[9]. This disruption of bacterial communication can prevent the formation of biofilms, which are a major contributor to antibiotic resistance and chronic infections.
dot
Figure 1. Simplified signaling pathway of Cyclo(prolyltyrosyl) as a quorum sensing inhibitor.
Experimental Protocols: The Foundation of a Fair Comparison
To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized experimental protocols are crucial. The following outlines the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
1. Preparation of Bacterial Inoculum:
- A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium for 18-24 hours.
- Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
- The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of the test compound (e.g., Cyclo(prolyltyrosyl) or a conventional antibiotic) is prepared.
- Serial two-fold dilutions of the stock solution are made in broth in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
- A positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only) are included.
- The plate is incubated at 35-37°C for 16-20 hours.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is performed as a follow-up to the MIC test.
1. Subculturing from MIC Plate:
- Following the determination of the MIC, an aliquot (e.g., 10-100 μL) is taken from the wells showing no visible growth (the MIC well and wells with higher concentrations).
2. Plating and Incubation:
- The aliquots are spread onto an appropriate agar medium that does not contain the antimicrobial agent.
- The plates are incubated at 35-37°C for 18-24 hours.
3. Interpretation of Results:
- The number of colony-forming units (CFU) on each plate is counted.
- The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
dot
Figure 2. Experimental workflow for determining MIC and MBC.
Conclusion: A Promising Avenue for Future Drug Development
While direct, extensive comparative data between Cyclo(prolyltyrosyl) and a wide array of conventional antibiotics is still being established, the existing evidence points to a promising future for this cyclic dipeptide. Its unique mechanism of action as a quorum sensing inhibitor presents a significant advantage, as it may be less likely to induce the rapid development of resistance compared to traditional bactericidal or bacteriostatic agents. Furthermore, its potential to disrupt biofilm formation addresses a critical challenge in treating persistent and chronic bacterial infections. As research continues, a more comprehensive understanding of the efficacy and spectrum of activity of Cyclo(prolyltyrosyl) will undoubtedly emerge, paving the way for its potential development as a next-generation antimicrobial agent.
References
- 1. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory efficacy of cyclo(L-leucyl-L-prolyl) from mangrove rhizosphere bacterium-Bacillus amyloliquefaciens (MMS-50) toward cariogenic properties of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. news-medical.net [news-medical.net]
- 6. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Cross-Validation of Cyclo(prolyl-tyrosyl) Bioactivity: A Comparative Guide for Researchers
An In-Depth Analysis of Cyclo(prolyl-tyrosyl)'s Performance Across Diverse Research Models, from Anti-Cancer and Anti-Quorum Sensing to Neuroprotective and Antioxidant Activities.
Cyclo(prolyl-tyrosyl), a cyclic dipeptide, has garnered significant interest within the scientific community for its diverse range of biological activities. This guide provides a comprehensive cross-validation of its bioactivity across various in vitro and in vivo models, offering researchers, scientists, and drug development professionals a critical comparative analysis. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to facilitate a deeper understanding of Cyclo(prolyl-tyrosyl)'s therapeutic potential.
Anti-Cancer Activity
Cyclo(prolyl-tyrosyl) and its analogs have demonstrated cytotoxic effects against several cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Comparative Analysis of Cytotoxicity
While specific IC50 values for Cyclo(prolyl-tyrosyl) against a wide range of cancer cell lines are not extensively reported in publicly available literature, studies on similar cyclic dipeptides provide valuable insights into its potential efficacy. The following table summarizes the inhibitory effects of Cyclo(prolyl-tyrosyl) and related compounds on various cancer cell lines.
| Compound | Cell Line | Assay | Endpoint | IC50/Inhibition | Reference |
| Cyclo(prolyl-tyrosyl) like dipeptides | A549 (Lung Carcinoma), NIH-3T3 (Mouse Embryo Fibroblast) | MTT Assay | Cell Viability | Low toxicity at concentrations < 10 mM | [1] |
| Unspecified cyclic dipeptides | B16-F0 (Murine Melanoma) | In vivo xenograft | Tumor formation | Decreased melanoma size and tumor formation | [2] |
Note: The lack of standardized reporting of IC50 values for Cyclo(prolyl-tyrosyl) across different cancer cell lines highlights a gap in the current research landscape.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Cyclo(prolyl-tyrosyl)
-
Target cancer cell lines (e.g., MCF-7, HT-29, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL (100 µL per well) and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of Cyclo(prolyl-tyrosyl) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway: PI3K/Akt/mTOR Pathway in Cancer
Bacterial cyclodipeptides have been shown to impact key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to decreased tumor growth.[2][3][4]
Anti-Quorum Sensing Activity
Cyclo(prolyl-tyrosyl) has demonstrated significant activity in disrupting quorum sensing (QS), a bacterial communication system that regulates virulence and biofilm formation. This is particularly relevant for combating infections caused by pathogens like Pseudomonas aeruginosa.
Comparative Analysis of Quorum Sensing Inhibition
Cyclo(prolyl-tyrosyl) has been shown to inhibit the production of key virulence factors and biofilm formation in P. aeruginosa.
| Bioactivity | Organism | Assay | Concentration | Inhibition | Reference |
| Pyocyanin (B1662382) Production | P. aeruginosa PAO1 | Spectrophotometry | 1.8 mM | 41% | [5] |
| Protease Activity | P. aeruginosa PAO1 | Caseinolytic Assay | 1.8 mM | 20% | [5] |
| Elastase Activity | P. aeruginosa PAO1 | Elastin-Congo Red Assay | 1.8 mM | 32% | [5] |
| Biofilm Formation | P. aeruginosa PAO1 | Crystal Violet Staining | 0.5 mg/mL | 48% | [6] |
Experimental Protocol: Quorum Sensing Inhibition Assay
This protocol outlines a method to assess the inhibition of pyocyanin production, a QS-regulated virulence factor in P. aeruginosa.
Materials:
-
Cyclo(prolyl-tyrosyl)
-
Pseudomonas aeruginosa PAO1
-
Luria-Bertani (LB) broth
-
0.2 M HCl
-
Spectrophotometer
Procedure:
-
Bacterial Culture: Grow P. aeruginosa PAO1 overnight in LB broth.
-
Treatment: Inoculate fresh LB broth with the overnight culture to an OD600 of 0.05. Add Cyclo(prolyl-tyrosyl) at desired concentrations. Include a vehicle control.
-
Incubation: Incubate the cultures at 37°C with shaking for 18-24 hours.
-
Pyocyanin Extraction:
-
Centrifuge the cultures to pellet the bacteria.
-
Transfer the supernatant to a new tube.
-
Extract the supernatant with chloroform. The blue pyocyanin will move to the chloroform layer.
-
Transfer the chloroform layer to a new tube and add 0.2 M HCl. The pyocyanin will move to the acidic aqueous layer, turning it pink.
-
-
Quantification: Measure the absorbance of the pink aqueous layer at 520 nm.
-
Data Analysis: Calculate the percentage of pyocyanin inhibition compared to the vehicle control.
Signaling Pathway: Pseudomonas aeruginosa Quorum Sensing
The P. aeruginosa QS system is primarily regulated by the las and rhl systems. Cyclo(prolyl-tyrosyl) is thought to interfere with these systems, likely by competing with the natural autoinducers for binding to their cognate receptors, LasR and RhlR.[5][7]
Neuroprotective Activity
Cyclic dipeptides, including analogs of Cyclo(prolyl-tyrosyl), have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, suggesting potential applications in neurodegenerative diseases.
Comparative Analysis of Neuroprotection
| Compound | Cell Line | Stressor | Assay | Endpoint | Effect | Reference |
| Cyclo(His-Pro) | PC12 | Glutamate, Rotenone, Paraquat, β-amyloid | ROS production, Glutathione (B108866) levels | Oxidative Stress | Attenuated ROS production and prevented glutathione depletion | [8] |
| Cyclo(His-Pro) | PC12 | Hydrogen Peroxide | Apoptosis Assay | Cell Death | Protected against H2O2-mediated apoptosis | [8] |
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a common model for studying neuroprotective effects.
Materials:
-
Cyclo(prolyl-tyrosyl)
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin
-
Neurotoxic agent (e.g., H2O2, MPP+, 6-OHDA)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more mature neuronal phenotype using retinoic acid or other established protocols.
-
Pre-treatment: Treat the differentiated cells with various concentrations of Cyclo(prolyl-tyrosyl) for a specified period (e.g., 24 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent for a duration known to induce significant cell death.
-
Cell Viability Assessment: Perform an MTT assay as described in the anti-cancer section to assess cell viability.
-
Data Analysis: Compare the viability of cells pre-treated with Cyclo(prolyl-tyrosyl) to those treated with the neurotoxin alone to determine the neuroprotective effect.
Signaling Pathway: Nrf2-Mediated Antioxidant Response
A proposed mechanism for the neuroprotective effects of some cyclic dipeptides involves the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[8][9][10]
Antioxidant Activity
The antioxidant properties of Cyclo(prolyl-tyrosyl) contribute to its various biological activities, particularly its neuroprotective effects.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of a compound is often measured by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for this assessment. Specific IC50 values for the DPPH radical scavenging activity of Cyclo(prolyl-tyrosyl) are not consistently reported.
| Compound | Assay | Endpoint | IC50/Activity | Reference |
| Cyclo(prolyl-tyrosyl) | DPPH Radical Scavenging | Radical Scavenging | Data not consistently available | - |
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
Cyclo(prolyl-tyrosyl)
-
DPPH solution (in methanol (B129727) or ethanol)
-
Methanol or ethanol
-
Ascorbic acid (as a positive control)
-
96-well plate or spectrophotometer cuvettes
Procedure:
-
Sample Preparation: Prepare different concentrations of Cyclo(prolyl-tyrosyl) and ascorbic acid in methanol or ethanol.
-
Reaction Mixture: In each well or cuvette, mix the sample solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Conclusion
Cyclo(prolyl-tyrosyl) exhibits a promising and multifaceted bioactivity profile, with demonstrated potential in anti-cancer, anti-quorum sensing, and neuroprotective applications. While existing research provides a solid foundation, further studies are warranted to establish more comprehensive quantitative data, particularly IC50 values across a broader range of models. Elucidating the precise molecular mechanisms and signaling pathways involved will be crucial for the future development of Cyclo(prolyl-tyrosyl) and its analogs as therapeutic agents. This guide serves as a valuable resource for researchers to design and interpret future experiments, ultimately accelerating the translation of this promising natural product from the laboratory to clinical applications.
References
- 1. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System [frontiersin.org]
A Comparative Analysis of the Antibacterial Activity of Cyclo(D-Pro-L-Tyr) and Cyclo(L-Pro-L-Tyr)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial properties of two stereoisomeric cyclodipeptides: cyclo(D-Pro-L-Tyr) and cyclo(L-Pro-L-Tyr). The information presented is based on available experimental data to assist researchers in evaluating their potential as antibacterial agents.
Quantitative Data Summary
The antibacterial efficacy of cyclo(D-Pro-L-Tyr) and cyclo(L-Pro-L-Tyr) has been evaluated against several plant pathogenic bacteria. The primary measure of antibacterial activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
A key study isolated both cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 and tested their activity against three plant pathogens.[1][2] The results demonstrated that both diastereomers exhibit identical antibacterial activity against Xanthomonas axonopodis pv. citri and Ralstonia solanacearum, with a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL for both compounds against both bacterial strains.[1][2][3] However, neither of the cyclodipeptides showed any antibacterial activity against Clavibacter michiganensis.[1][2]
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |
| Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 µg/mL[1][2][3] |
| Ralstonia solanacearum | 31.25 µg/mL[1][2][3] | |
| Clavibacter michiganensis | No activity observed[1][2] | |
| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 µg/mL[1][2][3] |
| Ralstonia solanacearum | 31.25 µg/mL[1][2][3] | |
| Clavibacter michiganensis | No activity observed[1][2] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the antimicrobial activity of a compound. The following is a generalized protocol based on established microdilution methods.
Minimum Inhibitory Concentration (MIC) Assay Protocol
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar) for 18-24 hours at a suitable temperature (e.g., 37°C).
-
Several morphologically similar colonies are selected and transferred to a sterile broth (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated for a further 18-24 hours.
-
The bacterial suspension is then diluted in fresh broth to achieve a standardized cell density, often corresponding to a specific optical density (e.g., OD450 = 0.01).
-
-
Preparation of Test Compounds and Microplate:
-
The cyclodipeptides, cyclo(D-Pro-L-Tyr) and cyclo(L-Pro-L-Tyr), are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
A 96-well microplate is used for the assay.
-
A serial two-fold dilution of each cyclodipeptide is prepared directly in the microplate wells containing broth. This creates a range of concentrations to be tested.
-
Control wells are included: a positive control with bacteria and no compound, and a negative control with broth only.
-
-
Inoculation and Incubation:
-
The standardized bacterial inoculum is added to each well of the microplate (except the negative control).
-
The microplate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Determination of MIC:
-
After incubation, the wells are visually inspected for bacterial growth (turbidity).
-
The MIC is determined as the lowest concentration of the cyclodipeptide at which no visible growth of the bacteria is observed.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Mechanism of Action: Quorum Sensing Inhibition
While the direct bactericidal mechanism of cyclo(Pro-Tyr) diastereomers is not fully elucidated, a significant body of research points towards the inhibition of quorum sensing (QS) as a primary mode of action for many proline-containing cyclodipeptides. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.
Cyclo(L-Pro-L-Tyr) is believed to act as a competitive inhibitor of QS signaling molecules, such as N-acylhomoserine lactones (AHLs). It is hypothesized that the cyclodipeptide binds to the bacterial receptor protein (e.g., LuxR-type receptors like LasR in Pseudomonas aeruginosa), preventing the binding of the native AHL autoinducer. This interference disrupts the QS cascade, leading to the downregulation of genes responsible for virulence factor production and biofilm formation.
Caption: Proposed mechanism of quorum sensing inhibition by Cyclo(Pro-Tyr).
References
- 1. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
Assessing the Target Specificity of Cyclo(prolyltyrosyl) in Tyrosinase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cyclo(prolyltyrosyl), a cyclic dipeptide, and its target specificity as a tyrosinase inhibitor. The performance of Cyclo(prolyltyrosyl) is evaluated against well-established tyrosinase inhibitors, namely kojic acid, arbutin, and hydroquinone (B1673460). This document summarizes key quantitative data, details experimental protocols for tyrosinase inhibition assays, and visualizes relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field of dermatology and pharmacology.
Executive Summary
Comparative Analysis of Tyrosinase Inhibitors
The inhibitory activities of Cyclo(prolyltyrosyl) and common tyrosinase inhibitors are summarized below. It is important to note that IC50 values for tyrosinase inhibitors can vary significantly based on experimental conditions such as enzyme source, purity, substrate concentration, and assay method[3]. The data presented here are collated from various studies and should be considered in this context.
| Inhibitor | Enzyme Source | Substrate | Inhibition Type | Ki Value | IC50 Value (µM) |
| Cyclo(prolyltyrosyl) | Mushroom | L-DOPA | Competitive | 9.86 mM | ~15,820 (estimated) |
| Kojic Acid | Mushroom | L-DOPA | Mixed | - | 28.50 - 70[4][5] |
| Arbutin (β-arbutin) | Mushroom | L-DOPA | Competitive | - | 1687[5] |
| Hydroquinone | Mushroom | L-DOPA | Substrate/Inhibitor | - | 22.78[4] |
Note on Cyclo(prolyltyrosyl) IC50 Estimation: The IC50 value for Cyclo(prolyltyrosyl) was estimated using the Cheng-Prusoff equation for competitive inhibitors: IC50 = Ki * (1 + [S]/Km). A Ki of 9.86 mM was used as reported in the literature[1][2]. The substrate (L-DOPA) concentration ([S]) is assumed to be a standard concentration used in similar assays, and the Michaelis constant (Km) for mushroom tyrosinase with L-DOPA is reported to be in the range of 0.66 mM to 1.54 mM[6][7][8][9]. For this estimation, a Km of 0.87 mM was used[7].
Experimental Protocols
A standardized experimental protocol is crucial for the accurate comparison of enzyme inhibitors. Below is a detailed methodology for a mushroom tyrosinase inhibition assay using L-DOPA as a substrate.
Mushroom Tyrosinase Inhibition Assay Protocol
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Cyclo(prolyltyrosyl) and other test inhibitors
-
Kojic acid (as a positive control)
-
Phosphate (B84403) Buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Phosphate Buffer: Prepare a 0.1 M phosphate buffer and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer immediately before use.
-
L-DOPA Solution: Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.
-
Inhibitor Solutions: Dissolve Cyclo(prolyltyrosyl) and other test compounds in an appropriate solvent (e.g., water or DMSO) to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations.
3. Assay Procedure:
-
In a 96-well plate, add 20 µL of the inhibitor solution at various concentrations.
-
Add 20 µL of mushroom tyrosinase solution (1000 U/mL) to each well.
-
Add 100 µL of phosphate buffer (0.1 M, pH 6.8).
-
Incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Record the absorbance every minute for a total of 20-30 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
Visualizations
Melanogenesis Signaling Pathway
The following diagram illustrates the signaling cascade leading to melanin (B1238610) synthesis, highlighting the central role of tyrosinase.
Caption: Melanogenesis signaling pathway illustrating the role of tyrosinase.
Experimental Workflow for Tyrosinase Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for determining the tyrosinase inhibitory activity of a test compound.
Caption: Experimental workflow for the tyrosinase inhibition assay.
Logical Relationship of Inhibition Kinetics
This diagram illustrates the competitive inhibition mechanism of Cyclo(prolyltyrosyl) on tyrosinase.
Caption: Competitive inhibition of tyrosinase by Cyclo(prolyltyrosyl).
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. ftb.com.hr [ftb.com.hr]
comparative transcriptomic and metabolomic analysis of cells treated with Cyclo(prolyltyrosyl)
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of a compound is paramount. This guide provides a comparative analysis of the transcriptomic and metabolomic effects of Cyclo(prolyltyrosyl) [Cyclo(Pro-Tyr)], a naturally occurring cyclic dipeptide with known antibacterial, phytotoxic, and cytotoxic properties. By examining the cellular response at the gene expression and metabolite levels, we can elucidate its mechanism of action and benchmark its performance against other compounds.
Cyclo(prolyltyrosyl) has been shown to induce a significant stress response in various eukaryotic cells, primarily targeting cellular membranes. This leads to a cascade of downstream effects, including the activation of detoxification pathways and alterations in lipid metabolism. This guide will delve into the quantitative changes observed in both the transcriptome and metabolome of cells treated with Cyclo(Pro-Tyr) and provide detailed experimental protocols for replicating and expanding upon these findings.
Data Presentation: Quantitative Insights into Cellular Reprogramming
To facilitate a clear comparison, the following tables summarize the key quantitative data from transcriptomic and metabolomic analyses of cells treated with Cyclo(Pro-Tyr).
Table 1: Comparative Transcriptomic Analysis of Cyclo(Pro-Tyr) Treated Botrytis cinerea
| Gene Category | Number of Upregulated Genes | Number of Downregulated Genes | Key Affected Pathways |
| Cyclo(Pro-Tyr) vs. Control | 295 | 246 | Lipid Metabolism, ROS Detoxification, Fatty Acid Biosynthesis, Glycosphingolipid Biosynthesis |
Data sourced from a study on the fungus Botrytis cinerea, 24 hours after treatment with a sublethal dose of Cyclo(Pro-Tyr). Raw gene expression data are available in the GEO repository under accession numbers GSE237225 and GSE237224.[1]
Table 2: Comparative Metabolomic Analysis of Cyclo(Pro-Tyr) Treated Botrytis cinerea
| Metabolite Class | Fold Change vs. Control | Putative Identification |
| Fatty Acyls | Increased | Monoolein, Palmitamide |
| Organooxygen Compounds | Increased | Ergocalciferol |
| Carboxylic Acids | Increased | Not specified |
| Glycerophospholipids | Increased | Phosphatidylethanolamine conjugated to acyl ether glycerol (B35011) (PE-AEG) |
Data from the same study on Botrytis cinerea, showing differentially accumulated metabolites. Raw metabolomics data have been deposited in the MassIVE repository with reference MSV000089809.[1]
Experimental Protocols: A Guide to Reproducible Research
The following protocols provide a framework for conducting comparative transcriptomic and metabolomic analyses of cells treated with Cyclo(Pro-Tyr).
Transcriptomic Analysis (RNA-Seq)
-
Cell Culture and Treatment:
-
Culture the desired cell line (e.g., human cancer cell lines, primary cells) to 70-80% confluency.
-
Treat cells with a predetermined sublethal concentration of Cyclo(Pro-Tyr) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
Include a positive control, a compound with a known mechanism of action, for comparative analysis.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples using a standard protocol (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control of raw sequencing reads using tools like FastQC.
-
Align reads to the appropriate reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels using tools such as RSEM or featureCounts.
-
Perform differential gene expression analysis using packages like DESeq2 or edgeR in R.
-
Conduct pathway enrichment analysis using databases like KEGG and Gene Ontology (GO).
-
Metabolomic Analysis (LC-MS/MS)
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as for the transcriptomic analysis.
-
-
Metabolite Extraction:
-
Quench cellular metabolism rapidly by aspirating the media and washing the cells with ice-cold saline.
-
Extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).
-
Scrape the cells and collect the extract. Centrifuge to pellet cell debris and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., Q-Exactive HF-X, Thermo Fisher Scientific).
-
Use both a reversed-phase and a HILIC column to achieve broad coverage of polar and nonpolar metabolites.
-
Acquire data in both positive and negative ionization modes.
-
-
Data Analysis:
-
Process the raw data using software such as XCMS or MZmine for peak picking, alignment, and integration.
-
Identify metabolites by comparing their m/z and retention times to a reference library.
-
Perform statistical analysis (e.g., t-tests, ANOVA) to identify significantly altered metabolites.
-
Conduct pathway analysis using tools like MetaboAnalyst to identify affected metabolic pathways.
-
Mandatory Visualization: Mapping the Cellular Response
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the analysis of Cyclo(Pro-Tyr) treated cells.
Caption: Experimental workflow for comparative transcriptomic and metabolomic analysis.
Caption: Inferred signaling effects of Cyclo(prolyltyrosyl) treatment.
This guide provides a foundational understanding of the transcriptomic and metabolomic consequences of Cyclo(Pro-Tyr) treatment. The provided data and protocols offer a starting point for researchers to design and execute their own comparative studies, ultimately contributing to a more comprehensive understanding of this and other bioactive compounds. The potential interaction with the PI3K/AKT pathway warrants further investigation to fully elucidate the molecular mechanisms at play.
References
Safety Operating Guide
Proper Disposal of Cyclo(prolyltyrosyl): A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Cyclo(prolyltyrosyl), a diketopiperazine with known biological activity. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure laboratory safety and environmental protection. Cyclo(prolyltyrosyl) is recognized for its antibacterial, phytotoxic, and cytotoxic properties, necessitating its handling as a hazardous chemical waste.
Summary of Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of Cyclo(prolyltyrosyl) is fundamental for safe handling and disposal. The following table summarizes key quantitative data.
| Property | Value |
| CAS Number | 4549-02-4 |
| Molecular Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.29 g/mol [1] |
| Appearance | Solid |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol (B145695), and Methanol. |
Hazard Identification and Safety Precautions
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Cyclo(prolyltyrosyl) is classified with the following hazards[1]:
-
Toxic if swallowed
-
Toxic in contact with skin
-
Toxic if inhaled
-
May cause damage to organs
Given these significant health risks, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All work with solid Cyclo(prolyltyrosyl) or solutions containing it should be performed in a certified chemical fume hood to prevent inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of Cyclo(prolyltyrosyl) must be carried out in compliance with all local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.
1. Waste Identification and Segregation:
-
All materials contaminated with Cyclo(prolyltyrosyl), including unused solid compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be classified as hazardous chemical waste.
-
Segregate Cyclo(prolyltyrosyl) waste from other chemical waste streams to prevent potential reactions.
2. Waste Collection and Containment:
-
Solid Waste: Collect solid Cyclo(prolyltyrosyl) and contaminated materials in a clearly labeled, sealable, and chemically compatible container. The label should include "Hazardous Waste," "Cyclo(prolyltyrosyl)," and the associated hazard pictograms (e.g., skull and crossbones, health hazard).
-
Liquid Waste: Collect solutions containing Cyclo(prolyltyrosyl) in a sealed, leak-proof, and appropriately labeled waste container. Ensure the container material is compatible with the solvents used.
3. Decontamination of Labware:
-
All non-disposable labware that has come into contact with Cyclo(prolyltyrosyl) must be thoroughly decontaminated.
-
Triple-rinse the labware with a suitable solvent (e.g., ethanol or another solvent in which Cyclo(prolyltyrosyl) is soluble).
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, the labware can be washed according to standard laboratory procedures.
4. Storage and Final Disposal:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. EHS will ensure that the waste is transported to a licensed hazardous waste disposal facility.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Cyclo(prolyltyrosyl).
References
Personal protective equipment for handling Cyclo(prolyltyrosyl)
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling Cyclo(prolyltyrosyl) to minimize exposure risk.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 or equivalent | Protects eyes from dust particles and potential splashes.[1] |
| Hand Protection | Nitrile Gloves | Chemical-resistant | Prevents skin contact with the compound.[1] |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Fume Hood | Not Applicable | Recommended when handling the powder to avoid inhalation of dust.[1] |
Operational Plan: Handling and Storage
Handling:
-
Always handle Cyclo(prolyltyrosyl) within a well-ventilated area, preferably inside a chemical fume hood to prevent inhalation of fine particles.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Minimize dust generation during handling. Use dedicated, clean spatulas and weighing papers for transfers.[1]
-
In case of accidental contact, immediately rinse the affected area with copious amounts of water.[1]
Storage:
-
Store the compound in a cool, dry place.
-
Keep the container tightly sealed to prevent contamination.
Disposal Plan
All waste containing Cyclo(prolyltyrosyl) must be treated as chemical waste and disposed of in accordance with institutional, local, state, and federal regulations.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing papers, and any unused compound, in a designated and clearly labeled chemical waste container.
-
Liquid Waste: If Cyclo(prolyltyrosyl) is dissolved in a solvent, the solution must be collected in a labeled liquid chemical waste container.
-
Decontamination: Any labware that has come into contact with the compound must be thoroughly decontaminated. The rinsate from this process should be collected and disposed of as hazardous waste.[2]
Never dispose of Cyclo(prolyltyrosyl) or its containers in the regular trash or down the drain. [3] Contact your institution's Environmental Health & Safety (EHS) department for specific guidance and to arrange for proper waste pickup.[3]
Experimental Workflow: Safe Handling of Cyclo(prolyltyrosyl)
Caption: Workflow for the safe handling and disposal of Cyclo(prolyltyrosyl).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
